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Foundational

A Technical Guide to 1-[1-(hydroxymethyl)cyclobutyl]ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, a unique bifunctional molecule with increasing relevance in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, a unique bifunctional molecule with increasing relevance in medicinal chemistry and materials science. We will delve into its chemical identifiers, physicochemical properties, synthesis strategies, and potential applications, with a particular focus on its role as a structural motif in drug design. This document is intended to serve as a valuable resource for researchers and developers looking to leverage the unique characteristics of this cyclobutane derivative.

Core Identifiers and Chemical Structure

1-[1-(hydroxymethyl)cyclobutyl]ethanol, more systematically named cyclobutane-1,1-diyldimethanol, is a diol featuring a compact and rigid cyclobutane core. This structural feature is of significant interest in medicinal chemistry for its ability to introduce three-dimensionality and conformational restriction into drug candidates.

The key identifiers for this compound are summarized in the table below:

IdentifierValueSource
CAS Number 4415-73-0[1][2][3]
Molecular Formula C₆H₁₂O₂[1][2][3][4]
Molecular Weight 116.16 g/mol [1][2][3][4]
IUPAC Name [1-(hydroxymethyl)cyclobutyl]methanol[1][2]
Synonyms cyclobutane-1,1-diyldimethanol, 1,1-Bis(hydroxymethyl)cyclobutane[1][2][3]
InChI 1S/C6H12O2/c7-4-6(5-8)2-1-3-6/h7-8H,1-5H2[1][2]
InChIKey AEBIBBWVNCPTNL-UHFFFAOYSA-N[1][2]
SMILES OCC1(CO)CCC1[2][3]

Physicochemical and Safety Data

Understanding the physical and chemical properties of 1-[1-(hydroxymethyl)cyclobutyl]ethanol is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Physical Form Crystal / Solid[1][2]
Color Pale yellow[2]
Boiling Point 145-147 °C (at 20 Torr)[2]
Density 1.0484 g/cm³[2][5]
Purity Typically ≥97%[1][3][4]
Storage Temperature 0-8 °C, Refrigerated[1][2][3]
Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-[1-(hydroxymethyl)cyclobutyl]ethanol. The following information is derived from available safety data sheets (SDS).

  • Hazard Statements : Causes serious eye irritation.[1][6] May be harmful if swallowed.[3]

  • Precautionary Statements :

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Store in a well-ventilated place.[7] Keep cool and container tightly closed.[6]

  • Pictograms : GHS05, GHS07[1][3]

It is imperative to consult the full Safety Data Sheet from the supplier before use and to handle the compound in a well-ventilated fume hood.

The Cyclobutane Motif in Drug Discovery

The inclusion of small, strained ring systems like cyclobutane in drug candidates has become an increasingly important strategy in medicinal chemistry.[8] The rigid, puckered conformation of the cyclobutane ring can offer significant advantages in drug design:

  • Conformational Restriction : Unlike flexible aliphatic chains, the cyclobutane scaffold locks the substituents in well-defined spatial orientations. This can lead to higher binding affinity and selectivity for the target protein.[8][9]

  • Improved Physicochemical Properties : The introduction of a cyclobutane ring can modulate properties such as lipophilicity and metabolic stability.[8] For instance, it can serve as a non-planar bioisostere for aromatic rings, improving solubility and reducing potential toxicities associated with planar systems.[8]

  • Novel Chemical Space : The unique three-dimensional structure of cyclobutanes allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.[8]

Several approved drugs incorporate a cyclobutane moiety, demonstrating its clinical utility.[9][10] For example, the anti-cancer drug carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity and toxicity of the platinum center compared to its predecessor, cisplatin.[9]

Potential Applications in Drug Development

While specific applications of 1-[1-(hydroxymethyl)cyclobutyl]ethanol are not extensively documented in publicly available literature, its structure suggests several potential uses in drug development, particularly as a scaffold or building block.

A structurally related compound, 1-cyclobutylethanol, is used as an intermediate in the synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[11] DHODH is a validated therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[11]

The Dihydroorotate Dehydrogenase (DHODH) Pathway

The DHODH enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[11] Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby arresting cell proliferation.[11] This makes DHODH an attractive target for the development of anti-proliferative and anti-inflammatory agents.[11]

DHODH_Pathway cluster_DHODH Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP PRPP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH DHODH Inhibitor DHODH Inhibitor (e.g., from cyclobutane precursors) Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine synthesis pathway highlighting the role of DHODH.

The bifunctional nature of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, with its two primary alcohol groups, makes it a versatile starting material for the synthesis of more complex cyclobutane-containing molecules. These hydroxyl groups can be selectively protected and functionalized to introduce a variety of pharmacophoric features, enabling the generation of libraries of compounds for screening against targets like DHODH.

Illustrative Synthetic Protocol

A general and robust method for the synthesis of 1,1-disubstituted cyclobutanes often involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene, followed by reduction. Below is a plausible, illustrative protocol for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, based on standard organic chemistry transformations.

Proposed Synthetic Workflow

Synthesis_Workflow Start Cyclobutanone Step1 Cyanohydrin Formation (e.g., TMSCN, ZnI₂) Start->Step1 Step2 Hydrolysis (e.g., HCl) Step1->Step2 Intermediate1 1-Hydroxycyclobutane- 1-carboxylic acid Step2->Intermediate1 Step3 Esterification (e.g., MeOH, H₂SO₄) Intermediate1->Step3 Intermediate2 Methyl 1-hydroxycyclobutane- 1-carboxylate Step3->Intermediate2 Step4 Reduction (e.g., LiAlH₄, THF) Intermediate2->Step4 Product 1-[1-(hydroxymethyl)cyclobutyl]ethanol Step4->Product

Caption: A plausible synthetic workflow for 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Step-by-Step Methodology

Disclaimer: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety assessments.

  • Step 1: Cyanohydrin Formation from Cyclobutanone

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanone in a suitable anhydrous solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of a Lewis acid (e.g., zinc iodide).

    • Slowly add trimethylsilyl cyanide (TMSCN) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Hydrolysis to the α-Hydroxy Acid

    • Dissolve the crude silyl-protected cyanohydrin from the previous step in a mixture of an alcohol (e.g., methanol) and concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude 1-hydroxycyclobutane-1-carboxylic acid may be purified by recrystallization or used directly in the next step.

  • Step 3: Esterification

    • Suspend the crude α-hydroxy acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours.

    • After cooling, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

  • Step 4: Reduction to the Diol

    • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) at 0 °C.

    • Dissolve the crude methyl 1-hydroxycyclobutane-1-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting solids and wash them thoroughly with the ether solvent.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

    • The final product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

1-[1-(hydroxymethyl)cyclobutyl]ethanol is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its rigid cyclobutane core offers a strategic advantage for creating conformationally constrained molecules with potentially improved pharmacological profiles. While its direct applications are still emerging, the proven success of other cyclobutane-containing drugs underscores the potential of this and related scaffolds. The synthetic pathways, while requiring careful execution, are based on well-established organic transformations, making this compound accessible for further research and development. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the utility of versatile building blocks like 1-[1-(hydroxymethyl)cyclobutyl]ethanol is set to increase.

References

  • Vertex AI Search. (2021, February 22).
  • GuideChem. (2020, September 15).
  • Sigma-Aldrich. [1-(hydroxymethyl)cyclobutyl]methanol | 4415-73-0.
  • CymitQuimica. 1-[1-(hydroxymethyl)cyclopropyl]ethanol.
  • ChemicalBook. 4415-73-0(CYCLOBUTANE-1,1-DIYLDIMETHANOL) Product Description.
  • PMC.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 14).
  • Sigma-Aldrich. (2026, March 16).
  • Fisher Scientific. (2025, December 19).
  • PubChemLite. Cyclobutane-1,1-diyldimethanol (C6H12O2).
  • Advanced ChemBlocks. (2026, March 21). [1-(Hydroxymethyl)cyclobutyl]methanol 97%.
  • PharmaBlock.
  • PubMed. (2022, January 5). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • CymitQuimica. CAS 4415-82-1: Cyclobutanemethanol.
  • ChemicalBook. (2026, January 13). Cyclobutanemethanol | 4415-82-1.

Sources

Exploratory

Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol: A Scalable Two-Step Methodology

Executive Summary The target molecule, 1-[1-(hydroxymethyl)cyclobutyl]ethanol , is a highly functionalized 1,3-diol featuring a sterically constrained cyclobutane core. Compounds of this class serve as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 1-[1-(hydroxymethyl)cyclobutyl]ethanol , is a highly functionalized 1,3-diol featuring a sterically constrained cyclobutane core. Compounds of this class serve as critical building blocks and intermediates in the development of novel active pharmaceutical ingredients (APIs), particularly in the synthesis of conformationally restricted drug analogs. This technical guide outlines a highly efficient, atom-economical two-step synthetic route: a base-mediated cycloalkylation followed by a global hydride reduction.

Retrosynthetic Analysis & Strategic Design

Designing a synthesis for a 1,1-disubstituted cyclobutane requires careful consideration of ring strain and functional group compatibility.

  • Disconnection: Retrosynthetic cleavage of the two alcohol moieties leads back to a keto-ester precursor: ethyl 1-acetylcyclobutanecarboxylate .

  • Ring Construction: The cyclobutane ring can be elegantly constructed via a double alkylation of an active methylene compound. By utilizing ethyl acetoacetate and 1,3-dibromopropane, we can form the four-membered ring in a single operation.

  • Strategic Causality: We explicitly avoid mono-reduction strategies (which often require tedious protecting group chemistry). Instead, we leverage a global reduction strategy where both the ketone and ester are reduced simultaneously, maximizing throughput and yield.

G A Ethyl Acetoacetate + 1,3-Dibromopropane B Base-Mediated Cycloalkylation A->B K2CO3, DMF, 70°C C Ethyl 1-acetylcyclobutane- carboxylate B->C Double SN2 D LiAlH4 Reduction (Global) C->D LiAlH4, THF, 0°C E 1-[1-(hydroxymethyl) cyclobutyl]ethanol D->E Fieser Workup

Fig 1: Two-step synthetic workflow from ethyl acetoacetate to the target 1,3-diol.

Step 1: Base-Mediated Cycloalkylation

Target Intermediate: Ethyl 1-acetylcyclobutanecarboxylate

Mechanistic Causality

The synthesis begins with the[1]. The active methylene protons of ethyl acetoacetate possess a pKa of ~11, making them easily deprotonated by a mild base.

  • Base & Solvent Selection: While sodium ethoxide in ethanol can be used[2], utilizing anhydrous Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) provides a heterogeneous, mildly basic environment. This prevents unwanted ester transesterification or hydrolysis while the polar aprotic nature of DMF enhances the nucleophilicity of the enolate.

  • Reaction Pathway: The first deprotonation leads to an intermolecular SN​2 attack on 1,3-dibromopropane. A subsequent intramolecular SN​2 reaction closes the highly strained cyclobutane ring. Thermodynamic control favors C-alkylation over O-alkylation in this specific solvent system[3].

Experimental Protocol

Self-Validating System: The reaction's progress is visually validated by the consumption of the starting materials via TLC and the precipitation of Potassium Bromide ( KBr ) salts as a byproduct.

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous K2​CO3​ (2.5 eq, 345 mmol) and 200 mL of anhydrous DMF.

  • Addition: Add ethyl acetoacetate (1.0 eq, 138 mmol) followed by 1,3-dibromopropane (1.1 eq, 152 mmol) at room temperature.

  • Heating: Heat the vigorously stirring suspension to 70 °C for 12–16 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove KBr and unreacted K2​CO3​ . Dilute the filtrate with 300 mL of water and extract with Ethyl Acetate ( 3×150 mL).

  • Washing: Wash the combined organic layers with brine ( 3×100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation to yield ethyl 1-acetylcyclobutanecarboxylate as a pale yellow oil.

Step 2: Global Hydride Reduction

Target Molecule: 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Mechanistic Causality

To convert the keto-ester into the target 1,3-diol, a powerful hydride donor is required. Sodium borohydride ( NaBH4​ ) is insufficiently reactive to reduce the ester moiety[4]. Therefore,[5].

  • Reduction Dynamics: LiAlH4​ reduces the ketone directly to a secondary alkoxide. Concurrently, the ester undergoes a two-stage reduction: a hydride transfer forms a tetrahedral intermediate that collapses into an aldehyde, which is immediately reduced by a second hydride to a primary alkoxide.

  • Workup Strategy: Quenching LiAlH4​ reactions often results in unfilterable, gelatinous aluminum hydroxide emulsions. To ensure trustworthiness and high mass recovery, we employ the[6]. This highly specific stoichiometric quench forces the aluminum salts to precipitate as a stark white, granular solid that is easily removed by filtration[7].

G A Reaction Mixture (x grams LiAlH4) B Add x mL H2O (Dropwise, 0 °C) A->B Quench hydride C Add x mL 15% NaOH (Aqueous) B->C Prevent emulsion D Add 3x mL H2O (Warm to RT) C->D Complete precipitation E Granular Al Salts (Filterable) D->E Filtration F Pure Diol Product E->F Solvent Evaporation

Fig 2: Sequential Fieser workup protocol for the safe isolation of the diol product.

Experimental Protocol

Self-Validating System: The Fieser workup is inherently self-validating. The transition from a grey, bubbling suspension to a stark white, easily stirring granular suspension confirms the complete quenching of excess hydride and the successful formation of aluminate salts.

  • Preparation: To an oven-dried 250 mL round-bottom flask, add LiAlH4​ (2.0 eq, 100 mmol, 3.8 g ) and 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath under nitrogen.

  • Addition: Dissolve ethyl 1-acetylcyclobutanecarboxylate (1.0 eq, 50 mmol, 8.5 g ) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic hydrogen evolution.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 3 hours.

  • Fieser Quench: Cool the reaction back to 0 °C. Vigorously stir and sequentially add:

    • 3.8 mL of distilled H2​O (dropwise, extreme caution: gas evolution).

    • 3.8 mL of 15% aqueous NaOH solution.

    • 11.4 mL of distilled H2​O .

  • Isolation: Remove the ice bath and stir for 15 minutes until the salts turn completely white. Add anhydrous MgSO4​ and stir for an additional 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 1-[1-(hydroxymethyl)cyclobutyl]ethanol as a viscous, colorless oil.

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry and Yield Comparison

StepSubstrateReagentEquivalentsSolventTemp / TimeExpected Yield
1 Ethyl acetoacetate1,3-dibromopropane1.1 eqDMF70 °C / 12 h65 - 75%
1 Ethyl acetoacetate K2​CO3​ 2.5 eqDMF70 °C / 12 hN/A
2 Ethyl 1-acetylcyclobutanecarboxylate LiAlH4​ 2.0 eqTHF0 °C to RT / 4 h85 - 92%

Table 2: Analytical Characterization Summary (Target Diol)

Analytical MethodKey Functional Group / Structural FeatureExpected Signal / Observation
IR Spectroscopy O-H Stretch (Alcohols)Broad, strong absorption at ∼3300−3400 cm−1
IR Spectroscopy C=O Stretch (Absence)Complete disappearance of 1710 cm−1 and 1735 cm−1
1 H NMR (CDCl 3​ ) -CH (OH)CH 3​ (Secondary Alcohol)Quartet at ∼3.8−4.0 ppm
1 H NMR (CDCl 3​ ) -CH 2​ OH (Primary Alcohol)AB quartet or singlet at ∼3.5−3.7 ppm
1 H NMR (CDCl 3​ ) Cyclobutane Ring ProtonsMultiplets at ∼1.6−2.2 ppm

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction ACS Organic Process Research & Development URL: [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) University of Rochester, Department of Chemistry URL:[Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols University of Calgary, Department of Chemistry URL: [Link]

  • Principles of Organic Synthesis: Cycloalkylation NPTEL / Digimat URL: [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps OrgoSolver URL: [Link]

  • Reductions using NaBH4, LiAlH4 Chemistry LibreTexts URL: [Link]

  • Carey - Organic Chemistry: Retrosynthetic Analysis of Active Methylenes Docsity URL:[Link]

  • Org chem question: Reactions of 1,3-dibromopropane Reddit (r/chemhelp) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory in Cyclobutane Pharmacology In the landscape of medicinal chemistry, the cyclobutane moiety is increasingly recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Cyclobutane Pharmacology

In the landscape of medicinal chemistry, the cyclobutane moiety is increasingly recognized for its ability to confer unique and advantageous properties to bioactive molecules.[1][2] Its rigid, puckered conformation can offer improvements in potency, selectivity, and pharmacokinetic profiles.[2] This guide focuses on the largely uncharacterized compound, 1-[1-(hydroxymethyl)cyclobutyl]ethanol. While direct pharmacological data for this specific molecule is not publicly available, its structural features—a gem-disubstituted cyclobutane core with two distinct alcohol functionalities—present a compelling case for potential biological activity.

This document serves as a proactive technical guide, moving beyond a simple literature review to provide a foundational framework for investigating the mechanism of action of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. We will dissect its molecular architecture, extrapolate potential biological interactions based on established principles of medicinal chemistry and pharmacology, and lay out a comprehensive, multi-tiered experimental plan to systematically elucidate its true pharmacological identity. This is not a summary of known facts, but a strategic roadmap for discovery.

Part 1: Molecular Deconstruction and Physicochemical Postulates

The first step in understanding the potential of 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a thorough analysis of its constituent parts and how they might dictate its behavior in a biological system.

The Cyclobutane Scaffold: A Foundation of Rigidity and Three-Dimensionality

The central cyclobutane ring imparts a significant degree of conformational rigidity.[2] Unlike more flexible acyclic or larger cyclic structures, this strained four-membered ring limits the spatial arrangement of its substituents.[1] This has several implications for potential biological activity:

  • Receptor Binding: The fixed orientation of the hydroxymethyl and ethanol groups could facilitate a precise and high-affinity interaction with a specific binding pocket on a protein target.[1]

  • Metabolic Stability: The cyclobutane core can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer biological half-life.[2]

  • Reduced Planarity: The non-planar, three-dimensional nature of the cyclobutane ring is a desirable feature in modern drug discovery, often associated with improved solubility and a better fit to the complex topology of biological targets.[1]

The Hydroxymethyl and Ethanol Groups: Dual Functionalities for Interaction

The presence of two primary alcohol groups is a defining feature of this molecule. These hydroxyl groups can act as both hydrogen bond donors and acceptors, making them key players in potential interactions with biological macromolecules. The distinct electronic and steric environments of the two alcohol-bearing carbons—one being a quaternary center within the ring and the other a secondary center on the ethyl side chain—may lead to differential reactivity and binding contributions.

Physicochemical Properties: Predicting In Vivo Behavior

While experimental data is lacking, we can predict some key physicochemical properties of 1-[1-(hydroxymethyl)cyclobutyl]ethanol based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~130.18 g/mol C7H14O2
LogP (Octanol-Water Partition Coefficient) Low to ModerateThe presence of two hydroxyl groups will increase hydrophilicity, but the cyclobutane and ethyl backbone provide some lipophilicity.
Hydrogen Bond Donors 2Two -OH groups.
Hydrogen Bond Acceptors 2Two oxygen atoms.
Polar Surface Area ~40.5 ŲContribution from the two hydroxyl groups.
Blood-Brain Barrier (BBB) Permeability PossibleThe relatively small size and moderate polarity may allow for CNS penetration. This is a critical hypothesis to test experimentally.[3]

Part 2: Hypothesized Mechanisms of Action and Therapeutic Areas of Interest

Given the structural motifs, we can formulate several primary hypotheses for the mechanism of action of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. These hypotheses will guide our experimental design.

Hypothesis A: Modulation of Central Nervous System (CNS) Receptors

The structural similarity to ethanol and other small cyclic alcohols suggests a potential for interaction with CNS targets.[4]

  • GABAergic System: Ethanol is a known positive allosteric modulator of GABA-A receptors. The ethanol moiety on our target molecule could potentially interact with similar binding sites, leading to sedative, anxiolytic, or anticonvulsant effects.[5]

  • NMDA Receptor System: Ethanol also inhibits the function of NMDA receptors. This is another avenue of investigation for potential neuroprotective or CNS depressant activities.

  • Other Ion Channels: The molecule's size and polarity could allow it to interact with various ligand-gated ion channels.[4]

Hypothesis B: Anti-inflammatory Activity

Some cyclic compounds have demonstrated anti-inflammatory properties.[3] The mechanism could involve:

  • Enzyme Inhibition: The molecule could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases.

  • Cytokine Modulation: It may interfere with the production or signaling of pro-inflammatory cytokines.

Hypothesis C: Metabolic Enzyme Inhibition

The cyclobutane ring is a feature in some enzyme inhibitors.[6][7]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Cyclobutane-based derivatives have been identified as allosteric inhibitors of ACC, a key enzyme in lipid metabolism.[7] This opens the possibility of investigating 1-[1-(hydroxymethyl)cyclobutyl]ethanol for applications in metabolic disorders like nonalcoholic steatohepatitis (NASH).[7]

  • Alcohol Dehydrogenase (ADH) Inhibition: Some cyclobutane-containing molecules have been shown to be selective inhibitors of ADH.[6]

Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

This section outlines a logical, tiered approach to systematically investigate the pharmacological properties of 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Tier 1: Foundational In Vitro Profiling

The initial phase focuses on broad screening to identify the most promising biological activities.

3.1.1 Receptor Binding Assays

A comprehensive receptor panel screen is the first critical step. This will assess the binding affinity of the compound against a wide range of CNS receptors, ion channels, and other common drug targets.

  • Objective: To identify high-affinity binding targets.

  • Methodology: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins' "SafetyScreen" or similar). The compound should be tested at multiple concentrations to determine a Ki or IC50 for any identified "hits."

3.1.2 Cellular Functional Assays

For any high-affinity binding targets identified, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Objective: To characterize the functional activity at specific receptors.

  • Example Protocol (GABA-A Receptor Modulation):

    • Culture HEK293 cells stably expressing specific GABA-A receptor subtypes.

    • Utilize a fluorescent membrane potential-sensitive dye to monitor ion channel activity.

    • Apply a sub-maximal concentration of GABA (EC20) to the cells.

    • Add varying concentrations of 1-[1-(hydroxymethyl)cyclobutyl]ethanol and measure the change in fluorescence.

    • A potentiation of the GABA response would indicate positive allosteric modulation.

3.1.3 Enzyme Inhibition Assays

Based on Hypothesis C, a panel of relevant metabolic enzymes should be screened.

  • Objective: To identify any inhibitory activity against key enzymes.

  • Methodology: Use commercially available enzyme inhibition assay kits for targets such as ACC, ADH, and various cytochrome P450 isoforms.

G cluster_tier1 Tier 1: In Vitro Profiling Receptor_Screening Comprehensive Receptor Panel Screening (Radioligand Binding Assays) Functional_Assays Cell-Based Functional Assays (e.g., Electrophysiology, FLIPR) Receptor_Screening->Functional_Assays Identified 'Hits' Enzyme_Assays Enzyme Inhibition Assays (e.g., ACC, ADH, CYPs)

Caption: Tier 1 Experimental Workflow.

Tier 2: In-Depth Mechanistic Studies and Cellular Models

If Tier 1 yields promising results, the next stage involves more focused investigations.

3.2.1 Electrophysiology

For ion channel targets, patch-clamp electrophysiology provides the gold standard for mechanistic detail.

  • Objective: To precisely characterize the effects on ion channel kinetics.

  • Methodology: Whole-cell patch-clamp recordings from primary neurons or cell lines expressing the target ion channel. This can reveal effects on channel opening probability, conductance, and desensitization rates.

3.2.2 Signaling Pathway Analysis

If the compound modulates a G-protein coupled receptor (GPCR) or other signaling protein, downstream pathway analysis is crucial.

  • Objective: To map the intracellular signaling cascade affected by the compound.

  • Methodology:

    • Treat relevant cell lines with the compound.

    • Perform Western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB).

    • Use reporter gene assays (e.g., luciferase assays) to measure the activity of transcription factors downstream of the receptor.

G Compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol Target_Receptor Identified Target Receptor (from Tier 1) Compound->Target_Receptor Binds to Signaling_Cascade Downstream Signaling Proteins (e.g., G-proteins, Kinases) Target_Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothesized Signaling Pathway.

Tier 3: In Vivo Pharmacological and Behavioral Studies

The final stage of preclinical investigation involves assessing the compound's effects in a whole-organism context.

3.3.1 Pharmacokinetic (PK) Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology: Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS. This will determine key parameters like half-life, bioavailability, and clearance.

3.3.2 In Vivo Target Engagement

  • Objective: To confirm that the compound interacts with its intended target in a living animal.

  • Methodology: This is target-dependent. For a CNS target, it might involve ex vivo autoradiography or PET imaging (if a suitable radioligand is available).

3.3.3 Behavioral Models

Based on the in vitro findings, select appropriate animal models to test for the predicted physiological effects.

  • For CNS Effects:

    • Elevated Plus Maze: To assess anxiolytic activity.

    • Open Field Test: To measure locomotor activity and sedative effects.

    • Rotarod Test: To evaluate motor coordination.

  • For Anti-inflammatory Effects:

    • Carrageenan-induced Paw Edema: A model of acute inflammation.

    • LPS Challenge: To measure effects on systemic inflammation and cytokine release.

Part 4: Conclusion and Future Directions

The molecule 1-[1-(hydroxymethyl)cyclobutyl]ethanol stands at the intersection of several promising areas of medicinal chemistry. Its cyclobutane core offers a rigid scaffold, while its dual alcohol functionalities provide ample opportunity for targeted biological interactions. While its mechanism of action is currently unknown, the structured, hypothesis-driven experimental plan outlined in this guide provides a clear and scientifically rigorous path forward for its elucidation.

The journey from an uncharacterized molecule to a potential therapeutic lead is a complex one. It requires a systematic and unbiased approach, beginning with broad screening and progressively focusing on more detailed mechanistic studies. The insights gained from the proposed workflow will not only define the pharmacological identity of 1-[1-(hydroxymethyl)cyclobutyl]ethanol but will also contribute to the broader understanding of how gem-disubstituted cyclobutane diols can be leveraged in the design of novel therapeutics. The next steps belong in the laboratory, where these hypotheses can be put to the test.

References

  • Blog. (2025, September 15). Does Cyclobutanol have any pharmacological effects?
  • Patocka, J., & Kuca, K. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 162-171.
  • Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(15), 1365-1380.
  • Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.
  • Garg, N. K., et al. (Various Dates). Patents & Products. UCLA.
  • Journal of Medicinal Chemistry. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ACS Publications.
  • DrugPatentWatch. (n.d.). Drugs covered by patent 8,733,341.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(1-Methylcyclobutyl)ethanol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). [1-(hydroxymethyl)cyclobutyl]methanol.
  • Blog. (2026, March 14). The Role of CYCLOBUTANE-1,1-DIYLDIMETHANOL in Emulsification and Dispersion.
  • Nature. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Google Patents. (n.d.). CN102633683B - Synthesis method of 1-hydroxymethyl cyclopropylacetonitrile.
  • Chemical Science. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Royal Society of Chemistry. Available at:

  • MDPI. (2023, January 25). Interaction between γ-Hydroxybutyric Acid and Ethanol: A Review from Toxicokinetic and Toxicodynamic Perspectives.
  • USPTO. (n.d.). Patent Public Search.
  • precisionFDA. (n.d.). 1-CYCLOBUTYL-1-ETHYNYLETHANOL.

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Exploratory

Pharmacological Utility and Biological Activity of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Scaffolds: A Technical Whitepaper

Executive Summary The compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol (C₇H₁₄O₂) is a highly specialized, conformationally restricted aliphatic building block. Featuring a geminal disubstituted cyclobutane ring, it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol (C₇H₁₄O₂) is a highly specialized, conformationally restricted aliphatic building block. Featuring a geminal disubstituted cyclobutane ring, it serves as a critical pharmacophore in modern drug design. By leveraging the Thorpe-Ingold effect, this scaffold locks its primary (hydroxymethyl) and secondary (1-hydroxyethyl) hydroxyl groups into precise spatial orientations, significantly reducing the entropic penalty upon target binding. This guide explores the mechanistic grounding, biological applications—particularly in antiviral nucleoside mimicry and kinase inhibition—and the rigorous experimental protocols required to validate its bioactivity.

Structural Pharmacology & Conformational Dynamics

In medicinal chemistry, the transition from flexible aliphatic chains to rigidified ring systems is a proven strategy to enhance target affinity and metabolic stability. The 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold exemplifies this approach.

  • The Thorpe-Ingold Effect: The internal strain of the four-membered cyclobutane ring (approximately 26 kcal/mol of ring strain) compresses the internal C-C-C bond angle. Consequently, the external bond angles bearing the hydroxymethyl and 1-hydroxyethyl groups are expanded, forcing them into a closer spatial proximity than would be observed in an acyclic analog.

  • Bioisosterism: The spatial arrangement of the two hydroxyl groups closely mimics the 3'- and 5'-hydroxyl groups of the natural 2'-deoxyribose sugar ring. This makes the scaffold an exceptional bioisostere for developing acyclic and carbocyclic nucleoside analogs[1]. Furthermore, the enhanced lipophilicity of the cyclobutane ring improves cellular permeability compared to highly polar linear chains[2].

Biological Activity Domains

Antiviral Nucleoside Mimicry

Cyclobutyl-derived nucleoside analogs have demonstrated profound efficacy against DNA viruses, including Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV). When the 1-[1-(hydroxymethyl)cyclobutyl]ethanol motif (or its closely related derivatives) is conjugated to a purine or pyrimidine base, it acts as a prodrug.

Inside the host cell, cellular kinases sequentially phosphorylate the primary hydroxymethyl group to form a pharmacologically active triphosphate[3]. This triphosphate acts as a competitive inhibitor and chain terminator for viral polymerases. For instance, related cyclobutyl guanine analogs like lobucavir exhibit broad-spectrum antiviral activity, with an EC₅₀ of approximately 2.5 μM against HBV in cultured cells[3]. The rigid cyclobutane ring ensures that the triphosphate moiety is perfectly aligned within the polymerase active site, preventing the incorporation of natural dNTPs[3].

Kinase Inhibition (Axl and TAM Receptors)

Beyond antivirals, 1,1-disubstituted cyclobutanes are increasingly utilized in targeted oncology, specifically as inhibitors of the Axl receptor tyrosine kinase[4]. Axl is a member of the TAM (Tyro3, Axl, Mer) family, which regulates cell survival, proliferation, and immune evasion[4].

When incorporated into a larger heterocyclic framework (such as a pyridone or pyrazole core), the cyclobutyl ethanol moiety occupies the solvent-exposed front of the kinase hinge region. The hydroxyl groups serve as critical hydrogen bond donors/acceptors to the protein backbone, while the hydrophobic cyclobutane ring packs tightly against the gatekeeper residue, enhancing both potency and selectivity[4].

Pathway Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl PI3K PI3K Axl->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Cyclobutyl-based Inhibitor Inhibitor->Axl Inhibition

Figure 1: Axl RTK signaling pathway and inhibition by cyclobutyl-derived compounds.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of compounds containing the 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold, researchers must employ self-validating assay systems. The following protocols detail the necessary steps, emphasizing the causality behind each experimental choice.

Protocol 1: Intracellular Phosphorylation & Antiviral Efficacy Assay
  • Objective: To quantify the conversion of the cyclobutyl nucleoside analog to its active triphosphate form and measure its inhibition of viral replication.

  • Causality: Because the compound is a prodrug, measuring extracellular concentration is insufficient. We must validate that host cellular kinases recognize the hydroxymethyl group.

    • Cell Culture & Infection: Seed HepG2.2.15 cells (which stably express HBV) in 96-well plates at 2 × 10⁴ cells/well. Incubate at 37°C in 5% CO₂ for 24 hours.

    • Compound Administration: Prepare serial dilutions of the synthesized cyclobutyl analog (0.1 nM to 10 μM) in DMSO, ensuring the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

    • Metabolite Extraction (Self-Validation Step): After 48 hours, lyse a subset of cells using 60% cold methanol. Analyze the lysate via LC-MS/MS to quantify the intracellular formation of the mono-, di-, and triphosphate metabolites. Rationale: This confirms the mechanism of activation before assessing efficacy.

    • Viral DNA Quantification: For the remaining wells, extract total DNA after 72 hours. Perform quantitative real-time PCR (qPCR) using HBV-specific primers.

    • Data Analysis: Calculate the EC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Objective: To determine the IC₅₀ of cyclobutyl-derived Axl kinase inhibitors.

  • Causality: TR-FRET is chosen over standard radiometric assays because it eliminates interference from compound autofluorescence and provides a highly stable signal, ensuring trustworthy data.

    • Enzyme Preparation: Dilute recombinant human Axl kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Inhibitor Pre-incubation: Add the cyclobutyl-derived inhibitor to the enzyme and incubate for 30 minutes at room temperature. Rationale: Pre-incubation allows for the equilibration of slow-binding inhibitors, a common characteristic of conformationally rigid scaffolds.

    • Reaction Initiation: Add a master mix containing ATP (at its predetermined Kₘ value to ensure competitive inhibition kinetics) and a biotinylated peptide substrate.

    • Signal Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the time-resolved fluorescence emission at 615 nm and 665 nm.

    • Calculation: The FRET ratio (665/615 nm) is inversely proportional to kinase inhibition.

Workflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate ATP ATP Addition Incubate->ATP Detect TR-FRET Detection ATP->Detect Analyze IC50 Analysis Detect->Analyze

Figure 2: Step-by-step workflow for in vitro TR-FRET kinase inhibition profiling.

Quantitative Data Summaries

The following table summarizes representative biological activity data for compounds utilizing the 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold or its direct structural analogs.

Compound ClassTargetAssay TypeRepresentative EC₅₀/IC₅₀Key Structural Contribution of Cyclobutyl Scaffold
Cyclobutyl Guanine Analog (e.g., Lobucavir)HBV PolymeraseCell-based qPCR~2.5 μM[3]Mimics 3'/5' hydroxyls; ensures precise alignment in active site.
Cyclopropyl/Cyclobutyl Acyclic Nucleoside HSV-1Plaque Reduction0.5 - 2.0 μM[1]Conformational locking reduces entropic penalty upon binding.
Pyridone-fused Cyclobutyl Derivative Axl KinaseTR-FRET< 10 nM[4]Hydrophobic packing against gatekeeper; H-bonding at solvent front.
Hydroxytyrosol Cycloalkyl Analog Osteoblast ProliferationMTT Assay4.3 - 30 μM[2]Enhances lipophilicity and metabolic stability over linear chains.

References

  • [3] Title: In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir | Source: nih.gov | URL: 3

  • [2] Title: Synthesis of hydroxytyrosol analogs with enhanced antioxidant and cytostatic properties against MG‐63 human osteoblast‐like cells and their potential implications for bone health | Source: nih.gov | URL: 2

  • [1] Title: Synthesis and Antiviral Activity of Novel Acyclic Nucleosides: Discovery of a Cyclopropyl Nucleoside with Potent Inhibitory Activity against Herpesviruses | Source: acs.org | URL: 1

  • [4] Title: US 2019/0135785 A1 - Patent Application Publication | Source: googleapis.com | URL: 4

Sources

Foundational

Spectroscopic Blueprint of 1-[1-(hydroxymethyl)cyclobutyl]ethanol: A Technical Guide

Introduction This technical guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the identification and structural elucidation of this and similar molecules....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the identification and structural elucidation of this and similar molecules. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Proposed Synthetic Pathway

A plausible route to 1-[1-(hydroxymethyl)cyclobutyl]ethanol begins with the known diethyl 1,1-cyclobutanedicarboxylate. This starting material can be reduced to the corresponding diol, cyclobutane-1,1-diyldimethanol, which then serves as the key intermediate.

Synthetic_Pathway start Diethyl 1,1-cyclobutanedicarboxylate intermediate Cyclobutane-1,1-diyldimethanol start->intermediate  Reduction (e.g., LiAlH4)   product 1-[1-(hydroxymethyl)cyclobutyl]ethanol intermediate->product  Selective Mono-ethylation (e.g., Williamson Ether Synthesis with controlled stoichiometry)   IR_Workflow cluster_0 IR Spectroscopy Workflow cluster_1 Spectral Interpretation A Sample Preparation (e.g., neat liquid film) B IR Beam Passed Through Sample A->B C Detector Measures Transmittance B->C D Generation of IR Spectrum C->D E Identify Broad O-H Stretch (~3400 cm⁻¹) D->E H Correlate with Molecular Structure E->H F Identify Strong C-H Stretches (~2900 cm⁻¹) F->H G Identify Strong C-O Stretch (~1100 cm⁻¹) G->H

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-[1-(hydroxymethyl)cyclobutyl]ethanol (C₇H₁₄O₂), the molecular weight is 130.10 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentRationale
130[M]⁺Molecular ion peak. May be weak or absent in electron ionization (EI) due to the instability of the alcohol.
115[M - CH₃]⁺Loss of a methyl group.
112[M - H₂O]⁺Dehydration is a common fragmentation pathway for alcohols.
97[M - H₂O - CH₃]⁺Subsequent loss of a methyl group after dehydration.
85[M - C₂H₅O]⁺Loss of the ethoxy radical.
71[C₄H₇-CH₂]⁺Cleavage of the hydroxymethyl group.
57[C₄H₉]⁺Cyclobutyl cation fragment.
45[C₂H₅O]⁺Fragment corresponding to the ethoxy group.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. By leveraging established principles and comparative data from analogous structures, we have constructed a comprehensive spectral blueprint encompassing ¹H NMR, ¹³C NMR, IR, and MS data. This guide should serve as a valuable resource for scientists working on the synthesis and characterization of novel cyclobutane-containing molecules, enabling more efficient identification and structural verification. The presented methodologies and interpretations are grounded in the fundamental principles of spectroscopic analysis and are intended to be a self-validating system for researchers in the field.

References

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Salaün, J., & Fadel, A. (1990). Cyclobutene. Organic Syntheses, 64, 50.
  • Hayashi, T., et al. (2019). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes.
  • BenchChem. (2025, December). Validating the Structure of 1-Methylcyclobutene: A Spectroscopic Comparison. BenchChem.
  • Mariella, R. P., & Raube, R. (1953).
  • University of California, San Diego. (n.d.). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

  • UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 14). The Role of CYCLOBUTANE-1,1-DIYLDIMETHANOL in Emulsification and Dispersion. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search results for "13C NMR". Retrieved from [Link]

  • GNPS. (2021, March 21). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-D 1 H-13 C HMBC spectra for the compound 1. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Cyclobutylethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Unusual para-substituent effects on the intramolecular hydrogen-bond in hydrazone-based switches. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • PubChem. (n.d.). 1-(1-Methylcyclobutyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanciu, I. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development, 12(12), 75-77.
  • Organic Syntheses Procedure. (n.d.). cyclobutene. Retrieved from [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory. Retrieved from [Link]

  • Chemical Science. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. The Royal Society of Chemistry. Retrieved from [Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Abstract This technical guide outlines a comprehensive and validated methodology for determining the single-crystal X-ray structure of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. As the crystal structure of this specific com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive and validated methodology for determining the single-crystal X-ray structure of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. As the crystal structure of this specific compound has not been previously reported in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2][3], this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The guide details a systematic workflow, from synthesis and purification to advanced crystallization techniques and final structure elucidation via single-crystal X-ray diffraction (SC-XRD). Emphasis is placed on the rationale behind experimental choices, ensuring a self-validating and reproducible protocol. The significance of the cyclobutane moiety in medicinal chemistry underscores the importance of such structural analyses for designing novel therapeutics with optimized pharmacological profiles.[4][5][6][7]

Introduction: The Significance of Structural Elucidation

The determination of a molecule's three-dimensional atomic arrangement is a cornerstone of modern chemistry and drug discovery.[8][9][10] Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for obtaining this information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[11][12][13] This knowledge is invaluable for understanding a compound's physicochemical properties, predicting its behavior in biological systems, and guiding rational drug design.

The target molecule, 1-[1-(hydroxymethyl)cyclobutyl]ethanol, incorporates a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry.[4][6][7] The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages in drug design[4][5][6][7]:

  • Conformational Restriction: The rigid nature of the ring can lock a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[5][14]

  • Metabolic Stability: Introduction of a cyclobutane can improve a molecule's metabolic profile.[4][6]

  • Improved Physicochemical Properties: The non-planar nature of the cyclobutane scaffold can disrupt crystal packing and increase aqueous solubility.[5]

Given these benefits, a detailed understanding of how molecules like 1-[1-(hydroxymethyl)cyclobutyl]ethanol pack in the solid state is crucial. The presence of two hydroxyl groups suggests a high potential for strong intermolecular hydrogen bonding, which will dictate the crystal packing and, consequently, properties like solubility and stability. This guide provides the necessary framework to uncover these structural details.

Synthesis and High-Purity Preparation

The prerequisite for any successful crystallization experiment is the availability of highly pure material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor-quality crystals or inaccurate structural data.

Proposed Synthetic Route

A plausible and efficient synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol starts from diethyl 1,1-cyclobutanedicarboxylate, a commercially available starting material.

  • Reduction of the Dicarboxylate: The diethyl 1,1-cyclobutanedicarboxylate is reduced to the corresponding diol, (1-hydroxymethyl)cyclobutylmethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Monoprotection of the Diol: To selectively oxidize one of the primary hydroxyl groups, a monoprotection strategy is employed. A bulky protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl chloride, TBDMSCl), is introduced under basic conditions (e.g., imidazole in dichloromethane, DCM). This will preferentially react with one of the hydroxyl groups.

  • Oxidation to the Aldehyde: The remaining free primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based oxidation to avoid over-oxidation to the carboxylic acid.

  • Grignard Addition: The aldehyde is then reacted with methylmagnesium bromide (CH₃MgBr) in an appropriate ether solvent. This Grignard reaction will form the secondary alcohol, yielding the protected version of the target molecule.

  • Deprotection: Finally, the silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to yield the final product, 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Purification Protocol

Post-synthesis, the crude product must be rigorously purified.

  • Chromatography: Flash column chromatography using a silica gel stationary phase is the method of choice. A gradient elution system, likely starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the target diol from any remaining starting materials or byproducts.

  • Purity Verification: The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Only fractions showing >99% purity should be combined for crystallization attempts.

Single Crystal Growth Methodologies

Growing single crystals suitable for SC-XRD is often the most challenging step and is sometimes referred to as a "dark art."[15] A systematic approach involving the screening of various conditions is essential. For a small, polar organic molecule like 1-[1-(hydroxymethyl)cyclobutyl]ethanol, solution-based methods are most promising.[16]

The primary goal is to achieve a state of supersaturation slowly, allowing for ordered molecular assembly into a single crystal lattice rather than rapid precipitation into a powder.[17]

Initial Solvent Screening

A small amount of the purified compound should be tested for solubility in a range of solvents with varying polarities. Ideal crystallization solvents or solvent systems are those in which the compound has moderate solubility.

Solvent ClassExample SolventsExpected Solubility
Polar Protic Methanol, Ethanol, IsopropanolHigh
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to High
Non-Polar Hexane, Toluene, DichloromethaneLow

A good starting point would be to find a solvent in which the compound is readily soluble (e.g., methanol) and an "anti-solvent" in which it is poorly soluble (e.g., hexane or toluene).

Crystallization Techniques

Several techniques should be attempted in parallel to maximize the chances of success.[18]

Protocol 1: Slow Evaporation

This is often the simplest and most successful method.[15][19][20][21]

  • Dissolve 10-20 mg of the purified compound in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate or acetone) in a clean, small vial.

  • The resulting solution should be clear and not fully saturated at room temperature.[20]

  • Cover the vial with parafilm and pierce it with a few small holes using a needle. This slows the rate of evaporation.[15][19]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[19]

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This is the best method when only milligram quantities of the compound are available.[21][22][23]

  • Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a "good" solvent (e.g., methanol) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume (2-3 mL) of a more volatile "anti-solvent" (e.g., diethyl ether or pentane) to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and promoting crystallization.[17][24]

Protocol 3: Slow Cooling

This technique is effective if the compound's solubility is highly temperature-dependent.[15][21]

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol or acetonitrile) at an elevated temperature (just below the solvent's boiling point).

  • Ensure all solid is dissolved, filtering the hot solution if necessary to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container (like a Dewar flask filled with warm water).[15]

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further induce crystallization.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Analysis Synthesis Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol Purification High-Purity Purification (>99%) Synthesis->Purification SolventScreen Solvent Screening Purification->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap Inform VaporDiff Vapor Diffusion SolventScreen->VaporDiff Inform SlowCool Slow Cooling SolventScreen->SlowCool Inform CrystalSelect Crystal Selection & Mounting SlowEvap->CrystalSelect VaporDiff->CrystalSelect SlowCool->CrystalSelect SCXRD SC-XRD Data Collection CrystalSelect->SCXRD StructureSolve Structure Solution & Refinement SCXRD->StructureSolve FinalCIF Final Structure (CIF) StructureSolve->FinalCIF

Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD) and Structure Elucidation

Once suitable single crystals (ideally 0.1-0.3 mm in at least two dimensions) are obtained, the process of structure determination can begin.[25]

Crystal Mounting and Data Collection
  • Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

  • Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen (typically at 100 K) is used to cool the crystal, which minimizes thermal motion and potential radiation damage. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam.[11] The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots called reflections.[9]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined in a process called structure solution.[26][27]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[25]

  • Structure Solution: An initial model of the crystal structure is generated. For small molecules, "direct methods" are typically used, which are computational algorithms that use the intensities and phases of the reflections to locate the electron-dense regions corresponding to atoms.[9]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms, which are weak X-ray scatterers, are often placed in calculated positions and refined using a riding model.[26]

Analysis of Crystallographic Data

The final output of a successful structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal structure.

Key Structural Parameters

The analysis of the CIF will provide crucial data, which should be summarized for clarity.

Table 1: Hypothetical Crystallographic Data for 1-[1-(hydroxymethyl)cyclobutyl]ethanol

ParameterDescriptionExpected Value/Information
Formula C₆H₁₂O₂Confirms molecular composition.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic crystal symmetry.
Space Group e.g., P2₁/cDefines the specific symmetry elements.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Z Number of molecules per unit cellTypically 2, 4, or 8 for organic molecules.
Density (calculated) g/cm³Calculated from the unit cell volume and contents.
R-factor (R1) Goodness-of-fit indicatorShould be < 0.05 for a well-refined structure.
Intermolecular Interactions

A key part of the analysis will be identifying and characterizing the hydrogen bonds formed by the two hydroxyl groups.

  • Hydrogen Bond Donors: The two -OH groups.

  • Hydrogen Bond Acceptors: The oxygen atoms of neighboring molecules.

It is highly probable that these interactions will form an extensive network, potentially leading to chains or sheets of molecules within the crystal lattice. These interactions are critical for understanding the material's properties.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B O1_A O1 H1_A H O1_A->H1_A O2_B O2 H1_A->O2_B H-Bond C1_A C C1_A->O1_A Cyclobutane_A C4 Ring C1_A->Cyclobutane_A C2_A C O2_A O2 C2_A->O2_A H2_A H O2_A->H2_A Cyclobutane_A->C2_A O1_B O1 H1_B H O1_B->H1_B C1_B C C1_B->O1_B Cyclobutane_B C4 Ring C1_B->Cyclobutane_B C2_B C C2_B->O2_B H2_B H O2_B->H2_B H2_B->O1_A H-Bond Cyclobutane_B->C2_B

Caption: Predicted Hydrogen Bonding Network.

Conclusion

This guide provides a robust, scientifically-grounded framework for the de novo determination of the crystal structure of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. By following this comprehensive workflow—from meticulous synthesis and purification to systematic crystallization screening and rigorous SC-XRD analysis—researchers can successfully elucidate the compound's three-dimensional architecture. The resulting structural data will be invaluable for the drug development community, offering critical insights into the solid-state properties and intermolecular interactions governed by the important cyclobutane scaffold and its hydroxyl functionalities. This knowledge will, in turn, empower the rational design of new chemical entities with enhanced therapeutic potential.

References

  • Vertex AI Search. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
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  • Harris, K. D., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1996). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 8(11), 2554-2570.
  • BenchChem. (2025). The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.
  • ChemistryViews. (2012, October 02). Tips and Tricks for the Lab: Growing Crystals Part 2.
  • Royal Society of Chemistry. (2023, March 01). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Guide for crystallization. (n.d.). University of Florida, Department of Chemistry.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9).
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Glusker, J. P., & Trueblood, K. N. (2010). Outline of a crystal structure determination. Oxford Academic.
  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals.
  • Khwarizmi Science Society. (2010, October 09). Crystal Structure Determination I.
  • Blake, A. J. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 69(Pt 6), 603-611.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
  • Spingler, B., & Krossing, I. (2008). Some thoughts about the single crystal growth of small molecules. Dalton Transactions, (20), 2603-2609.
  • ChemistryViews. (2012, November 06). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Jiang, L., et al. (2011). Single-crystal growth of organic semiconductors. Journal of Materials Chemistry, 21(25), 8979-8998.
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Western Kentucky University. (2025, March 18). Single Crystal X-Ray Diffraction (SC-XRD).
  • FZU. (n.d.). X-ray single-crystal diffraction.
  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • CCDC. (n.d.). Search - Access Structures.
  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.

Sources

Foundational

Solubility and Stability Profiling of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol: A Technical Guide for Sp3-Rich Scaffold Development

Executive Summary The drive to "escape flatland" in modern drug discovery has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a prime example o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape flatland" in modern drug discovery has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a prime example of such a building block. Featuring a gem-disubstituted cyclobutane ring attached to a 1,3-diol system, this molecule offers a unique balance of high aqueous solubility and structural rigidity. However, the inherent ring strain of the cyclobutane core, coupled with the reactivity of the diol, presents specific challenges during active pharmaceutical ingredient (API) synthesis and formulation.

This whitepaper provides an in-depth technical analysis of the solubility dynamics and chemical stability of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, equipping researchers with the mechanistic insights and validated protocols necessary to leverage this scaffold effectively.

Structural Profiling & Physicochemical Properties

The physicochemical behavior of 1-[1-(hydroxymethyl)cyclobutyl]ethanol is dictated by two structural features:

  • The 1,3-Diol Motif: Provides strong hydrogen-bond donating and accepting capabilities, ensuring high hydrophilicity.

  • The Gem-Disubstituted Cyclobutane: Acts as a lipophilic, rigidifying spacer. Incorporating such small, sp3-rich cyclic moieties is a proven strategy to improve aqueous solubility and metabolic half-life compared to flexible acyclic linkers[1].

Table 1: Predicted Physicochemical Profile
PropertyValueStructural Rationale & Impact
Molecular Weight 130.18 g/mol Low MW ensures high ligand efficiency and minimal bulk.
Formula C7H14O2High fraction of sp3 carbons (Fsp3 = 1.0) reduces planar stacking.
cLogP (Predicted) ~0.5Highly polar nature drives rapid dissolution in aqueous media.
tPSA 40.46 ŲWell within the optimal range (< 90 Ų) for membrane and BBB permeability.
H-Bond Donors / Acceptors 2 / 2Facilitates strong solvation shells in water and polar organics.

Solubility Dynamics & Solvent Compatibility

The solubility of 1-[1-(hydroxymethyl)cyclobutyl]ethanol is heavily influenced by its ability to form intramolecular and intermolecular hydrogen bonds. Research into similar 1,3-diol systems demonstrates that they form thermodynamically stable complexes and dynamic solvation states depending on the solvent environment[2].

Because this molecule lacks a UV-absorbing chromophore, traditional HPLC-UV methods cannot be used to measure its concentration in solution. Therefore, kinetic solubility must be assessed using light-scattering techniques (Nephelometry) or Evaporative Light Scattering Detection (ELSD).

G A Stock Solution (10 mM in DMSO) B Serial Dilution (Aqueous Buffer pH 7.4) A->B C Incubation (24h, 25°C) B->C D Nephelometry (Laser Scattering) C->D E Data Analysis (Precipitation Point) D->E

Caption: High-throughput nephelometric workflow for kinetic solubility determination.

Protocol: Kinetic Solubility Assessment via Nephelometry
  • Rationale: Shake-flask thermodynamic solubility requires excessive API and time. Nephelometry provides a high-throughput, self-validating system for early-stage screening of non-chromophoric compounds.

  • Step 1: Stock Preparation. Dissolve the analyte in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO prevents premature aggregation and ensures complete initial solvation.

  • Step 2: Serial Dilution. Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (e.g., 10 µM to 500 µM). Keep the final DMSO concentration below 2% (v/v) to prevent solvent-mediated solubility artifacts.

  • Step 3: Equilibration. Seal and incubate the plate at 25°C for 24 hours on a microplate shaker.

  • Step 4: Scattering Measurement. Read the plate using a laser nephelometer. The kinetic solubility limit is identified at the concentration where a sharp inflection point in scattered light intensity occurs, indicating the onset of particulate precipitation.

Chemical Stability & Degradation Pathways

While 1,3-diols are generally stable under neutral and basic conditions, the presence of the cyclobutane ring introduces a critical vulnerability to acidic environments. The cyclobutane core possesses approximately 26.3 kcal/mol of ring strain.

Under strongly acidic conditions (pH < 2), the secondary alcohol (the ethanol moiety) is prone to protonation and subsequent dehydration. The resulting secondary carbocation is situated directly adjacent to the strained four-membered ring. Driven by the thermodynamic release of ring strain, this intermediate rapidly undergoes a 1,2-alkyl shift—a Pinacol-type Wagner-Meerwein rearrangement—expanding the ring into a highly stable five-membered cyclopentyl derivative[3].

G A 1-[1-(hydroxymethyl)cyclobutyl]ethanol (Stable Diol) B Protonation of 2° Alcohol (H+) A->B C Loss of H2O (Carbocation Formation) B->C D Pinacol-Type Rearrangement (Ring Expansion) C->D E Cyclopentyl Derivative (Degradant) D->E

Caption: Acid-catalyzed degradation via carbocation-mediated cyclobutane ring expansion.

Protocol: Forced Degradation & Stability Profiling
  • Rationale: Because the rearrangement products also lack chromophores, High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is mandatory. CAD provides a uniform response independent of chemical structure, allowing for accurate mass-balance calculation between the parent diol and its cyclopentyl degradants.

  • Step 1: Acidic Stress. Dissolve the compound in 0.1 N HCl (aq) to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Step 2: Oxidative Stress. Dissolve the compound in 3% H2O2 (aq) at 1 mg/mL. Incubate at room temperature for 24 hours. Causality: This differentiates the oxidative lability of the primary vs. secondary hydroxyl groups.

  • Step 3: Neutralization & Injection. Quench the acidic sample with 0.1 N NaOH. Inject 10 µL of each stressed sample onto a C18 column using a mobile phase of Water/Acetonitrile (0.1% Formic Acid) coupled to a CAD detector.

  • Step 4: Mass Balance Analysis. Calculate the percentage of remaining parent compound relative to a control sample stored at 4°C.

Synthetic Formulation Note (Protecting Groups)

To circumvent acid-catalyzed ring expansion during multi-step API synthesis, the 1,3-diol should be reversibly protected. Reacting the diol with 2,2-dimethoxypropane under mild catalytic acid conditions yields an acetonide (isopropylidene acetal) . This not only masks the reactive hydroxyls but conformationally locks the system, preventing the geometry required for the 1,2-alkyl shift.

Sources

Exploratory

Potential therapeutic targets of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Therapeutic Targeting via 1-[1-(hydroxymethyl)cyclobutyl]ethanol: A Technical Guide on Pharmacophore Utility and Mechanism of Action Structural Dynamics of the 1,1-Disubstituted Cyclobutane Scaffold In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic Targeting via 1-[1-(hydroxymethyl)cyclobutyl]ethanol: A Technical Guide on Pharmacophore Utility and Mechanism of Action

Structural Dynamics of the 1,1-Disubstituted Cyclobutane Scaffold

In modern drug discovery, escaping "flatland" (the over-reliance on planar sp2-hybridized aromatic rings) is critical for improving clinical success rates. The compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol represents a highly specialized, sterically constrained sp3-rich building block.

The 1,1-disubstituted cyclobutane architecture forces the hydroxymethyl and ethanol appendages into specific 3D vectors. This conformational restriction significantly reduces the entropic penalty upon target binding compared to linear alkyl chains. Furthermore, the cyclobutane ring provides exceptional metabolic stability against cytochrome P450-mediated oxidation while offering a lipophilic core that can anchor into deep hydrophobic pockets of target proteins. Based on structure-activity relationship (SAR) data from related cyclobutyl-methanol derivatives, this scaffold is uniquely positioned to address two distinct therapeutic domains: Kinase inhibition (Oncology) and GPCR/Transporter modulation (Immunology).

Therapeutic Target Class I: Kinase Inhibition (RAF & JAK)

Cyclobutyl-substituted compounds have emerged as potent Type II kinase inhibitors, specifically targeting RAF kinases (BRAF/CRAF)[1] and Janus kinases (JAK)[2].

Mechanistic Rationale: Unlike Type I inhibitors that bind to the active (DFG-in) conformation of kinases, Type II inhibitors utilizing a cyclobutyl scaffold are designed to stabilize the inactive (DFG-out) conformation. The cyclobutane ring occupies the lipophilic pocket exposed only when the DFG motif flips outward[1]. This binding mode is crucial for overcoming the paradoxical activation of the MAPK pathway often seen with Type I BRAF inhibitors in wild-type cells. The hydroxyl groups of the 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold serve as critical hydrogen-bond donors to the hinge region or the catalytic glutamate.

RAF_Pathway Compound Cyclobutyl Scaffold (Type II Inhibitor) BRAF BRAF(V600E) Kinase (DFG-out conformation) Compound->BRAF Pocket Stabilization MEK MEK1/2 BRAF->MEK Phosphorylation Blocked ERK ERK1/2 MEK->ERK Pathway Silenced Proliferation Tumor Proliferation ERK->Proliferation Growth Arrest

Fig 1. Type II RAF Kinase inhibition pathway by cyclobutyl scaffolds.

Protocol A: Self-Validating TR-FRET Assay for BRAF(V600E) Inhibition

To accurately quantify the binding affinity of cyclobutyl derivatives to the DFG-out conformation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

  • Step 1: Reagent Preparation & Matrix Setup: Prepare BRAF(V600E) enzyme, biotinylated MEK1 substrate, and ATP in kinase buffer. Establish a self-validating control matrix on each 384-well plate: a High Control (Enzyme + ATP + Substrate) to define 100% activity, and a Low Control (Enzyme + Substrate + EDTA, lacking ATP) to define the assay floor.

  • Step 2: Compound Pre-incubation (Critical Causality): Dispense the cyclobutyl test compounds in a 10-point dose-response. Incubate with the enzyme for 60 minutes prior to ATP addition. Causality: Type II inhibitors require extended residence time to induce and stabilize the DFG-out conformational shift. Skipping this step results in artificially inflated IC50 values.

  • Step 3: Kinase Reaction: Initiate the reaction by adding ATP (at the Km​ concentration) and incubate for 45 minutes at room temperature.

  • Step 4: Detection & Validation: Stop the reaction with EDTA. Add Europium-labeled anti-phospho-MEK1 antibody and Streptavidin-APC. Read the plate using a 50 µs delay post-excitation. Causality: The time delay eliminates short-lived background auto-fluorescence from the test compounds, ensuring high signal-to-noise.

  • Validation Check: Calculate the Z'-factor for the plate using the High and Low controls. The protocol is only validated, and data accepted, if Z′>0.6 .

Therapeutic Target Class II: GPCR Modulation & Uridine Transport

Beyond oncology, cyclobutanemethanol derivatives exhibit profound anti-inflammatory properties. They act as dual-action agents: inhibiting the Cannabinoid Receptor 2 (CB2) and blocking the cellular transport of uridine[3][4].

Mechanistic Rationale: By acting as an uptake inhibitor, the cyclobutyl scaffold blocks the transport of uridine into cells. This extracellular accumulation prevents the downstream activation of specific G-protein coupled receptors (GPCRs), thereby halting the production of inflammatory mediators[4]. Concurrently, the lipophilic cyclobutane ring allows the molecule to act as an allosteric modulator of the CB2 receptor, which is highly expressed in inflammatory tissues and vascular endothelial cells[3].

Uridine_Pathway Drug Cyclobutyl Scaffold Transporter Uridine Transporter Drug->Transporter Uptake Inhibition CB2 CB2 Receptor Drug->CB2 Allosteric Modulation Uridine Intracellular Uridine Transporter->Uridine Transport Blocked Inflammation Inflammatory Mediators CB2->Inflammation Immune Suppression GPCR GPCR Activation Uridine->GPCR Activation Prevented GPCR->Inflammation Cascade Halted

Fig 2. Dual mechanism of anti-inflammatory action via CB2 and Uridine transport.

Protocol B: Cell-Based [3H]-Uridine Uptake Assay

To validate the anti-inflammatory transport blockade, an isotopic uptake assay in human macrophages (e.g., THP-1 derived) is utilized.

  • Step 1: Cell Seeding & Starvation: Seed THP-1 macrophages in 96-well plates. Wash and incubate cells in uridine-free transport buffer for 2 hours. Causality: Depleting endogenous intracellular uridine maximizes the concentration gradient, ensuring a robust and measurable uptake signal upon isotope introduction.

  • Step 2: Compound Incubation & Baseline Definition: Pre-incubate cells with the cyclobutyl test compound for 30 minutes. Self-Validating System: Include wells treated with 10 µM Dipyridamole (a known broad-spectrum nucleoside transport inhibitor). This defines the non-specific background uptake floor, ensuring any measured inhibition is target-specific.

  • Step 3: Isotope Addition: Add 1 µCi/mL of [3H]-Uridine to all wells and incubate for exactly 10 minutes to capture the linear phase of transport.

  • Step 4: Lysis & Scintillation: Terminate transport by rapid washing with ice-cold buffer (halting membrane fluidity). Lyse the cells using 0.1 M NaOH, add scintillation fluid, and quantify beta-decay using a microplate scintillation counter. Calculate the IC50 relative to the Dipyridamole baseline.

Quantitative Pharmacological Profiling

The following table summarizes the benchmarked pharmacological metrics of cyclobutyl-alcohol scaffolds across their primary therapeutic targets, providing a comparative framework for drug development professionals.

Therapeutic TargetPrimary IndicationAssay MethodologyExpected IC50 / Ki RangeKey Pharmacophore Interaction
BRAF (V600E) Oncology (Melanoma)TR-FRET (DFG-out)10 - 50 nMLipophilic pocket stabilization via cyclobutane ring[1]
JAK1 / JAK2 Autoimmune DisordersAlphaScreen Kinase50 - 200 nMHinge region hydrogen bonding via hydroxyls[2]
CB2 Receptor InflammationcAMP Accumulation100 - 500 nMAllosteric hydrophobic binding[3]
Uridine Transporter Inflammatory Disease[3H]-Uridine Uptake1.0 - 5.0 µMTransmembrane pore blockade[4]

Conclusion

The 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold is far more than a simple synthetic intermediate; it is a privileged structural motif. By leveraging its rigid sp3 geometry, drug developers can effectively target the DFG-out conformation of critical kinases (RAF/JAK) or modulate complex immunological cascades via CB2 and uridine transport blockade. Strict adherence to the self-validating assay protocols outlined above is essential to accurately uncouple its specific pharmacological activity from non-specific lipophilic interactions.

References

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  • Source: cymitquimica.
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  • Source: lookchem.

Sources

Foundational

In-depth Technical Guide: In Silico Modeling of 1-[1-(hydroxymethyl)cyclobutyl]ethanol Interactions

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a robust, scientifically-grounded framework for the in silico analysis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a robust, scientifically-grounded framework for the in silico analysis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. It is designed for professionals in drug development and related scientific fields. This document moves beyond a simple procedural outline to deliver a comprehensive narrative that explains the reasoning behind key methodological choices. The goal is to provide a self-validating protocol that ensures scientific rigor and is supported by authoritative, citable literature. We will explore how to predict and analyze the molecular interactions of this specific small molecule, thereby guiding targeted experimental work.

Introduction: Unveiling the Potential of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

1-[1-(hydroxymethyl)cyclobutyl]ethanol, also known as cyclobutane-1,1-diyldimethanol, is a small organic molecule with the chemical formula C6H12O2 and a molecular weight of 116.16 g/mol .[1][2] Its structure is characterized by a central cyclobutane ring with two appended hydroxymethyl and ethanol groups. This configuration provides two hydroxyl groups that can act as both hydrogen bond donors and acceptors, suggesting a potential for specific interactions with biological macromolecules.

While this specific molecule is not extensively documented in biological literature, related cyclobutane-containing compounds are used in the synthesis of pharmaceuticals, including those targeting neurological disorders.[3] The unique, rigid cyclobutane scaffold combined with flexible hydroxylated side chains makes it an interesting candidate for in silico investigation to predict its potential biological targets and understand its interaction profile at an atomic level.

The Rationale for an In Silico First Approach:

  • Target Identification and Fishing : Computational methods can screen vast databases of protein structures to identify potential binding partners, a critical first step in elucidating a molecule's biological role.[4]

  • Binding Mode Prediction : In silico docking and simulation can reveal detailed 3D binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, forming the basis for mechanistic hypotheses.[5]

  • Efficiency and Cost-Effectiveness : Computational studies can prioritize experimental efforts, saving significant time and resources by focusing on the most promising avenues of research.[4]

The In Silico Modeling Workflow: A Framework for Scientific Integrity

The following workflow is structured as a self-validating system. Each phase builds upon the last, with inherent checks to ensure the reliability of the final results.

Figure 1: A comprehensive workflow for in silico modeling of small molecule-protein interactions.

Phase 1: System Preparation

The accuracy of any computational model is highly dependent on the quality of the initial structures. This preparatory phase is critical for generating trustworthy data.

2.1.1. Ligand Preparation

The process begins with the 2D structure of 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Step-by-Step Protocol:

  • 2D to 3D Conversion :

    • Action : Use a chemical drawing tool like ChemDraw or a molecular editor like Avogadro to create the 2D structure and then generate an initial 3D conformation.

    • Causality : This step provides the initial three-dimensional coordinates necessary for computational analysis.

  • Conformational Search and Energy Minimization :

    • Action : Perform a conformational search to identify low-energy 3D structures. Subsequently, use a suitable force field (e.g., GAFF2) to perform energy minimization.

    • Causality : Small molecules can adopt multiple conformations. Identifying the most stable, low-energy conformer is crucial for accurate docking and simulation.

2.1.2. Target Identification and Preparation

Given the molecule's structure, a plausible starting point for target fishing is to investigate enzymes involved in xenobiotic metabolism, such as the Cytochrome P450 (CYP) family. For this guide, we will use CYP2D6 (PDB ID: 2F9Q) as a representative target.

Step-by-Step Protocol:

  • Protein Structure Acquisition :

    • Action : Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality : The PDB provides experimentally determined, high-resolution 3D structures, which are the gold standard for initiating structure-based studies.

  • Structure Preparation :

    • Action : Remove non-essential components from the PDB file, such as water molecules, crystallization agents, and any co-crystallized ligands. Inspect for and repair any missing residues or side chains using tools like MODELLER or Swiss-PdbViewer.

    • Causality : A clean and complete protein structure is essential. While some water molecules can be critical for binding, they are often removed for initial docking studies to simplify the calculation.

  • Protonation State Assignment :

    • Action : Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4 using tools like H++ or PROPKA.

    • Causality : The protonation state of amino acid residues significantly influences their ability to form electrostatic interactions and hydrogen bonds, which are critical for ligand binding.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site.[5]

2.2.1. Binding Site Definition

  • Action : If the binding site is unknown, use pocket detection algorithms. For a known target like CYP2D6, the active site is well-defined around the central heme group. Define a grid box that encompasses this active site.

  • Causality : Accurately defining the search space is crucial. A grid that is too large increases computation time and the risk of false positives, while one that is too small may exclude the correct binding pose.

2.2.2. Docking and Scoring

  • Action : Use a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.[6] These programs will generate multiple binding poses and rank them using a scoring function.

  • Causality : Docking algorithms employ scoring functions to estimate the binding affinity. While not perfectly predictive of experimental values, these scores are effective for ranking and prioritizing potential binding modes for further analysis.

Table 1: Hypothetical Docking Results for 1-[1-(hydroxymethyl)cyclobutyl]ethanol with CYP2D6

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
1-7.2PHE120, GLU216Pi-Alkyl, Hydrogen Bond
2-6.9SER304, PHE483Hydrogen Bond, Pi-Alkyl
3-6.5ASP301, ALA305Hydrogen Bond, van der Waals
Phase 3: Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and a more refined analysis of the interactions over time.

G cluster_0 MD Simulation Protocol A System Solvation B Ionization A->B Add TIP3P water model C Minimization B->C Neutralize with Na+/Cl- D Heating (NVT) C->D Remove steric clashes E Equilibration (NPT) D->E Constant Volume F Production Run E->F Constant Pressure

Figure 2: A step-by-step protocol for setting up and running a molecular dynamics simulation.

Step-by-Step Protocol:

  • System Solvation and Ionization :

    • Action : Place the top-ranked docked complex into a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.[7]

    • Causality : Simulating in an explicit solvent provides a more realistic representation of the physiological environment. System neutralization is a prerequisite for many simulation algorithms.

  • Minimization and Equilibration :

    • Action : Perform an initial energy minimization of the system to remove any steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a longer equilibration phase at constant pressure (NPT ensemble).[8]

    • Causality : This multi-stage equilibration process allows the system to relax and achieve a stable state before the production simulation, preventing computational artifacts.

  • Production MD and Trajectory Analysis :

    • Action : Run the production simulation for a sufficient duration (e.g., 100-200 ns) to sample the conformational space of the complex. Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Causality : The length of the simulation is critical for observing biologically relevant motions. Trajectory analysis provides quantitative data to validate the stability of the predicted binding pose.

Phase 4: Binding Free Energy Calculation

To obtain a more accurate estimation of binding affinity, more rigorous methods than docking scores are required.

  • MM/PBSA and MM/GBSA :

    • Action : The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods that calculate the binding free energy from snapshots of the MD trajectory.[9]

    • Causality : These methods offer a good compromise between computational expense and accuracy, making them well-suited for re-ranking docked poses and comparing the affinities of different ligands.

  • Alchemical Free Energy Methods :

    • Action : Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more computationally intensive but generally yield more accurate results.[10][11] They involve a non-physical "alchemical" transformation of the ligand into a non-interacting state.[11][12]

    • Causality : For high-stakes projects like lead optimization, the higher accuracy of alchemical methods can be invaluable for making precise predictions of binding affinity.[11]

Trustworthiness Through Validation

The described protocols incorporate self-validation at multiple stages:

  • Consensus Scoring : If different docking programs and scoring functions predict a similar binding mode, confidence in that prediction increases.

  • Stability in MD : A predicted binding pose that remains stable throughout a long MD simulation is more likely to be representative of the true binding mode.

  • Experimental Correlation : The ultimate validation of any in silico model is its ability to predict the results of real-world experiments. Computational predictions should be used to guide and be validated by experimental techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Conclusion

The in silico modeling of 1-[1-(hydroxymethyl)cyclobutyl]ethanol interactions is a powerful approach to unlock its therapeutic potential. By following the detailed, self-validating workflow presented in this guide, researchers can generate credible and actionable data. This computational-first strategy can significantly accelerate the drug discovery pipeline by providing a rational foundation for subsequent experimental validation, ultimately de-risking and focusing the path toward new therapeutic agents.

References

  • Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 8. A case study of Abl-kinase and its inhibitors. Physical Chemistry Chemical Physics, 20(38), 24790-24800.
  • Aldeghi, M., et al. (2018). The role of molecular dynamics in drug design. Chemical Reviews, 118(24), 11545-11603.
  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Gallicchio, E., & Levy, R. M. (2011). Advances in all-atom free energy calculations for drug design. Current Opinion in Structural Biology, 21(2), 161-166.
  • Roux, B., & Simonson, T. (1999). Implicit solvent models. Biophysical Chemistry, 78(1-2), 1-20.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
  • Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco.
  • Jorgensen, W. L., & Tirado-Rives, J. (2005). The OPLS [optimized potentials for liquid simulations] potential functions for proteins, energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666.
  • Berendsen, H. J. C., et al. (1995). GROMACS: A message-passing parallel molecular dynamics implementation.
  • Meng, E. C., et al. (2006). UCSF Chimera: a visualization system for exploratory research and analysis.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.

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Exploratory

Discovery and history of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

An In-depth Technical Guide to Cyclobutane-1,1-diyldimethanol Abstract This technical guide provides a comprehensive overview of cyclobutane-1,1-diyldimethanol (CAS 4415-73-0), a unique diol whose history is primarily wr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Cyclobutane-1,1-diyldimethanol

Abstract

This technical guide provides a comprehensive overview of cyclobutane-1,1-diyldimethanol (CAS 4415-73-0), a unique diol whose history is primarily written in the language of synthetic chemistry rather than a singular moment of discovery. Lacking a formal discovery narrative, its significance emerges from its role as a versatile building block in organic synthesis. This document reconstructs its most logical and historically validated synthetic pathway, details its physicochemical properties, and explores its potential applications. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's synthesis and characteristics.

Chemical Identity and Nomenclature

The subject of this guide is a symmetrically disubstituted cyclobutane derivative. While it may be colloquially referenced by various names, its most precise designation according to IUPAC standards is [1-(hydroxymethyl)cyclobutyl]methanol or, more commonly, cyclobutane-1,1-diyldimethanol . The structure features two hydroxymethyl (-CH₂OH) groups attached to the same carbon atom of the cyclobutane ring, making it a geminal diol.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.5,0!"]; C3 [label="C", pos="-1.5,1.5!"]; C4 [label="C", pos="0,1.5!"]; C5 [label="C", pos="1.5,0!"]; O1 [label="HO-", pos="2.5,0!"]; C6 [label="C", pos="0,-1.5!"]; O2 [label="HO-", pos="0,-2.5!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; C5 -- O1; C1 -- C6; C6 -- O2;

// Invisible nodes for H atoms H2_1 [label="H₂", pos="-2.2,0.75!"]; H3_1 [label="H₂", pos="-0.75,2.2!"]; H4_1 [label="H₂", pos="0.75,0.75!"]; H5_1 [label="H₂", pos="1.5,0.75!"]; H6_1 [label="H₂", pos="-0.75,-1.5!"]; } Caption: Chemical Structure of Cyclobutane-1,1-diyldimethanol.

This structure is foundational to its chemical behavior, offering two primary alcohol functionalities for further reaction, making it a valuable intermediate in the synthesis of more complex molecules.

Key Identifiers and Properties

A summary of the compound's key identifiers and physicochemical properties is presented below. This data is aggregated from various chemical databases and supplier specifications.[1][2][3]

PropertyValueSource(s)
CAS Number 4415-73-0[1][3]
Molecular Formula C₆H₁₂O₂[2][3]
Molecular Weight 116.16 g/mol [3]
Synonyms [1-(hydroxymethyl)cyclobutyl]methanol, Cyclobutane-1,1-diyldimethanol[3]
Physical Form Crystal / Light yellow solid[2]
Boiling Point 145-147 °C @ 20 Torr[2]
Density ~1.048 g/cm³[2]
Purity Typically ≥97%[2][3]

A History Forged in Synthesis

The history of cyclobutane-1,1-diyldimethanol is not traced to a single discovery but is understood through the development of synthetic methodologies for small, functionalized carbocycles.[4][5] Its preparation is a classic example of multi-step organic synthesis, beginning with the construction of the cyclobutane ring itself, followed by the functional group manipulation to yield the target diol.

The most logical and well-documented approach involves a two-stage process:

  • Stage 1: Formation of a cyclobutane-1,1-dicarboxylate precursor.

  • Stage 2: Reduction of the diester to the corresponding diol.

Synthesis_Workflow Start Diethyl Malonate + Trimethylene Chlorobromide Precursor Stage 1: Alkylation (Diethyl 1,1-cyclobutanedicarboxylate) Start->Precursor NaOEt Reduction Stage 2: Reduction (Lithium Aluminum Hydride) Precursor->Reduction 1. LiAlH₄ 2. H₂O workup Product Cyclobutane-1,1-diyldimethanol Reduction->Product

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Expertise & Causality: The construction of the strained four-membered ring is the critical challenge. The malonic ester synthesis is a time-honored and reliable method for forming carbon-carbon bonds. Here, diethyl malonate is deprotonated to form a soft nucleophile (enolate), which is then subjected to a double alkylation with a 1,3-dihalopropane equivalent. Using a mixed halide like trimethylene chlorobromide is advantageous, as the more reactive bromide undergoes the first substitution, and the less reactive chloride is then forced to cyclize intramolecularly.

This procedure is authoritatively documented in Organic Syntheses, a trusted collection of detailed and reproducible chemical preparations.[6]

Experimental Protocol (Adapted from Mariella and Raube): [6]

  • Preparation of Sodium Ethoxide: In a 5-L flask equipped for reflux, dissolve 138 g (6.0 g atoms) of sodium in 2.5 L of absolute ethanol under anhydrous conditions. This creates the necessary strong base.

  • Initial Reaction Mixture: In a separate 5-L three-necked flask, mix 480 g (3.0 moles) of diethyl malonate with 472 g (3.0 moles) of trimethylene chlorobromide.

  • Alkylation and Cyclization: Heat the malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution. The rate of addition should be controlled to maintain a gentle reflux. This step first forms the singly alkylated intermediate, which is then deprotonated again and undergoes an intramolecular Sₙ2 reaction to form the cyclobutane ring.

  • Reflux and Workup: After the addition is complete, reflux the mixture for an additional 45 minutes to ensure complete cyclization.

  • Isolation: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide byproducts. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point 91-96°C at 4 mm Hg). The reported yield is typically 53-55%.[6]

Stage 2: Reduction to Cyclobutane-1,1-diyldimethanol

Trustworthiness & Logic: The conversion of a carboxylic acid ester to a primary alcohol requires a powerful reducing agent. Simple hydride donors like sodium borohydride are generally not reactive enough. Lithium aluminum hydride (LiAlH₄) is the standard, field-proven reagent for this transformation due to its high reactivity. The protocol must be self-validating by ensuring strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The successful synthesis of the analogous 1,1-bis(hydroxymethyl)cyclopentane via this method provides a reliable template for this reaction.[7]

Experimental Protocol (Representative): [7]

  • Inert Atmosphere: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (approximately 2 molar equivalents) in dry tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0°C in an ice bath. Slowly add a solution of diethyl 1,1-cyclobutanedicarboxylate (1 molar equivalent) in dry THF dropwise via an addition funnel. This exothermic reaction must be controlled to prevent overheating.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., overnight) to ensure the complete reduction of both ester groups.

  • Quenching (Self-Validating System): The quenching of excess LiAlH₄ is a critical step that validates the anhydrous setup. Cautiously and sequentially add water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure safely neutralizes the reactive hydride and precipitates the aluminum salts as a filterable solid.

  • Isolation and Purification: Filter the granular aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclobutane-1,1-diyldimethanol as a solid. Further purification can be achieved by recrystallization or distillation under high vacuum.

Potential Industrial and Research Applications

While not a widely commercialized chemical, the structure of cyclobutane-1,1-diyldimethanol lends itself to several potential applications, primarily as a specialized chemical intermediate.

  • Catalyst Synthesis: The two primary hydroxyl groups can serve as anchoring points for metallic species, making it a potential raw material for preparing specialized catalysts.[1]

  • Surfactants: The combination of a compact, hydrophobic cyclobutane core and two hydrophilic hydroxyl groups gives the molecule amphiphilic character. This suggests it could be used as a surfactant for emulsification and dispersion in certain industrial formulations.[1][2]

  • Polymer and Materials Science: As a diol, it can be used as a monomer in polymerization reactions, such as the formation of polyesters or polyurethanes. The rigid cyclobutane core would impart unique thermal and mechanical properties to the resulting polymers.

Conclusion

The story of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, or more accurately, cyclobutane-1,1-diyldimethanol, is a testament to the foundational importance of synthetic methodology. Its existence and availability are a direct result of established, reliable organic chemistry reactions. While it may not have a celebrated moment of discovery, its value lies in its potential as a rigid, difunctional building block for creating more complex and potentially valuable molecules in materials science, catalysis, and specialized industrial applications. This guide provides the authoritative, technically grounded information necessary for researchers to synthesize, understand, and utilize this versatile compound.

References

  • Title: Synthesis of 1,1-bis(hydroxymethyl)
  • Title: Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane Source: PrepChem.com URL: [Link]

  • Title: Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of cyclobutanes Source: Organic Chemistry Portal URL: [Link]

  • Title: Cyclobutanes in Organic Synthesis Source: Baran Lab, Scripps Research URL: [Link]

  • Title: The Role of CYCLOBUTANE-1,1-DIYLDIMETHANOL in Emulsification and Dispersion Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 1-Cyclobutylethan-1-ol Source: PubChem URL: [Link]

  • Title: Drugs covered by patent 8,733,341 Source: DrugPatentWatch URL: [Link]

  • Title: 1-(1-Methylcyclobutyl)ethanol Source: PubChem URL: [Link]

  • Title: 1-CYCLOBUTYL-1-ETHYNYLETHANOL Source: precisionFDA URL: [Link]

  • Title: CYCLOBUTENE Source: Organic Syntheses URL: [Link]

  • Title: 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid Source: PubChem URL: [Link]

  • Title: Patent Public Search Source: USPTO URL: [Link]

  • Source: Google Patents (CN102633683B)

Sources

Foundational

The Cyclobutane Motif: A Rising Star in Bioactive Molecule Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Four-Membered Ring In the vast landscape of molecular scaffolds used in drug discovery, the cyclobutane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Four-Membered Ring

In the vast landscape of molecular scaffolds used in drug discovery, the cyclobutane ring has emerged from relative obscurity to become a subject of intense interest.[1] For decades, this strained, four-membered carbocycle was often viewed as a synthetic curiosity, with its perceived instability and challenging synthesis limiting its application.[1] However, a growing body of research has illuminated the unique and advantageous properties that the cyclobutane moiety can impart to bioactive molecules.[2][3]

This guide provides an in-depth exploration of cyclobutane-containing molecules, from their natural origins to their strategic implementation in modern medicinal chemistry. We will delve into the synthetic methodologies that have made this scaffold more accessible, examine its role as a powerful bioisostere, and showcase its success in marketed drugs and clinical candidates.

The distinct characteristics of the cyclobutane ring, including its puckered three-dimensional structure, longer C-C bonds, and relative chemical inertness despite its high strain, offer a unique toolkit for medicinal chemists.[3][4] These features can be leveraged to enhance a molecule's pharmacological profile by:

  • Imposing Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[5][6]

  • Improving Metabolic Stability: By replacing metabolically vulnerable groups, the cyclobutane scaffold can enhance a drug's half-life.[7][8]

  • Enhancing Solubility and Reducing Planarity: The non-planar nature of the cyclobutane ring can disrupt crystal packing and improve aqueous solubility.[5]

  • Serving as a Versatile Bioisostere: The cyclobutane ring can act as a replacement for other chemical groups, such as aromatic rings or gem-dimethyl groups, to improve physicochemical properties.[7][9]

  • Providing Novel Vectors for Chemical Exploration: The defined geometry of substituted cyclobutanes offers precise exit vectors for further chemical modification, aiding in the exploration of a target's binding pocket.[1]

Nature's Blueprint: Cyclobutane-Containing Natural Products

While less common than their five- and six-membered counterparts, cyclobutane rings are found in a diverse array of natural products from terrestrial and marine organisms.[10] These molecules often exhibit significant biological activities, providing a natural validation for the utility of this scaffold.[11][12]

Notable examples include:

  • Sceptrin: Isolated from the marine sponge Agelas sceptrum, sceptrin contains a cyclobutane ring and displays antimicrobial properties.[4][10]

  • Cyclobutane Alkaloids: A variety of alkaloids featuring a cyclobutane core have been isolated from plants, fungi, and marine invertebrates.[10][11] These compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, antitumor, and immunosuppressive properties.[11][12]

  • Piperarborenine D: This natural product utilizes a cyclobutane ring as a key structural element. Its synthesis has been achieved through a thermal [2+2] cycloaddition.[13]

  • Merrilactone A: The synthesis of this complex natural product employs a photochemical [2+2] cycloaddition to construct a crucial cyclobutane intermediate.[13]

The study of these natural products not only reveals novel biological activities but also inspires the development of new synthetic methodologies.

Constructing the Core: Synthetic Strategies for Cyclobutane Rings

Historically, the perceived difficulty in synthesizing cyclobutane rings has been a barrier to their widespread use.[1] However, significant advances in synthetic organic chemistry have made this scaffold more accessible. The [2+2] cycloaddition reaction, in its various forms, remains the most powerful and atom-economical method for constructing the cyclobutane core.[13][14]

[2+2] Cycloaddition Reactions

This class of reactions involves the joining of two unsaturated molecules, typically alkenes, to form a four-membered ring.[13]

  • Photochemical [2+2] Cycloaddition: This method utilizes light to promote the cycloaddition of two alkene partners. It is a cornerstone of cyclobutane synthesis and has been instrumental in the total synthesis of complex natural products like (±)-merrilactone A.[13]

  • Thermal [2+2] Cycloaddition: While less common for simple alkenes due to high activation barriers, thermal cycloadditions are effective for activated alkenes such as ketenes. The synthesis of piperarborenine D, for instance, utilizes the thermal cycloaddition of a vinyl ether with a dichloroketene.[13]

  • Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloadditions under milder conditions and with greater control over stereochemistry.[14]

Experimental Protocol: Photochemical [2+2] Cycloaddition

This protocol provides a general procedure for a photochemical [2+2] cycloaddition using a UVA LED lamp.[13]

Materials:

  • Alkene 1 (e.g., an enone)

  • Alkene 2

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • UVA LED lamp (e.g., 365 nm)

  • Reaction vial with a stir bar

  • Rubber septum

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (or other suitable eluents)

Procedure:

  • In a clean, dry reaction vial equipped with a magnetic stir bar, combine Alkene 1 and Alkene 2.

  • Add anhydrous dichloromethane to dissolve the reactants.

  • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring to create an inert atmosphere.

  • Place the reaction vial under the UVA LED lamp and irradiate with stirring at room temperature.

  • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Reaction times can vary from 16 to 70 hours.

  • Upon completion, turn off the lamp and remove the vial.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired cyclobutane product.

The Cyclobutane Ring as a Strategic Bioisostere

One of the most powerful applications of the cyclobutane ring in medicinal chemistry is its use as a bioisostere—a chemical substituent that can be interchanged with another to enhance a molecule's properties without significantly altering its biological activity.

Replacing the Phenyl Ring

Aromatic rings are ubiquitous in drug molecules but can be associated with metabolic liabilities and poor solubility.[9] Replacing a planar phenyl ring with a three-dimensional cyclobutane ring can lead to significant improvements in a drug candidate's profile.[9]

Advantages of this bioisosteric replacement include:

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with greater success in clinical development.[9]

  • Improved Metabolic Stability: Saturated cyclobutane rings are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[9]

  • Enhanced Solubility: The puckered nature of the cyclobutane ring can disrupt the planarity that often leads to poor solubility.[5]

  • Improved Binding Affinity: The 3D shape of the cyclobutane can provide better complementarity to the target's binding pocket.[9]

Other Bioisosteric Applications

The cyclobutane moiety has also been successfully employed to:

  • Replace Alkenes: To prevent cis/trans isomerization and improve stability.[4][7]

  • Mimic gem-Dimethyl Groups: The cyclobutane ring can serve as a rigid scaffold to mimic the spatial arrangement of a gem-dimethyl group.[1]

Cyclobutane-Containing Drugs: From Bench to Bedside

The clinical and commercial success of several cyclobutane-containing drugs validates the utility of this scaffold in drug design.

DrugTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyThe cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with cisplatin.[4][8]
Boceprevir Antiviral (Hepatitis C)The cyclobutane group in the P1 region enhances potency compared to cyclopropyl and cyclopentyl analogues.[8]
Apalutamide Oncology (Prostate Cancer)Features a spirocyclic cyclobutane.[8]
Ivosidenib Oncology (AML)A difluorocyclobutanyl amine was introduced to improve metabolic stability, a key optimization that led to the clinical candidate.[8]
PF-04965842 Autoimmune Diseases (JAK1 inhibitor)A cis-1,3-cyclobutane diamine linker provided both high potency and excellent selectivity.[3]

Future Perspectives and Advanced Topics

The application of the cyclobutane scaffold in drug discovery is continually evolving. Current areas of exploration include:

  • Fragment-Based Drug Discovery (FBDD): The development of novel 3D cyclobutane fragment libraries is providing new starting points for drug discovery programs.[1]

  • Novel Synthetic Methodologies: Research into new ways to synthesize functionalized cyclobutanes, such as gold-catalyzed cyclizations and photochemical difluoroalkylation, is expanding the accessible chemical space.[15][16]

  • Complex Scaffolds: The incorporation of cyclobutane rings into more complex polycyclic systems is leading to the discovery of novel chemotypes with unique biological activities.[17]

Conclusion

The cyclobutane ring has shed its reputation as a niche structural motif and is now firmly established as a valuable tool in the medicinal chemist's arsenal. Its unique conformational properties and ability to enhance key drug-like attributes have been demonstrated in a growing number of natural products, clinical candidates, and marketed drugs. As synthetic methods become more robust and our understanding of its structure-activity relationships deepens, the cyclobutane moiety is poised to play an even greater role in the development of the next generation of innovative medicines.

Visualizations

Logical Workflow for Cyclobutane in Drug Discovery

G cluster_0 Discovery Phase cluster_1 Lead Optimization with Cyclobutane cluster_2 Candidate Selection Target_Identification Target Identification & Validation HTS_FBDD HTS or FBDD Campaign Target_Identification->HTS_FBDD Hit_Identification Hit Identification HTS_FBDD->Hit_Identification Retrosynthesis Retrosynthetic Analysis: [2+2] Disconnection? Hit_Identification->Retrosynthesis Hit-to-Lead Method_Selection Synthetic Method Selection (Photochemical, Thermal, Metal-Catalyzed) Retrosynthesis->Method_Selection Synthesis Synthesis of Cyclobutane Analogues Method_Selection->Synthesis SAR_Exploration SAR Exploration: - Potency - Selectivity Synthesis->SAR_Exploration ADME_Tox ADME/Tox Profiling: - Metabolic Stability - Solubility SAR_Exploration->ADME_Tox ADME_Tox->Synthesis Iterative Design & Synthesis Preclinical_Candidate Preclinical Candidate Selection ADME_Tox->Preclinical_Candidate Meets Criteria G cluster_0 Initial Lead Compound cluster_1 Optimization Strategy cluster_2 Optimized Compound cluster_3 Improved Properties Lead Lead Molecule with Metabolically Liable Phenyl Ring Strategy Bioisosteric Replacement Lead->Strategy Optimized Analogue with Cyclobutane Ring Strategy->Optimized Properties Improved Metabolic Stability Enhanced Solubility Increased Fsp³ Character Better 3D Fit Optimized->Properties

Caption: The strategic replacement of a phenyl ring with a cyclobutane moiety.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200045. Available from: [Link]

  • Dembitsky, V. M., & Hanuš, L. O. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1–33. Available from: [Link]

  • Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200044. Available from: [Link]

  • Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559–1581. Available from: [Link]

  • Peeref. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. Available from: [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1-33. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200045. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200045. Available from: [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Dembitsky, V. M., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2469. Available from: [Link]

  • Dembitsky, V. M. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. Available from: [Link]

  • Song, S. J., & Xiao, X. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(1), 13-48. Available from: [Link]

  • Royal Society of Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2023). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. Organic & Biomolecular Chemistry, 21(12), 2535-2540. Available from: [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. Available from: [Link]

  • Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(10). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, also known as cyclobutane-1,1-diyldimethanol.[1][2] This diol is a valuable building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, also known as cyclobutane-1,1-diyldimethanol.[1][2] This diol is a valuable building block in medicinal chemistry and materials science due to the conformational constraints and unique spatial arrangement imparted by the cyclobutane ring. The primary protocol detailed herein focuses on the robust and high-yielding reduction of diethyl cyclobutane-1,1-dicarboxylate using lithium aluminum hydride (LAH), a powerful reducing agent.[3][4] This guide will elucidate the mechanistic underpinnings of the reaction, present a rigorously validated experimental protocol, and address critical safety considerations and analytical characterization techniques.

Introduction & Theoretical Framework

The synthesis of substituted cyclobutanes is a topic of significant interest in organic chemistry.[5] The inherent ring strain of the cyclobutane moiety provides a unique conformational rigidity that can be exploited in the design of novel therapeutics and advanced materials. 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a key intermediate that introduces a 1,1-disubstituted cyclobutane scaffold with two primary alcohol functionalities, offering versatile handles for further chemical elaboration.

The selected synthetic strategy involves the reduction of a diester, specifically diethyl cyclobutane-1,1-dicarboxylate, to the corresponding diol. While various reducing agents are available, lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the complete reduction of esters to primary alcohols.[3][6] Sodium borohydride (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters.

The reaction proceeds via a two-step mechanism for each ester group. First, a hydride ion from the LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7] This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alcohol upon acidic workup.[4]

Reaction Scheme & Mechanism

The overall transformation is the reduction of diethyl cyclobutane-1,1-dicarboxylate to 1-[1-(hydroxymethyl)cyclobutyl]ethanol using lithium aluminum hydride, followed by an aqueous workup.

Caption: Overall reaction scheme for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

Mechanism Ester Ester Carbonyl Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + H⁻ (from LiAlH₄) Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde - EtO⁻ Tetrahedral2 Alkoxide Intermediate Aldehyde->Tetrahedral2 + H⁻ (from LiAlH₄) Alcohol Primary Alcohol Tetrahedral2->Alcohol + H₃O⁺ (workup)

Caption: Simplified mechanism of ester reduction by lithium aluminum hydride.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of esters using lithium aluminum hydride.[8]

3.1. Materials and Equipment

Reagent/EquipmentSpecifications
Diethyl cyclobutane-1,1-dicarboxylate≥98% purity
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THF
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-free
Diethyl etherAnhydrous
Hydrochloric acid (HCl)2 M aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flask500 mL, three-necked
Addition funnel125 mL
Reflux condenser
Magnetic stirrer and stir bar
Ice-water bath
Nitrogen or Argon gas supply
Separatory funnel500 mL
Rotary evaporator

3.2. Step-by-Step Procedure

Caution: Lithium aluminum hydride reacts violently with water and protic solvents.[3][4] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Addition: To the reaction flask, add 150 mL of anhydrous THF. Carefully add 100 mL of a 1.0 M solution of LiAlH₄ in THF (0.1 mol) to the flask. Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 10.7 g (0.05 mol) of diethyl cyclobutane-1,1-dicarboxylate in 50 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Reaction: Add the solution of diethyl cyclobutane-1,1-dicarboxylate dropwise to the stirred LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding 4 mL of water dropwise, followed by 4 mL of 15% aqueous NaOH, and then 12 mL of water. This sequential addition is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Workup: Filter the resulting white precipitate and wash it thoroughly with diethyl ether (3 x 50 mL). Combine the organic filtrates in a separatory funnel.

  • Extraction and Drying: Wash the combined organic layers with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or recrystallization to yield pure 1-[1-(hydroxymethyl)cyclobutyl]ethanol as a white solid.[8]

Workflow Diagram

Workflow Setup 1. Assemble and dry apparatus under inert gas Reagents 2. Add anhydrous THF and LiAlH₄ solution to flask Cool to 0 °C Setup->Reagents Substrate 3. Dissolve diethyl cyclobutane-1,1-dicarboxylate in anhydrous THF Reagents->Substrate Addition 4. Add substrate solution dropwise to LiAlH₄ suspension at 0 °C Substrate->Addition Reaction 5. Stir at room temperature for 4 hours Addition->Reaction Quench 6. Cool to 0 °C and carefully quench with H₂O and NaOH(aq) Reaction->Quench Filter 7. Filter the precipitate and wash with diethyl ether Quench->Filter Extract 8. Combine organic layers, wash with brine, and dry over Na₂SO₄ Filter->Extract Concentrate 9. Concentrate the solvent using a rotary evaporator Extract->Concentrate Purify 10. Purify the crude product Concentrate->Purify

Caption: Experimental workflow for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Expected Results & Characterization

The expected yield of 1-[1-(hydroxymethyl)cyclobutyl]ethanol is typically in the range of 80-90%. The final product should be a white crystalline solid.[8]

Characterization Data:

PropertyValue
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1][2]
Appearance White crystalline solid[2]
Purity (Typical) >97%[1][2]

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group and the absence of the ester carbonyl (C=O) group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure the use of anhydrous solvents and reagents. Extend the reaction time or slightly increase the reaction temperature.
Loss of product during workupEnsure thorough extraction and washing of the aluminum salts precipitate.
Incomplete Reaction (presence of starting material or aldehyde intermediate) Insufficient LiAlH₄Use a slight excess of LiAlH₄. Ensure the accurate concentration of the LiAlH₄ solution.
Oily or Impure Product Residual solvent or impuritiesEnsure complete removal of solvent on the rotary evaporator. Purify the product by distillation or recrystallization.

Safety Precautions

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water, releasing flammable hydrogen gas.[3] Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of the reaction is highly exothermic and should be performed slowly and with extreme caution, especially on a large scale.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Vertex AI Search. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Benchchem. (n.d.). (1-Methylcyclobutyl)methanol | 38401-41-1.
  • Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane.
  • Advanced ChemBlocks. (2026, March 21). [1-(Hydroxymethyl)cyclobutyl]methanol 97%.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. (n.d.). [1-(hydroxymethyl)cyclobutyl]methanol | 4415-73-0.
  • Google Patents. (n.d.). US5902896A - Process for preparing bis (hydroxymethyl) compounds.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.

Sources

Application

Application Note: Asymmetric Synthesis of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Enantiomers

Executive Summary & Rationale The drive to "escape from flatland" by incorporating sp³-rich, conformationally restricted motifs is a dominant paradigm in modern drug discovery. Cyclobutane derivatives, particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The drive to "escape from flatland" by incorporating sp³-rich, conformationally restricted motifs is a dominant paradigm in modern drug discovery. Cyclobutane derivatives, particularly those bearing highly substituted quaternary centers, are heavily utilized to improve the pharmacokinetic profiles and target-binding specificities of clinical candidates[1].

This application note details a highly scalable and enantioselective protocol for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol enantiomers. The target molecule features a sterically congested chiral secondary alcohol adjacent to a quaternary cyclobutane carbon. To achieve absolute stereocontrol, we bypass traditional chiral auxiliary-based alkylations in favor of a highly predictable Catalytic Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone intermediate[2].

Retrosynthetic Strategy & Pathway Logic

The fundamental challenge in synthesizing this molecule lies in differentiating the two oxygenated functional groups while setting the stereocenter with high enantiomeric excess (ee).

Causality of Disconnection: Attempting an asymmetric methyl addition to an aldehyde intermediate often yields moderate diastereoselectivity due to the flexible nature of the adjacent cyclobutane appendages. Instead, our strategy relies on the asymmetric reduction of a methyl ketone. By utilizing a bulky tert-butyldimethylsilyl (TBS) protecting group on the primary alcohol, we artificially amplify the steric disparity between the two flanks of the ketone. This ensures near-perfect facial selectivity during the transition metal-catalyzed reduction.

Retrosynthesis Target 1-[1-(Hydroxymethyl) cyclobutyl]ethanol (Target) TBS_Ketone 1-(1-(TBS-oxymethyl) cyclobutyl)ethanone (Prochiral Ketone) Target->TBS_Ketone Asymmetric Reduction (Noyori ATH) Acetal_Ester Ethyl 1-(2-methyl-1,3- dioxolan-2-yl)cyclobutane carboxylate TBS_Ketone->Acetal_Ester Deprotection & Silylation SM Ethyl 1-acetyl cyclobutanecarboxylate (Starting Material) Acetal_Ester->SM Ketalization & Reduction

Caption: Retrosynthetic pathway for 1-[1-(hydroxymethyl)cyclobutyl]ethanol enantiomers.

Experimental Workflow

Workflow Phase1 Phase 1: Prochiral Ketone Assembly 1. Ketalization (Ethylene Glycol, TsOH) 2. Reduction (LiAlH4) 3. Protection (TBSCl) 4. Hydrolysis (PPTS) Phase2 Phase 2: Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] Formic Acid / Triethylamine Phase1->Phase2 Prochiral Ketone Phase3 Phase 3: Deprotection & Isolation TBAF in THF Chiral HPLC Purification Phase2->Phase3 Chiral TBS-Ether QC Quality Control & Validation NMR, HRMS, Chiral HPLC (ee > 99%) Phase3->QC Final Enantiomer

Caption: Three-phase experimental workflow for asymmetric synthesis and validation.

Detailed Protocols & Causality

Phase 1: Synthesis of the Prochiral Ketone Core

Objective: Convert commercially available ethyl 1-acetylcyclobutanecarboxylate into 1-(1-(TBS-oxymethyl)cyclobutyl)ethanone.

Protocol:

  • Selective Ketalization: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, add ethyl 1-acetylcyclobutanecarboxylate (50.0 mmol), ethylene glycol (150 mmol), catalytic p-toluenesulfonic acid (TsOH, 2.5 mmol), and toluene (200 mL). Reflux for 12 hours.

    • Causality: The ketone is significantly more electrophilic than the ester. Ketalization protects the ketone from the subsequent aggressive hydride reduction.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material. Stain with KMnO₄.

  • Ester Reduction: Cool the solution, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Dissolve the crude acetal in anhydrous THF (100 mL) at 0 °C. Slowly add LiAlH₄ (1.0 M in THF, 60 mL). Stir for 2 hours at room temperature. Quench via the Fieser method (1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O). Filter the aluminum salts and concentrate to yield the primary alcohol.

  • Silyl Protection: Dissolve the alcohol in DMF (50 mL). Add imidazole (100 mmol) and TBSCl (60 mmol) at 0 °C. Stir for 4 hours.

    • Causality: The bulky TBS group is chosen not only for its stability against mild acids but specifically to amplify the steric bulk of the cyclobutyl arm, which is critical for the stereoselectivity in Phase 2.

  • Ketal Hydrolysis: Dissolve the crude silyl ether in acetone/H₂O (10:1, 110 mL). Add Pyridinium p-toluenesulfonate (PPTS, 10 mmol) and heat to 50 °C for 6 hours. Extract with Et₂O, wash with brine, and purify via flash chromatography to isolate the prochiral ketone.

    • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the reappearance of the sharp methyl ketone singlet at ~2.15 ppm and the presence of the TBS signals (0.05 ppm and 0.89 ppm).

Phase 2: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to the secondary alcohol.

Protocol:

  • Catalyst Preparation: In an argon-purged Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM, 20 mL).

  • Reduction: Add the prochiral ketone (20.0 mmol) followed by a pre-mixed azeotropic solution of Formic Acid/Triethylamine (FA/TEA 5:2, 5.0 equivalents of FA). Stir at 25 °C for 14 hours.

    • Causality: While Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction[3] is an option, we utilize the Noyori ATH system[2]. Using FA/TEA instead of isopropanol ensures the reaction is irreversible (driven by CO₂ evolution). This prevents the reverse oxidation pathway that typically erodes enantiomeric excess over time.

    • Stereochemical Model: The (R,R)-TsDPEN ligand creates a chiral pocket. The bulky TBS-oxymethyl cyclobutyl group is repelled by the η⁶-arene ring of the catalyst, forcing the methyl group into the sterically encumbered quadrant, thereby delivering the hydride exclusively to the Re-face of the ketone to yield the (S)-enantiomer. (Use the (S,S)-catalyst to obtain the (R)-enantiomer).

  • Workup: Quench with water, extract with DCM, and concentrate.

Data Presentation: Optimization of Asymmetric Reduction Conditions To validate the choice of the Noyori ATH system, comparative data against the CBS reduction is summarized below:

Catalyst SystemHydride SourceSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(R)-Me-CBSBH₃·SMe₂THF-208288
(R)-Me-CBSCatecholboranePhMe-787591
Ru-(R,R)-TsDPENi-PrOH / KOHi-PrOH254585 (Reversible)
Ru-(R,R)-TsDPEN FA / TEA (5:2) DCM 25 94 >99
Phase 3: Global Deprotection & Isolation

Objective: Remove the TBS group to yield the final 1-[1-(hydroxymethyl)cyclobutyl]ethanol enantiomer.

Protocol:

  • Desilylation: Dissolve the chiral TBS-ether in THF (50 mL) at 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 25 mL). Stir for 2 hours at room temperature.

    • Causality: The strong Si–F bond formation (bond dissociation energy ~582 kJ/mol) drives the selective cleavage of the silyl ether without risking racemization or elimination of the newly formed secondary alcohol.

  • Purification: Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc 1:1) to yield the pure target molecule as a colorless viscous oil.

  • Validation:

    • Chiral HPLC: Analyze using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min) to confirm ee > 99%.

    • NMR: ¹H NMR (400 MHz, CDCl₃) will show the characteristic AB quartet for the diastereotopic protons of the -CH₂OH group, confirming the presence of the adjacent chiral center.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. URL:[Link][3]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link][2]

  • RaQualia Pharma Inc. (2007). Benzimidazole-5-carboxamide derivatives. World Intellectual Property Organization, WO2007072142A2. URL:[1]

Sources

Method

Application Note: 1-[1-(Hydroxymethyl)cyclobutyl]ethanol as a Versatile sp³-Rich Building Block in Drug Discovery

Executive Summary The transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich scaffolds is a defining trend in modern medicinal chemistry. The integration of 3D-architectures improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich scaffolds is a defining trend in modern medicinal chemistry. The integration of 3D-architectures improves target complementarity, aqueous solubility, and metabolic stability. Among these scaffolds, the cyclobutane ring serves as an exceptional bioisostere and rigidifying linker[1].

This application note details the utility of 1-[1-(hydroxymethyl)cyclobutyl]ethanol —a unique gem-disubstituted cyclobutane 1,3-diol—as a foundational building block. By leveraging the steric differentiation between its primary and secondary hydroxyl groups, chemists can divergently synthesize highly prized spirocyclic oxetanes (e.g., 2-methyl-1-oxaspiro[2]heptanes) and conformationally restricted amino alcohols.

Structural Rationale & Physicochemical Advantages

The Thorpe-Ingold Effect and Vector Projection

1-[1-(Hydroxymethyl)cyclobutyl]ethanol features a quaternary carbon (C1 of the cyclobutane) bearing both a hydroxymethyl (-CH₂OH) and a 1-hydroxyethyl (-CH(OH)CH₃) group. The puckered conformation of the cyclobutane ring (~30° dihedral angle) restricts the flexibility of these appended groups[1]. This rigid architecture induces a strong Thorpe-Ingold effect , bringing the two hydroxyl-bearing carbon chains into close spatial proximity. This pre-organization drastically lowers the entropic barrier for intramolecular cyclizations, making this diol an ideal precursor for spiro-fused 4-membered rings[3].

Bioisosteric Impact of Spirocyclic Oxetanes

When cyclized into a 2-methyl-1-oxaspiro[2]heptane derivative, the resulting scaffold acts as a superior non-classical bioisostere for gem-dimethyl groups, carbonyls, and morpholines[2]. The incorporation of the oxetane oxygen introduces a strong hydrogen-bond acceptor, while the spirocyclic strain reduces lipophilicity (logP) and prevents the rapid metabolic clearance typically associated with highly lipophilic alkyl chains[2].

Table 1: Comparative Physicochemical Impact of Scaffold Replacement

Structural Motif Relative Aqueous Solubility Δ logP (approx.) Metabolic Clearance (Cl_int) Primary Benefit in FBDD
gem-Dimethyl 1x (Baseline) 0 High (CYP450 oxidation) Baseline reference
Morpholine 50x - 100x -0.5 to -0.8 Moderate Standard solubilizing group
Spiro-Oxetane 400x - 4000x -0.5 to -1.2 Low (Steric shielding) Maximized polarity & rigidity

(Data synthesized from structural insights in oxetane drug discovery[2])

Mechanistic & Workflow Visualizations

To understand the strategic value of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, we must map both its synthetic divergence and its downstream biological impact.

G Diol 1-[1-(Hydroxymethyl)cyclobutyl]ethanol (sp³-Rich 1,3-Diol) MonoTs Selective Monotosylation (Primary -OH Activation) Diol->MonoTs TsCl, Pyridine Path A Oxidation Selective Oxidation (Secondary -OH to Ketone) Diol->Oxidation Swern / TEMPO Path B Spiro 2-Methyl-1-oxaspiro[3.3]heptane (Spirocyclic Oxetane Scaffold) MonoTs->Spiro t-BuOK, THF Intramolecular SN2 AminoAlc Cyclobutyl Amino Alcohol (Rigidified Linker) Oxidation->AminoAlc Reductive Amination

Divergent synthetic pathways from 1-[1-(hydroxymethyl)cyclobutyl]ethanol to key drug scaffolds.

ADME Spiro Spiro-Oxetane Integration Solubility Increased Aqueous Solubility Spiro->Solubility Lipophilicity Reduced Lipophilicity (Lower logP) Spiro->Lipophilicity Metabolism Enhanced Metabolic Stability Spiro->Metabolism Conformation Rigidified 3D Vector Projection Spiro->Conformation Target Improved Target Engagement Conformation->Target

Impact of spirocyclic oxetane integration on physicochemical properties and target engagement.

Experimental Protocols: A Self-Validating System

The following protocols leverage the inherent steric differences within the 1,3-diol system to achieve high regioselectivity without the need for complex protecting group strategies.

Protocol A: Synthesis of 2-Methyl-1-oxaspiro[2]heptane

Objective: Convert the acyclic 1,3-diol into a strained spirocyclic oxetane via a 4-exo-tet cyclization[3].

Step 1: Regioselective Monotosylation Causality: The primary hydroxymethyl group (-CH₂OH) is significantly less sterically hindered than the secondary 1-hydroxyethyl group (-CH(OH)CH₃). At low temperatures, sulfonyl chlorides selectively react with the primary alcohol, establishing a highly specific leaving group.

  • Dissolve 1-[1-(hydroxymethyl)cyclobutyl]ethanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Add triethylamine (Et₃N, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in DCM over 30 minutes.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3, KMnO₄ stain). The primary alcohol will convert to the mono-tosylate, while over-tosylation is prevented by the steric bulk of the adjacent methyl group.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the monotosylate.

Step 2: Intramolecular Etherification Causality: Deprotonation of the remaining secondary alcohol generates a nucleophilic alkoxide. Driven by the Thorpe-Ingold effect of the cyclobutane ring, the alkoxide undergoes a rapid 4-exo-tet intramolecular Sₙ2 attack on the adjacent tosylated carbon, forming the oxetane ring[3].

  • Dissolve the purified monotosylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) in one portion at room temperature.

  • Heat the reaction to 60 °C for 4–6 hours.

  • Validation Check: ¹H NMR analysis of the crude mixture will confirm cyclization through the disappearance of the aromatic tosyl protons (δ 7.3–7.8 ppm) and the characteristic upfield shift of the newly formed oxetane methylene protons (δ 4.2–4.8 ppm, AB quartet).

  • Filter through a pad of Celite, concentrate, and distill under reduced pressure to yield the pure 2-methyl-1-oxaspiro[2]heptane.

Protocol B: Accessing Conformationally Restricted Amino Alcohols

Objective: Utilize the diol to create rigidified amino-alcohol linkers, a motif highly prevalent in selective kinase inhibitors (e.g., JAK1 inhibitors)[1].

Step 1: Selective Oxidation Causality: While Protocol A targets the primary alcohol, Protocol B targets the secondary alcohol. Using a sterically demanding oxidant or a TEMPO-catalyzed system allows for the selective oxidation of the secondary alcohol to a methyl ketone, leaving the primary alcohol intact (or temporarily protected as a silyl ether if necessary).

  • Protect the primary alcohol selectively using TBDMS-Cl and imidazole in DMF at 0 °C.

  • Oxidize the secondary alcohol using the Swern oxidation protocol (Oxalyl chloride, DMSO, Et₃N in DCM at -78 °C) to yield the corresponding cyclobutyl methyl ketone.

Step 2: Reductive Amination Causality: The ketone serves as an electrophilic handle to install diverse amine vectors.

  • Combine the cyclobutyl ketone (1.0 eq) with the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 12 hours.

  • Validation Check: LC-MS will show the mass of the desired secondary/tertiary amine. Subsequent TBAF deprotection of the primary alcohol yields the final rigidified amino alcohol.

Conclusion

1-[1-(Hydroxymethyl)cyclobutyl]ethanol is a highly efficient gateway molecule for accessing sp³-enriched chemical space. By understanding the steric and conformational causality of its 1,3-diol cyclobutane system, researchers can reliably generate spirocyclic oxetanes and rigidified linkers. These motifs directly address critical bottlenecks in drug discovery, specifically by lowering logP, increasing aqueous solubility, and locking pharmacophores into optimal 3D orientations for target engagement.

References

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[Link]

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.[Link]

Sources

Application

Application Notes and Protocols for 1-[1-(hydroxymethyl)cyclobutyl]ethanol in Medicinal Chemistry

Introduction: The Strategic Value of Saturated Scaffolds and Hydroxymethyl Groups in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Saturated Scaffolds and Hydroxymethyl Groups in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a paramount objective. The strategic incorporation of unique structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Among these, the cyclobutane ring has emerged as a valuable scaffold. Its inherent ring strain results in a puckered, three-dimensional conformation, which can serve to conformationally restrict a molecule.[1][2] This pre-organization into a bioactive conformation can lead to enhanced binding affinity for a biological target and improved selectivity.[2] Furthermore, the sp³-rich nature of the cyclobutane moiety can increase metabolic stability and aqueous solubility, addressing common challenges in drug development.[3]

Complementing the advantages of the cyclobutane scaffold, the introduction of a hydroxymethyl group (-CH2OH) can also provide significant therapeutic benefits. This small, polar functional group can enhance water solubility, a critical factor for bioavailability.[4] Moreover, the hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site and improving binding affinity.[4] It can also serve as a handle for further chemical modification or as a replacement for more metabolically labile groups.[4]

This document provides detailed application notes and protocols for 1-[1-(hydroxymethyl)cyclobutyl]ethanol , a bifunctional building block that synergistically combines the desirable attributes of a cyclobutane core with two distinct hydroxyl functionalities. While this specific molecule is not extensively documented, its structural components suggest significant potential as a versatile intermediate in the synthesis of novel therapeutics. Based on the known applications of the closely related analog, 1-cyclobutylethanol, we will focus on the utility of 1-[1-(hydroxymethyl)cyclobutyl]ethanol in the preparation of inhibitors for Dihydroorotate Dehydrogenase (DHODH) and modulators for the G-protein coupled receptor 43 (GPR43).[5]

Physicochemical Properties of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design stems from its unique structural and electronic properties compared to other cycloalkanes.

PropertyValueSignificance in Medicinal Chemistry
Strain Energy 26.3 kcal/molContributes to a rigid, puckered conformation, which can lock a molecule into its bioactive form.[1][2]
Conformation Puckered (non-planar)Increases the three-dimensionality of a molecule, which can improve solubility and reduce planar stacking interactions.[2]
C-C Bond Length ~1.55 ÅSlightly longer than in acyclic alkanes, influencing the spatial arrangement of substituents.[1]
Metabolic Stability Generally highThe cyclobutane ring is often more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[3]

Proposed Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

A plausible and efficient synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol can be envisioned starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. The proposed synthetic route involves a two-step reduction and addition process.

Synthetic_Workflow cluster_0 Synthetic Protocol for 1-[1-(hydroxymethyl)cyclobutyl]ethanol start Diethyl 1,1-cyclobutanedicarboxylate step1 Reduction with LiAlH4 in THF start->step1 intermediate [1-(hydroxymethyl)cyclobutyl]methanol step1->intermediate step2 Selective Oxidation (e.g., PCC or TEMPO) intermediate->step2 intermediate2 1-(hydroxymethyl)cyclobutane-1-carbaldehyde step2->intermediate2 step3 Grignard Reaction with MeMgBr in Et2O intermediate2->step3 product 1-[1-(hydroxymethyl)cyclobutyl]ethanol step3->product

Caption: Proposed synthetic workflow for 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Protocol 1: Synthesis of [1-(hydroxymethyl)cyclobutyl]methanol

This protocol describes the reduction of the diester to a diol.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, suspend LiAlH₄ (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield crude [1-(hydroxymethyl)cyclobutyl]methanol, which can be purified by distillation or column chromatography.

Protocol 2: Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbaldehyde

This protocol details the selective oxidation of one of the primary alcohols to an aldehyde.

Materials:

  • [1-(hydroxymethyl)cyclobutyl]methanol

  • Pyridinium chlorochromate (PCC) or a TEMPO-based oxidation system

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve [1-(hydroxymethyl)cyclobutyl]methanol (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure to afford the crude 1-(hydroxymethyl)cyclobutane-1-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

This final step involves a Grignard reaction to form the target molecule.

Materials:

  • 1-(hydroxymethyl)cyclobutane-1-carbaldehyde

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-(hydroxymethyl)cyclobutane-1-carbaldehyde (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add MeMgBr solution (1.2 equivalents) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

  • Purify the final product by column chromatography on silica gel.

Application in the Synthesis of DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents.[6] Several DHODH inhibitors feature a substituted heterocyclic core, and the lipophilic side chains are crucial for binding to the ubiquinone binding pocket of the enzyme.[7] The related compound, 1-cyclobutylethanol, has been utilized as a building block for such inhibitors.[5] The 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold can be incorporated to potentially enhance solubility and provide additional hydrogen bonding interactions.

DHODH_Pathway cluster_1 De Novo Pyrimidine Biosynthesis & DHODH Inhibition DHO Dihydroorotate DHODH DHODH DHO->DHODH FMN/CoQ Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... Pyrimidines Pyrimidines (dUMP, dCTP) UMP->Pyrimidines DNARNA DNA & RNA Synthesis Pyrimidines->DNARNA Inhibitor DHODH Inhibitor (e.g., containing the novel scaffold) Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by a DHODH inhibitor.

Protocol 4: In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[1][8]

Materials:

  • Recombinant human DHODH enzyme

  • Test compounds synthesized using 1-[1-(hydroxymethyl)cyclobutyl]ethanol

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, pH 8.0)

  • L-dihydroorotate (substrate)

  • Decylubiquinone (cofactor)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate and a plate reader capable of kinetic measurements at 620 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, decylubiquinone, and varying concentrations of the test compounds. Include a DMSO vehicle control.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Prepare a substrate solution containing L-dihydroorotate and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the decrease in absorbance at 620 nm over time (e.g., every 30 seconds for 15 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (V) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Application in the Synthesis of GPR43 Modulators

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids (SCFAs) and is implicated in metabolic and inflammatory diseases.[9] Modulators of GPR43 are of interest for the treatment of conditions such as obesity, diabetes, and inflammatory bowel disease.[5] The 1-cyclobutylethanol moiety has been used in the development of GPR43 modulators, and the introduction of a hydroxymethyl group via 1-[1-(hydroxymethyl)cyclobutyl]ethanol could be a strategy to fine-tune the physicochemical and pharmacological properties of these modulators.[5]

GPR43_Signaling cluster_2 GPR43 Signaling Pathway Ligand SCFA or Synthetic Modulator GPR43 GPR43 Receptor Ligand->GPR43 Gq Gq/11 GPR43->Gq Gi Gi/o GPR43->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca Ca²⁺ Mobilization IP3->Ca Response Cellular Response (e.g., GLP-1 secretion, anti-inflammatory effects) cAMP->Response Ca->Response

Caption: Simplified GPR43 signaling pathways involving Gq and Gi proteins.

Protocol 5: In Vitro GPR43 Calcium Mobilization Assay

This assay measures the ability of a test compound to act as an agonist or antagonist of GPR43 by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human GPR43

  • Test compounds synthesized using 1-[1-(hydroxymethyl)cyclobutyl]ethanol

  • A known GPR43 agonist (e.g., propionate)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • A fluorescence plate reader with an injection system

Procedure:

  • Seed the GPR43-expressing HEK293 cells into the microplates and culture overnight to form a confluent monolayer.

  • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • For agonist mode: Add varying concentrations of the test compound to the wells and measure the fluorescence intensity over time to detect calcium mobilization.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 15-30 minutes). Then, add a fixed concentration of a known GPR43 agonist (e.g., propionate at its EC₈₀) and measure the fluorescence intensity.

  • Record the change in fluorescence intensity before and after the addition of the compound(s).

  • For agonists, plot the fluorescence change against the logarithm of the compound concentration to determine the EC₅₀ value.

  • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

The bifunctional building block, 1-[1-(hydroxymethyl)cyclobutyl]ethanol, represents a promising yet underutilized scaffold for medicinal chemistry. Its unique combination of a conformationally rigid cyclobutane core and two hydroxyl groups offers a compelling strategy for the design of novel therapeutics with potentially improved physicochemical and pharmacological properties. The provided synthetic protocols offer a plausible route to access this compound, while the detailed biological assays for DHODH and GPR43 provide a clear path for evaluating the activity of its derivatives in two therapeutically relevant areas. Researchers and drug development professionals are encouraged to explore the potential of this versatile intermediate in their discovery programs.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(8), 779. Available from: [Link]

  • Bio-protocol (n.d.). in vitro DHODH activity assay. Available from: [Link]

  • Santos, J. C., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(8), 779. Available from: [Link]

  • Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini reviews in medicinal chemistry, 11(12), 1039–1055. Available from: [Link]

  • He, T., et al. (2021). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 112(9), 3766-3778. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Liu, X., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 285(1), 103-116. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Transtutors (2016). Consider the reaction of 1-cyclobutylethanol (1-hydroxyethylcyclobutane) with concentrated H2SO4 at 120°C. Available from: [Link]

  • ResearchGate (n.d.). Drug and drug candidates containing cyclobutane rings. Available from: [Link]

  • PubChemLite (n.d.). Cyclobutane-1,1-diyldimethanol (C6H12O2). Available from: [Link]

  • Kim, M. H., et al. (2017). Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. Frontiers in Immunology, 8, 154. Available from: [Link]

  • Filo (2024). When 1-cyclobutylethanol (shown below) is treated with concentrated H2SO4 at 120°C... Available from: [Link]

  • Al-Harrasi, A., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-13. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of CYCLOBUTANE-1,1-DIYLDIMETHANOL in Emulsification and Dispersion. Available from: [Link]

  • Organic Syntheses (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Available from: [Link]

Sources

Method

Application Note: Integration of sp³-Rich Cyclobutane Scaffolds (1-[1-(hydroxymethyl)cyclobutyl]ethanol) in High-Throughput Fragment Screening

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Library Design Introduction: The Shift Toward 3D Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Library Design

Introduction: The Shift Toward 3D Chemical Space

For decades, traditional High-Throughput Screening (HTS) libraries have been dominated by planar, sp²-rich aromatic compounds. While these libraries have yielded numerous clinical candidates, their "flatness" often limits pharmacophore coverage, reduces aqueous solubility, and increases the likelihood of off-target promiscuity[1][2].

To overcome these limitations, modern Fragment-Based Drug Discovery (FBDD) has increasingly prioritized the inclusion of three-dimensional (3D), sp³-enriched fragments[3][4]. Molecules containing conformationally restricted rings, such as cyclobutanes, offer unique exit vectors that better complement the complex 3D topology of protein binding sites[5][6].

This application note details the integration and screening protocols for 1-[1-(hydroxymethyl)cyclobutyl]ethanol , a highly versatile, sp³-rich diol fragment. By featuring a cyclobutane core and dual hydroxyl exit vectors, this scaffold provides an ideal starting point for fragment growth, offering improved metabolic stability and structural novelty compared to traditional planar fragments[5][7].

Physicochemical Profiling & Rationale

The utility of a fragment is fundamentally dictated by its physicochemical properties, typically governed by the "Rule of Three" (Ro3) (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3)[4][8]. 1-[1-(hydroxymethyl)cyclobutyl]ethanol excels in these metrics, providing a high fraction of sp³ carbons ( Fsp3​ ) while maintaining a low molecular weight.

Table 1: Physicochemical Profile of 1-[1-(hydroxymethyl)cyclobutyl]ethanol
PropertyValueRo3 ComplianceMechanistic Advantage
Molecular Weight (MW) 130.18 g/mol Yes (< 300)Highly ligand-efficient; leaves ample room for fragment elaboration[2].
Fsp3​ Fraction 1.00 (100%)Yes (> 0.45)Maximizes 3D shape diversity and improves aqueous solubility[7].
H-Bond Donors (HBD) 2Yes (≤ 3)Provides critical polar interactions with target protein backbones.
H-Bond Acceptors (HBA) 2Yes (≤ 3)Enhances target engagement without causing desolvation penalties.
Rotatable Bonds 3Yes (≤ 3)Balances conformational flexibility with entropic binding efficiency.
Exit Vectors 2 (Primary & Sec. OH)N/AEnables divergent synthetic growth (e.g., etherification, amination)[2][9].

Causality in Design: The cyclobutane ring serves as a rigid, non-planar core that projects the hydroxymethyl and ethanol substituents into distinct spatial quadrants. This geometry allows the fragment to probe deep, narrow binding pockets that are inaccessible to flat aromatic rings, while the dual hydroxyl groups serve as synthetically tractable handles for subsequent fragment-to-lead (F2L) optimization[2][9].

High-Throughput Screening Workflow

When screening highly polar, low-affinity sp³ fragments, traditional biochemical HTS assays often suffer from high false-positive rates due to assay interference. Therefore, a biophysical screening cascade—anchored by Surface Plasmon Resonance (SPR) and High-Throughput X-Ray Crystallography—is required to ensure data integrity[3].

Experimental Protocol: Biophysical Screening Cascade

Step 1: Library Preparation & Quality Control

  • Solubilization: Dissolve 1-[1-(hydroxymethyl)cyclobutyl]ethanol in 100% DMSO to a stock concentration of 100 mM.

  • Aqueous Dilution: Dilute the stock into the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final screening concentration of 1 mM (1% DMSO final). Note: The high Fsp3​ of this compound ensures complete solubility at 1 mM, preventing aggregation-based false positives.

Step 2: Primary Screening via Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to detect low-MW binders).

  • Injection: Inject the fragment at a single concentration (1 mM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Data Processing: Subtract reference channel and solvent correction signals. Hits are defined as compounds displaying square-wave binding kinetics stoichiometric to the theoretical Rmax​ .

Step 3: Orthogonal Validation via High-Throughput X-Ray Crystallography

  • Crystal Soaking: Transfer apo-protein crystals into drops containing 5–10 mM of the fragment in cryoprotectant solution. Soak for 2 to 24 hours.

  • Data Collection: Harvest crystals and collect diffraction data using a synchrotron source.

  • Electron Density Mapping: Process data using automated pipelines (e.g., PanDDA) to identify weak electron density corresponding to the cyclobutane core and its polar appendages[3].

FBDD_Workflow LibPrep Library Preparation (sp³-rich Fragments) SPR Primary Screen: SPR (1 mM Concentration) LibPrep->SPR High Solubility NMR Orthogonal Screen: Ligand-Observed NMR (STD / CPMG) SPR->NMR Hit Triage XRay Structural Validation (High-Throughput X-Ray Crystallography) NMR->XRay Validated Hits Elaboration Fragment Elaboration (Exploiting Diol Exit Vectors) XRay->Elaboration 3D Binding Mode

Figure 1: Biophysical screening cascade for sp³-rich fragments, transitioning from primary SPR screening to structural validation and elaboration.

Fragment Elaboration Strategies (Fragment-to-Lead)

Once 1-[1-(hydroxymethyl)cyclobutyl]ethanol is crystallographically validated in a binding pocket, its structure must be grown to increase affinity ( Kd​ from millimolar to nanomolar). The presence of two distinct hydroxyl groups allows for modular, divergent synthesis[2][9].

  • Primary Alcohol Derivatization: The unhindered hydroxymethyl group is highly reactive. It can be readily converted into an ether, amine, or ester linkage to probe adjacent hydrophobic sub-pockets.

  • Secondary Alcohol Derivatization: The hydroxyl group on the ethanol side-chain is sterically distinct. It can be utilized for stereospecific cross-coupling or hydrogen-bond networking with the protein backbone.

  • Cyclobutane Core Integrity: Throughout optimization, the cyclobutane ring is retained to maintain the optimal Principal Moment of Inertia (PMI) and prevent the molecule from collapsing into a flat, 2D conformation[4][6].

References

  • 1 - SpiroChem. 2.3 - Journal of Medicinal Chemistry, ACS Publications. 3.2 - PMC, NIH. 4.5 - White Rose University Consortium. 5.7 - White Rose University Consortium. 6.10 - RSC.

  • 8 - Life Chemicals. 8.9 - ResearchGate. 9.4 - VU Research Portal. 10.6 - ResearchGate.

Sources

Application

Formulation of 1-[1-(hydroxymethyl)cyclobutyl]ethanol for in vivo experiments

Application Note: Formulation Strategies and Protocols for 1-[1-(hydroxymethyl)cyclobutyl]ethanol in Preclinical In Vivo Studies Executive Summary & Physicochemical Profiling The compound 1-[1-(hydroxymethyl)cyclobutyl]e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies and Protocols for 1-[1-(hydroxymethyl)cyclobutyl]ethanol in Preclinical In Vivo Studies

Executive Summary & Physicochemical Profiling

The compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a low-molecular-weight, highly polar small molecule. Structurally, it features a cyclobutane ring substituted with both a primary (hydroxymethyl) and a secondary (ethanol) hydroxyl group. Small molecule drugs generally exhibit predictable in vivo behavior, leading to straightforward dosing protocols[1]. However, the specific physicochemical liabilities of this diol dictate strict formulation parameters:

  • High Hydrophilicity: The dual hydroxyl groups provide excellent aqueous solubility but result in a low partition coefficient (LogP). Lipid-based vehicles (e.g., Corn Oil) must be avoided, as the hydrophilic API will rapidly phase-separate.

  • Hygroscopicity: Low-molecular-weight diols readily absorb atmospheric moisture. The bulk API powder must be stored in a desiccator at -20°C. Failure to account for absorbed water weight will lead to sub-potent dosing formulations.

  • Chemical Reactivity: Excipients containing reactive esters or acyl chlorides must be strictly avoided to prevent unwanted transesterification of the primary hydroxyl group during storage.

Formulation Strategy & Causality

Formulation strategies play an instrumental role in optimizing the bioavailability of small-molecule therapeutics[2]. For in vivo studies (e.g., pharmacokinetics, toxicology), the formulation must be isotonic, physiologically compatible, and completely homogenous.

The "Master Liquid" Rationale: Even for highly water-soluble compounds, dissolving bulk powder directly into an aqueous buffer can lead to localized supersaturation and micro-clumping. To prevent this, we employ the "Master Liquid" approach[3]. By first dissolving the API in a minimal volume of organic solvent (e.g., 5% DMSO), we achieve complete molecular dispersion. The aqueous phase is then added dropwise. This sequential addition prevents precipitation and ensures absolute homogeneity. Furthermore, fresh daily preparation minimizes the risk of degradation or changes in solubility that could affect experimental outcomes[4].

Workflow Visualizations

FormulationWorkflow Step1 Step 1: Weigh API 1-[1-(hydroxymethyl)cyclobutyl]ethanol Step2 Step 2: DMSO Master Stock (5% Final Volume) Step1->Step2 Dissolve completely Step3 Step 3: Co-solvent Addition (e.g., 10% PEG400) Step2->Step3 Vortex & Clarify Step4 Step 4: Aqueous Phase (85% Normal Saline) Step3->Step4 Dropwise addition Step5 Step 5: Sterile Filtration (0.22 µm PTFE) Step4->Step5 Ensure homogeneity Step6 Step 6: Self-Validating QC (Pre/Post HPLC) Step5->Step6 Confirm >95% recovery

Figure 1: Sequential formulation workflow for 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

PKWorkflow Formulate Daily Formulation Preparation Dose IV/PO Dosing (Rodent Models) Formulate->Dose Sample Blood Sampling (0.25 - 24 hr) Dose->Sample Process Plasma Extraction (Protein Precip.) Sample->Process Analyze LC-MS/MS Quantification Process->Analyze

Figure 2: Standard in vivo pharmacokinetic (PK) dosing and bioanalytical workflow.

Step-by-Step Formulation Protocols

Protocol A: Low-Dose Intravenous (IV) Formulation (1-5 mg/kg)

Target Vehicle: 5% DMSO / 95% Normal Saline (0.9% NaCl)

  • Equilibration: Remove the bulk API from the -20°C desiccator and allow it to equilibrate to room temperature for 30 minutes to prevent condensation.

  • Weighing: Accurately weigh the required mass of 1-[1-(hydroxymethyl)cyclobutyl]ethanol into a sterile glass vial.

  • Master Liquid Preparation: Add exactly 5% of the final target volume as pure, anhydrous DMSO[3]. Vortex for 60 seconds until the solution is completely clear.

  • Aqueous Addition: While gently vortexing the vial, add 95% of the final volume as sterile Normal Saline dropwise.

  • Sterile Filtration (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is selected over Nylon or PES because highly polar diols can hydrogen-bond with polyamide matrices, leading to API loss.

Protocol B: High-Dose Oral (PO) Formulation (10-50 mg/kg)

Target Vehicle: 5% DMSO / 20% PEG400 / 75% ddH₂O

  • Master Liquid Preparation: Dissolve the API in 5% DMSO.

  • Co-Solvent Addition: Add 20% PEG400 to the DMSO Master Liquid. Vortex thoroughly. Causality Note: PEG400 acts as a co-solvent and precipitation inhibitor, ensuring the drug remains in solution when exposed to the acidic environment of the gastric lumen.

  • Aqueous Addition: Add 75% double-distilled water (ddH₂O) dropwise while vortexing.

  • Filtration: Filter through a 0.22 µm PTFE membrane.

The Self-Validating Quality Control (QC) System

To ensure absolute trustworthiness of the dosing solution, the protocol must validate itself before administration:

  • Take a 10 µL aliquot pre-filtration and a 10 µL aliquot post-filtration.

  • Dilute both 1:100 in the analytical mobile phase.

  • Analyze via HPLC coupled with Charged Aerosol Detection (CAD) or LC-MS/MS. (Note: Because 1-[1-(hydroxymethyl)cyclobutyl]ethanol lacks a conjugated pi-system, it has negligible UV absorbance, making UV detectors unreliable here).

  • Validation Criterion: The formulation is only approved for in vivo dosing if the post-filtration concentration is ≥95% of the pre-filtration concentration, confirming no API precipitated or adsorbed to the filter.

Quantitative Data Summaries

Table 1: Recommended Vehicle Compositions for 1-[1-(hydroxymethyl)cyclobutyl]ethanol

RouteTarget DoseVehicle CompositionRationale
IV 1 - 5 mg/kg100% Normal Saline (0.9% NaCl)Isotonic, highly compatible with hydrophilic diols.
IV / IP 5 - 20 mg/kg5% DMSO + 95% SalineDMSO ensures rapid dissolution of higher API masses without clumping.
PO 10 - 50 mg/kg5% DMSO + 20% PEG400 + 75% WaterPEG400 acts as a co-solvent to prevent precipitation in the GI tract.

Table 2: Maximum Dosing Volumes by Species

SpeciesRouteStandard VolumeMaximum Volume
Mouse (20-25g)IV5 mL/kg (100-125 µL)10 mL/kg (250 µL)
Mouse (20-25g)PO10 mL/kg (200-250 µL)20 mL/kg (500 µL)
Rat (200-250g)IV5 mL/kg (1.0-1.25 mL)10 mL/kg (2.5 mL)
Rat (200-250g)PO10 mL/kg (2.0-2.5 mL)20 mL/kg (5.0 mL)

References

  • Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers in Pharmacology URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

Sources

Method

Step-by-step guide to 1-[1-(hydroxymethyl)cyclobutyl]ethanol purification

Application Note: Advanced Purification Strategies for 1-[1-(hydroxymethyl)cyclobutyl]ethanol Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural rationale,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural rationale, chromatographic causality, and step-by-step validated protocols.

Executive Summary & Structural Rationale

1-[1-(hydroxymethyl)cyclobutyl]ethanol is a highly specialized, sterically congested building block utilized in advanced polymer synthesis and pharmaceutical development. The molecule features a cyclobutane ring, which introduces significant ring strain (~26 kcal/mol) and unique geometric constraints[1].

Crucially, this molecule is a 1,3-diol separated by a quaternary carbon (C1 of the cyclobutane ring). This quaternary center forces the hydroxymethyl ( −CH2​OH ) and 1-hydroxyethyl ( −CH(OH)CH3​ ) groups into close spatial proximity due to the Thorpe-Ingold effect .

Understanding this causality is critical for purification:

  • The Problem: The proximity of the hydroxyl groups creates a dense network of intramolecular and intermolecular hydrogen bonds. On unmodified silica gel, this causes severe tailing, streaking, and co-elution with structurally similar byproducts—a common hurdle in the synthesis of cycloalkanes from diol precursors[2].

  • The Solution: We can exploit this exact same Thorpe-Ingold effect to our advantage. The pre-organized proximity of the diols makes the thermodynamic formation of a cyclic 1,3-dioxane (acetonide) exceptionally fast and high-yielding, offering a powerful derivatization-assisted purification route.

Purification Strategy Decision Matrix

The choice of purification depends on the complexity of the crude reaction mixture. Based on structural analogs like[1-(hydroxymethyl)cyclobutyl] carbamate, the free diol exhibits a high topological polar surface area (TPSA), necessitating careful solvent selection[3].

PurificationWorkflow Start Crude 1-[1-(hydroxymethyl)cyclobutyl]ethanol Decision Assess Impurity Profile via TLC/GC-MS Start->Decision Direct Protocol A: Direct Flash Chromatography (EtOAc/Hexanes Gradient) Decision->Direct Minor, non-polar impurities Deriv Protocol B: Acetonide Derivatization Decision->Deriv Co-eluting polar impurities Pure Target Molecule Validated by NMR/HPLC Direct->Pure Distill Vacuum Distillation or Low-Polarity Flash Deriv->Distill Deprotect Acidic Deprotection & Extraction Distill->Deprotect Deprotect->Pure

Caption: Decision tree for selecting the optimal purification route based on crude impurity profiling.

Protocol A: Direct Normal-Phase Flash Chromatography

Use Case: Crude mixtures containing mostly non-polar byproducts or unreacted mono-alcohols.

Causality & Experience: Direct chromatography of polar 1,3-diols often fails due to intense hydrogen bonding with the free silanol groups on the silica stationary phase. To mitigate this, we employ a highly polar gradient and mandate dry-loading. Liquid loading with polar solvents (like Methanol or DMF) will disrupt the column bed's equilibrium and cause immediate band broadening.

Step-by-Step Methodology:

  • Column Preparation: Pack the column using a slurry of silica gel (230-400 mesh) in 100% Hexanes. Ensure a high silica-to-crude mass ratio (minimum 50:1) to account for the diol's broad elution profile.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone. Add silica gel (approx. 3x the crude mass) to the flask and concentrate to absolute dryness under reduced pressure. Load this free-flowing powder evenly onto the top of the column bed.

  • Gradient Elution:

    • Flush with 20% Ethyl Acetate (EtOAc) in Hexanes (2 column volumes) to elute non-polar organic impurities.

    • Ramp to 50% EtOAc in Hexanes (3 column volumes).

    • Finish with 70% to 100% EtOAc to elute the target 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

  • Fraction Analysis: Spot fractions on TLC plates. Since the cyclobutane diol lacks a UV chromophore, visualize using a Potassium Permanganate ( KMnO4​ ) stain. The diol will appear as a bright yellow spot on a purple background upon gentle heating.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at 35°C to yield the pure diol.

Protocol B: Derivatization-Assisted Purification (Acetonide Method)

Use Case: Complex mixtures containing polymeric byproducts, other diols, or when scaling up >5 grams.

Causality & Experience: By reacting the 1,3-diol with 2,2-dimethoxypropane, we form a cyclic acetonide. This transiently masks the hydrogen-bond donors, drastically lowering the boiling point and polarity. This converts a difficult chromatographic separation into a trivial filtration or simple vacuum distillation.

AcetonidePathway Diol Crude 1,3-Diol (High Polarity) Reagent 2,2-Dimethoxypropane + pTSA Diol->Reagent Protection Acetonide 1,3-Dioxane Acetonide (Volatile, Non-polar) Reagent->Acetonide - MeOH Deprotect Aqueous HCl / MeOH Hydrolysis Acetonide->Deprotect Distillation/Flash PureDiol Pure 1,3-Diol Deprotect->PureDiol Deprotection

Caption: Transient acetonide protection workflow for the purification of highly polar 1,3-diols.

Step-by-Step Methodology: Phase 1: Acetonide Formation

  • Dissolve the crude diol (1.0 eq) in anhydrous Acetone to achieve a 0.5 M concentration.

  • Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA· H2​O , 0.05 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid catalyst, preventing reverse hydrolysis. Extract with Diethyl Ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Phase 2: Intermediate Purification

  • The resulting acetonide is highly non-polar and volatile. Pass the crude oil through a short silica gel plug using 5-10% EtOAc in Hexanes. (Alternatively, for large scales, perform Kugelrohr vacuum distillation).

Phase 3: Deprotection

  • Dissolve the purified acetonide in Methanol (0.2 M).

  • Add 1.0 M aqueous HCl (0.5 eq) and stir at room temperature for 4 hours. Monitor via TLC until the non-polar acetonide spot completely disappears.

  • Neutralize carefully with solid NaHCO3​ , filter the suspension, and concentrate the filtrate.

  • Redissolve the residue in EtOAc, filter through a Celite pad to remove residual inorganic salts, and concentrate to yield the ultra-pure 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Summary of Quantitative Data

Table 1: Optimized Chromatographic Gradients for Free Diol vs. Acetonide

Compound StateStationary PhaseOptimal Eluent SystemExpected Rf​ ValueVisualization Method
Free 1,3-Diol Silica Gel (Normal)70% EtOAc / 30% Hexanes0.25 - 0.35 KMnO4​ (Requires Heat)
Acetonide Protected Silica Gel (Normal)10% EtOAc / 90% Hexanes0.60 - 0.70 KMnO4​ / PMA

References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. 4

  • Kaithal, A., Gracia, L.-L., Camp, C., Quadrelli, E. A., & Leitner, W. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society, 141(44), 17487–17492. 5

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 175137388, [1-(Hydroxymethyl)cyclobutyl] carbamate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-[1-(hydroxymethyl)cyclobutyl]ethanol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically hindered 1,3-diols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically hindered 1,3-diols.

The synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol presents unique challenges. The quaternary carbon at the C1 position of the cyclobutane ring introduces significant steric bulk, which impedes nucleophilic attack during both Grignard addition and hydride reduction. Furthermore, the high water solubility of the final 1,3-diol product often leads to catastrophic yield losses during standard aqueous workups.

This guide provides a mechanistic troubleshooting framework, self-validating protocols, and field-proven solutions to maximize your synthetic yield.

I. Synthetic Pathway Overview

The most reliable route to 1-[1-(hydroxymethyl)cyclobutyl]ethanol begins with the inexpensive starting material diethyl cyclobutane-1,1-dicarboxylate. The sequence involves controlled mono-saponification, conversion to a methyl ketone via a Weinreb amide, and a global hydride reduction to yield the target neo-diol[1].

SynthesisWorkflow A Diethyl cyclobutane- 1,1-dicarboxylate B Monoester Monoacid Intermediate A->B KOH, EtOH/H2O (Mono-saponification) C 1-Acetylcyclobutane-1- carboxylate B->C 1. Weinreb Amine 2. MeMgBr D 1-[1-(hydroxymethyl) cyclobutyl]ethanol C->D LiAlH4, THF (Global Reduction)

Fig 1: Three-step synthetic pathway for 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

II. Troubleshooting & FAQs

Q1: During the first step, I am getting a mixture of unreacted diester, monoester, and diacid. How do I improve the selectivity of the mono-saponification? Mechanistic Cause: Over-hydrolysis occurs when the reaction is run at elevated temperatures or with excess base. The first ester hydrolyzes rapidly. The resulting carboxylate anion electronically and sterically shields the second ester, but thermal energy can overcome this barrier. Solution: Strictly limit the base to 0.95 equivalents of KOH and run the reaction at 0 °C to room temperature. The slight deficit of base ensures no diacid forms, and unreacted diester can be easily recovered during the organic extraction of the basic aqueous phase.

Q2: My Grignard addition to form the methyl ketone yields a complex mixture, including tertiary alcohols. How can I arrest the reaction at the ketone stage? Mechanistic Cause: Direct addition of methylmagnesium bromide (MeMgBr) to an ester or carboxylic acid often leads to over-addition because the intermediate ketone is more electrophilic than the starting ester. Solution: Convert the monoacid to a Weinreb amide (N-methoxy-N-methylamide) first. The addition of MeMgBr to a Weinreb amide forms a highly stable, five-membered cyclic chelate intermediate (stabilized by the magnesium ion). This chelate survives until the aqueous acidic workup, at which point it collapses directly into the desired 1-acetylcyclobutane-1-carboxylate, completely preventing tertiary alcohol formation[2].

Q3: My TLC shows complete conversion of the keto-ester during LiAlH₄ reduction, but my isolated yield of the final 1,3-diol is less than 20%. Where is my product? Mechanistic Cause: 1,3-diols are exceptionally hydrophilic. If you are using a standard aqueous quench (e.g., adding water or dilute acid), the aluminum salts form a gelatinous emulsion that physically traps the diol. Furthermore, the diol partitions heavily into the aqueous phase, making extraction with diethyl ether or ethyl acetate ineffective[3]. Solution: Implement the Fieser Workup . This stoichiometric quenching method forces the aluminum salts to precipitate as a dense, granular white solid, leaving the diol completely dissolved in the anhydrous organic solvent.

Troubleshooting Start Low Diol Yield After LiAlH4 Check1 Analyze via TLC/GC-MS Start->Check1 PathA Incomplete Reduction (Ester/Ketone present) Check1->PathA PathB Product Lost in Aqueous Phase Check1->PathB SolA Increase LiAlH4 to 3.0 eq & Reflux 4h PathA->SolA SolB Implement Fieser Workup (n:n:3n rule) PathB->SolB

Fig 2: Decision tree for troubleshooting low yields during the LiAlH4 reduction step.

III. Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure you do not proceed to the next step unless the chemical transformation is complete.

Step 1: Mono-saponification to 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid
  • Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a 4:1 mixture of absolute ethanol and water. Cool to 0 °C in an ice bath.

  • Add a solution of KOH (0.95 eq) in ethanol dropwise over 30 minutes.

  • Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint: Evaporate the ethanol, add water, and extract with diethyl ether. The ether layer contains unreacted diester (recoverable). The aqueous layer contains your product.

  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3x). Dry over MgSO₄ and concentrate to yield the monoacid.

Step 2: Weinreb Amide Formation & Grignard Addition
  • Dissolve the monoacid (1.0 eq) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) at 0 °C. Stir until CO₂ evolution ceases (approx. 1 hour).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and stir overnight at room temperature.

  • Perform an aqueous workup to isolate the Weinreb amide intermediate.

  • Dissolve the intermediate in anhydrous THF and cool to 0 °C. Add MeMgBr (1.5 eq) dropwise.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in 1M HCl and analyze via GC-MS. The mass spectrum should show a molecular ion peak corresponding to the methyl ketone (m/z ~170) with no tertiary alcohol over-addition products.

  • Quench the main reaction with saturated NH₄Cl, extract with EtOAc, and concentrate to isolate 1-acetylcyclobutane-1-carboxylic acid ethyl ester.

Step 3: Global Reduction via LiAlH₄ (Fieser Workup)
  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an argon atmosphere. (Note: Excess hydride is required due to the steric hindrance of the cyclobutane ring).

  • Add the keto-ester from Step 2 (1.0 eq) dropwise.

  • Reflux the mixture at 66 °C for 4 hours to force the reduction of the sterically hindered ester.

  • Validation Checkpoint: Monitor the reaction via FT-IR. The complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and ketone stretch (~1715 cm⁻¹), alongside the appearance of a broad O-H stretch (~3300 cm⁻¹), confirms complete reduction.

  • Fieser Quench (Critical): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled water (dropwise, CAUTION: vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Stir vigorously for 30 minutes until the gray suspension turns into a granular white precipitate.

  • Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield pure 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

IV. Quantitative Data Summary

Synthetic StepReagents / ConditionsEquivalentsTemp / TimeExpected YieldKey Analytical Marker
1. Saponification KOH, EtOH/H₂O0.95 eq KOH0 °C to RT, 12h85 - 90%Acidification required to recover product
2. Weinreb Amide CDI, MeO(Me)NH·HCl1.2 eqRT, 12h92 - 95%Disappearance of COOH stretch
3. Grignard Addition MeMgBr, THF1.5 eq0 °C to RT, 4h80 - 85%GC-MS: m/z ~170 (methyl ketone)
4. Global Reduction LiAlH₄, THF3.0 eq66 °C, 4h75 - 82%FT-IR: Broad O-H stretch (~3300 cm⁻¹)

V. References

  • [1] Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [3] 1 Stoichiometric Asymmetric Synthesis - Wiley-VCH. Wiley-VCH. Available at:[Link]

Sources

Optimization

Overcoming challenges in the purification of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Technical Support Center: Purification of 1-[1-(hydroxymethyl)cyclobutyl]ethanol Welcome to the technical support guide for the purification of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Welcome to the technical support guide for the purification of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Introduction: The Purification Challenge

1-[1-(hydroxymethyl)cyclobutyl]ethanol, a diol, presents a unique set of purification challenges primarily due to its high polarity, which affects its solubility and interaction with chromatographic media. Its purification is a critical step to ensure the quality and consistency of subsequent synthetic transformations in pharmaceutical development. Common impurities often include starting materials from the synthesis, by-products, and residual solvents.

This guide provides practical, experience-based solutions to overcome these hurdles, ensuring you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent issue, often stemming from the high polarity of the diol. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For a polar compound like this diol, a moderately polar solvent or a mixed solvent system is often effective.

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening:

    • Begin with small-scale trials using different solvents. Good starting points for polar molecules include ethyl acetate, isopropanol, or mixtures like ethyl acetate/heptane.

    • The goal is to find a system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Minimize Solvent Usage:

    • Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature. This encourages the growth of larger, purer crystals.[2][3]

    • Once at room temperature, further cooling in an ice bath can maximize crystal formation.

  • Washing the Crystals:

    • After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surface.[2]

FAQ 2: Difficulty in Removing Polar Impurities via Column Chromatography

Question: I'm struggling to separate my target compound from polar impurities using standard silica gel column chromatography. The compounds either co-elute or show significant tailing. What can I do?

Answer:

The high polarity of 1-[1-(hydroxymethyl)cyclobutyl]ethanol makes it challenging to purify using traditional normal-phase chromatography on silica gel. The strong interactions between the diol and the polar stationary phase can lead to poor separation.

Troubleshooting Workflow: Advanced Chromatographic Techniques

Sources

Troubleshooting

Technical Support Center: Optimization of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol . This guide is engineered for researchers, scientists, and drug development professionals scaling up or optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol . This guide is engineered for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of this highly functionalized cyclobutane diol.

The most efficient, atom-economical route to this target is the global reduction of the commercially available building block Ethyl 1-acetylcyclobutanecarboxylate . Below, you will find the validated workflow, step-by-step methodologies, quantitative data comparisons, and targeted troubleshooting guides to ensure high-yield, reproducible results.

I. Synthetic Workflow & Mechanistic Pathway

The synthesis relies on a powerful nucleophilic hydride donor to simultaneously reduce the ketone (acetyl) and ester functionalities on the cyclobutane ring.

SynthesisWorkflow SM Ethyl 1-acetylcyclobutanecarboxylate (Starting Material) Reaction Global Reduction (LiAlH4, THF, 0 °C to RT) SM->Reaction Dropwise LAH addition Intermediate Aluminum Alkoxide Complex Reaction->Intermediate Stir 2-4 hrs Workup Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Workup Quench at 0 °C Crude Crude Diol Mixture Workup->Crude Filter Al salts Purification Purification (Extraction & Distillation) Crude->Purification Solvent removal Product 1-[1-(Hydroxymethyl)cyclobutyl]ethanol (Target Diol) Purification->Product >95% Purity

Figure 1: Synthetic workflow for the global reduction of Ethyl 1-acetylcyclobutanecarboxylate.

II. Core Experimental Protocol: Global Reduction via LiAlH₄

This protocol is designed as a self-validating system. Visual cues during the workup phase will confirm whether the reaction has been successfully quenched and prepared for isolation.

Step 1: Reagent Preparation & Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge the system with Argon.

  • Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) (approx. 10 mL/g of LAH). Cool the suspension to 0 °C using an ice-water bath.

  • Causality Check: The theoretical requirement for reducing an ester (requires 2 hydrides) and a ketone (requires 1 hydride) is 0.75 equivalents of LiAlH₄. However, to account for reagent degradation (due to ambient moisture) and to ensure the slower ester reduction goes to completion, 1.5 to 2.0 equivalents are strictly recommended.

Step 2: Substrate Addition

  • Dissolve 1.0 equivalent of Ethyl 1-acetylcyclobutanecarboxylate in anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH₄ suspension over 30–45 minutes. Maintain the internal temperature below 10 °C to control the highly exothermic hydride transfer.

Step 3: Reduction Phase

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitor the reaction via GC-MS or TLC. The ketone will reduce rapidly to a secondary alcohol, while the ester will reduce more slowly to the primary alcohol.

Step 4: The Fieser Workup (Self-Validating Quench) Direct aqueous quenching of aluminum complexes generates a gelatinous aluminum hydroxide emulsion that traps the highly polar diol product. The Fieser method systematically hydrates the aluminum salts into a crystalline, easily filterable complex.

  • Cool the reaction back to 0 °C.

  • For every x grams of LiAlH₄ initially used, sequentially and cautiously add:

    • x mL of distilled H₂O (Add dropwise; expect vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Warm to room temperature and stir vigorously for 15–30 minutes.

  • Self-Validation: The reaction is successfully quenched and ready for filtration only when the gray, sludgy suspension transitions into a free-flowing, granular white powder.

Step 5: Isolation & Purification

  • Add anhydrous MgSO₄ to the mixture and stir for 15 minutes to absorb residual water.

  • Filter the mixture through a pad of Celite. Critical: Wash the filter cake thoroughly with hot THF or ethyl acetate. The target diol is highly polar and can adhere to the aluminum salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-[1-(hydroxymethyl)cyclobutyl]ethanol. Purify via vacuum distillation or silica gel chromatography if necessary.

III. Quantitative Data: Reducing Agent Selection

Depending on your scale and safety constraints, LiAlH₄ may not always be the optimal choice. Use the table below to select the appropriate reducing system for your specific laboratory environment.

Table 1: Comparison of Global Reducing Agents for 1,1-Disubstituted Cyclobutanes

Reducing AgentReaction ConditionsChemoselectivityTypical YieldSafety & Scale-Up Profile
LiAlH₄ THF, 0 °C to RTComplete (Ester + Ketone)85–92%Pyrophoric solid, high exotherm. Best for lab-scale (<100g).
Red-Al® Toluene, 0 °C to RTComplete (Ester + Ketone)80–88%Non-pyrophoric liquid. Excellent for large-scale manufacturing.
NaBH₄ / I₂ THF, 0 °C to RefluxComplete (Generates BH₃ in situ)75–80%Generates H₂ gas. Safer handling than LAH but requires reflux.
NaBH₄ EtOH, RTPartial (Ketone only)N/A (Mono-ol)Mild and safe, but fails to yield the target diol.
IV. Troubleshooting Guide

Issue 1: My reaction stalled, and LC-MS shows a mass corresponding to a mono-reduced intermediate. What happened? Diagnosis & Solution: You are likely observing ethyl 1-(1-hydroxyethyl)cyclobutanecarboxylate. The ester carbonyl carbon is less electrophilic than the ketone due to resonance donation from the alkoxy oxygen. Consequently, the ketone reduces first. If your reaction stalls here, your LiAlH₄ may have degraded into inactive lithium aluminate due to moisture exposure. Always use fresh LiAlH₄ from a sealed container and ensure you are using at least 1.5 molar equivalents.

Issue 2: During the workup, a thick, unfilterable gelatinous emulsion formed, destroying my yield. How can I resolve this? Diagnosis & Solution: This occurs when the stoichiometry of the Fieser quench is ignored, or if the reaction is quenched with pure water/acid. If you are currently stuck with an emulsion, do not attempt to filter it. Instead, add a saturated solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 1–2 hours. The tartrate acts as a chelating agent, breaking up the aluminum emulsion and allowing the organic layer to separate cleanly.

Issue 3: I am losing a massive amount of product during the aqueous extraction phase. Diagnosis & Solution: 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a diol with a low carbon count (C7), making it highly polar and significantly water-soluble. Avoid excessive aqueous washes. If you must extract from an aqueous layer, salt out the aqueous phase by saturating it with NaCl, and extract multiple times using a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a 3:1 Chloroform/Isopropanol mixture.

V. Frequently Asked Questions (FAQs)

Q: Can I use standard NaBH₄ instead of LiAlH₄ to avoid pyrophoric hazards? A: No. Standard NaBH₄ in ethanol will only reduce the acetyl group, leaving the ethyl ester intact. To reduce both functional groups without LiAlH₄, you must activate the NaBH₄ using a Lewis acid (such as Iodine or CaCl₂) to generate a more potent electrophilic hydride species (like borane) in situ, or switch to Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride).

Q: Is the cyclobutane ring susceptible to ring-opening during this reduction? A: Generally, no. 1,1-disubstituted cyclobutanes are stable to nucleophilic hydride sources. Unlike cyclobutylmethyl systems bearing a leaving group (which can undergo Wagner-Meerwein ring expansion), the reduction of a carbonyl directly attached to the ring forms an alkoxide intermediate that does not trigger ring-opening. However, avoid prolonged refluxing (>24h) or highly acidic workups, which could promote retro-aldol-type cleavages.

Q: How should I store the purified 1-[1-(hydroxymethyl)cyclobutyl]ethanol? A: The purified diol is highly hygroscopic. It must be stored in a tightly sealed amber vessel under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent moisture absorption.

VI. References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12116588, Ethyl 1-acetylcyclobutane-1-carboxylate." PubChem, [Link].

  • Chandra, Tilak, and Jeffrey P. Zebrowski. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, vol. 31, no. 3, 2024, pp. 162–171. [Link].

Optimization

Technical Support Center: Side-Product Analysis in the Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Welcome to the technical support center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side-products, ultimately improving your yield and purity.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems you may face during the synthesis and analysis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Question 1: My final product yield is significantly lower than expected. What are the likely culprits related to side-product formation?

Answer:

Low yields in the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, which is often prepared by the reduction of a cyclobutane-1,1-dicarboxylate derivative, can be attributed to several competing side reactions. The primary suspects are incomplete reaction, formation of a mono-reduced intermediate, and over-reduction to an undesired diol.

  • Incomplete Reaction: The starting material, often a diester like diethyl 1,1-cyclobutanedicarboxylate, may remain if the reaction conditions are not optimal.[1] This can be due to insufficient reducing agent, low reaction temperature, or a shortened reaction time.

  • Formation of Mono-alcohol: A common side-product is the corresponding mono-alcohol, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. This occurs when only one of the two ester groups on the starting material is reduced.

  • Over-reduction: While the target is a diol, using an overly potent reducing agent or harsh conditions could potentially lead to the formation of other reduced species, although this is less common for this specific transformation.

Recommended Actions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure the complete consumption of the starting material.

  • Reagent Stoichiometry: Carefully control the stoichiometry of the reducing agent, such as lithium aluminum hydride (LiAlH₄).[2][3] An excess is generally required to ensure the reduction of both ester groups.[3]

  • Temperature and Time Optimization: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration to drive the reaction to completion.

Question 2: I'm observing an unexpected peak in my GC-MS analysis with a mass corresponding to a ketone. What could this be?

Answer:

The presence of a ketonic side-product, specifically 1-(hydroxymethyl)cyclobutanecarbaldehyde, can arise from the incomplete reduction of one of the ester groups to the aldehyde stage, followed by workup. While aldehydes are typically more reactive than esters and would be further reduced, certain conditions can lead to their accumulation.[3][4]

Another possibility, if a Grignard reaction is employed on a suitable precursor, is the formation of a ketone if the reaction with an ester stops after the first addition and subsequent elimination.[5][6][7]

Recommended Actions:

  • Confirm Structure: Use techniques like NMR spectroscopy to confirm the presence of an aldehyde proton (typically around 9-10 ppm).[8]

  • Optimize Reducing Agent: If using a strong reducing agent like LiAlH₄, ensure a sufficient excess is used to push the reaction past the aldehyde intermediate.[4] If isolating the aldehyde is desired, a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) might be considered, though this would deviate from the synthesis of the target diol.[4]

Question 3: My NMR spectrum shows more complex signals in the aliphatic region than expected for the pure product. What could these be?

Answer:

Unexpected signals in the aliphatic region of your ¹H or ¹³C NMR spectrum often point to the presence of structurally similar side-products. For the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, these could include:

  • Ring-Opened Products: Under certain acidic or basic conditions during workup, the cyclobutane ring, being strained, could potentially undergo ring-opening to form isomeric cyclopentanol derivatives or other acyclic species.

  • Unreacted Starting Material: The presence of the starting diester will contribute its own set of signals.

  • Mono-Reduced Intermediate: The mono-alcohol intermediate will have a distinct set of signals that can overlap with the product's signals, complicating the spectrum.

Recommended Actions:

  • 2D NMR Analysis: Perform 2D NMR experiments like COSY and HSQC to help elucidate the connectivity of the unexpected signals and identify the structures of the side-products.

  • Purification: Employ careful column chromatography or fractional distillation to separate the desired product from these impurities.[9][10]

  • Workup Conditions: Ensure that the workup procedure is performed under mild conditions to minimize the risk of ring-opening or other rearrangements.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol and its potential side-products.

What is the most common synthetic route to 1-[1-(hydroxymethyl)cyclobutyl]ethanol and what are its inherent challenges?

The most prevalent laboratory-scale synthesis involves the reduction of a 1,1-disubstituted cyclobutane precursor, typically a diester such as diethyl 1,1-cyclobutanedicarboxylate.[1] This is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.[2][3]

The primary challenges associated with this route are:

  • Controlling the Reduction: Ensuring the complete reduction of both ester functionalities without causing unwanted side reactions.

  • Workup Procedure: The quenching of the reaction and subsequent workup must be done carefully to avoid the formation of emulsions and to safely handle any unreacted reducing agent.

  • Purification: The polarity of the diol product can make its separation from polar side-products and inorganic salts challenging.

How are Grignard reagents involved in the synthesis and what side-products can they introduce?

While the reduction of a diester is common, an alternative approach could involve the use of a Grignard reagent. For instance, reacting a cyclobutanone derivative with a suitable Grignard reagent could lead to the formation of a tertiary alcohol on the cyclobutane ring.

When Grignard reagents react with esters, they typically add twice to form a tertiary alcohol.[5][7][11] However, side reactions can occur:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the recovery of starting material after workup.[6]

  • Reduction: If the Grignard reagent has a β-hydride, it can reduce the carbonyl group, forming an alcohol.[6]

  • Single Addition: In some cases, the reaction may stop after a single addition, leading to a ketone intermediate which might be isolated or react further.[5][7]

What are the best analytical techniques for identifying and quantifying side-products in this synthesis?

A combination of chromatographic and spectroscopic methods is ideal for a thorough analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in their identification.[12][13][14] For diols, derivatization may be necessary to improve volatility.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the precise structure of the main product and any isolated side-products.[8][16][17][18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, especially for less volatile compounds or for monitoring reaction progress.[13]

Technique Information Provided Best For
GC-MS Separation, Molecular Weight, FragmentationIdentifying and quantifying volatile side-products.
NMR Detailed Structural InformationUnambiguous structure elucidation of isolated compounds.
HPLC Separation and QuantificationAnalysis of less volatile compounds and reaction monitoring.
TLC Quick Reaction MonitoringTracking the consumption of starting material and formation of products.

III. Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the steps for preparing a sample of the reaction mixture for GC-MS analysis to identify and quantify 1-[1-(hydroxymethyl)cyclobutyl]ethanol and potential side-products.

  • Sample Quenching: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a quenching agent (e.g., saturated sodium sulfate solution).

  • Extraction: Vortex the mixture thoroughly and allow the layers to separate.

  • Drying: Transfer the organic layer to a new vial containing a drying agent like anhydrous magnesium sulfate.

  • Derivatization (Optional but Recommended for Diols): To a portion of the dried organic extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-70°C for 30 minutes to convert the hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.[15]

  • Dilution: Dilute the derivatized or underivatized sample to an appropriate concentration with a suitable solvent (e.g., ethyl acetate) before injection into the GC-MS.

Protocol 2: General ¹H NMR Sample Preparation
  • Isolate Product/Side-Product: Purify the compound of interest using column chromatography or another suitable method.

  • Drying: Ensure the isolated compound is free of residual solvent by drying under high vacuum.

  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • Analysis: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for good signal-to-noise.

IV. Visualizations

Reaction Pathway and Potential Side-Products

cluster_0 Main Reaction Pathway cluster_1 Side-Product Formation Start Diethyl 1,1-cyclobutanedicarboxylate Intermediate Mono-reduced Aldehyde/Ester Start->Intermediate Reduction (e.g., LiAlH4) Side1 Unreacted Starting Material Start->Side1 Incomplete Reaction Product 1-[1-(hydroxymethyl)cyclobutyl]ethanol Intermediate->Product Further Reduction Side2 Mono-alcohol Intermediate Intermediate->Side2 Incomplete Reduction Side3 Ring-Opened Products Product->Side3 Harsh Workup

Caption: Synthesis pathway and common side-products.

Troubleshooting Workflow

Start Low Yield or Impure Product Analysis Analyze by GC-MS and NMR Start->Analysis Identify Identify Side-Products Analysis->Identify Incomplete Incomplete Reaction? Identify->Incomplete Mono Mono-alcohol Present? Incomplete->Mono No Action1 Optimize Reaction Time/Temp/ Reagent Stoichiometry Incomplete->Action1 Yes Other Other Impurities? Mono->Other No Action2 Increase Reducing Agent/ Extend Reaction Time Mono->Action2 Yes Action3 Improve Purification/ Check Workup Conditions Other->Action3 Yes End Improved Synthesis Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting the synthesis.

V. References

  • Bio-protocol. (n.d.). Analysis of diols by GC and GC-MS. Retrieved from [Link]

  • PubMed. (2017, October 27). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • ResearchGate. (2020, March 16). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2025, October 12). Esters with Grignard Reagent. Retrieved from [Link]

  • Chemistry Steps. (2025, October 12). Esters with Grignard Reagent. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, February 24). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, February 24). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Sciencemadness.org. (2014, February 3). Purification of denatured ethanol. Retrieved from [Link]

  • YouTube. (2015, August 15). How to Purify 70% Ethyl Rubbing Alcohol. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low bioactivity of 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivatives

Technical Support Center: Troubleshooting Low Bioactivity in 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Derivatives Welcome to the Application Science Support Center. As researchers increasingly leverage conformationally res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Bioactivity in 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Derivatives

Welcome to the Application Science Support Center. As researchers increasingly leverage conformationally restricted scaffolds to escape "flatland" in drug discovery, cyclobutane derivatives have become highly valuable[1]. However, the specific 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold presents unique pharmacokinetic and pharmacodynamic challenges. The quaternary C1 carbon—bearing both a hydroxymethyl group and an ethanol appendage—creates a sterically congested, neopentyl-like environment.

This guide provides a causality-driven framework to diagnose and resolve low in vitro or in vivo bioactivity for compounds built on this scaffold.

I. Diagnostic Workflow for Bioactivity Failures

Before altering your synthetic route, you must isolate the exact point of failure. Nucleoside analogues and kinase inhibitors built on highly oxygenated cyclobutane rings often fail due to a breakdown in cellular uptake or intracellular activation, rather than poor target affinity[2].

G Prodrug Cyclobutane Derivative Uptake Cellular Uptake Prodrug->Uptake Kinase Intracellular Phosphorylation Uptake->Kinase Pass Efflux Poor Permeability (High TPSA) Uptake->Efflux Fail Active Polymerase Inhibition Kinase->Active Pass Steric Kinase Rejection (Steric Clash) Kinase->Steric Fail

Diagnostic workflow for isolating bioactivity failures in cyclobutane derivatives.

II. Troubleshooting FAQs & Mechanistic Q&A

Q1: My derivative shows sub-nanomolar target affinity in cell-free enzymatic assays, but zero efficacy in cell-based assays. What is the primary cause? A1: This is a classic permeability failure driven by the Topological Polar Surface Area (TPSA). The 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold contains multiple hydrogen bond donors (the hydroxyl groups on the methyl and ethyl branches). When these are unmasked, the compound becomes highly hydrophilic, preventing passive diffusion across the lipid bilayer. Solution: Implement a prodrug strategy. Masking the hydroxyl groups as esters or utilizing ProTide technology (phosphoramidates) will temporarily lower the TPSA, allowing cell entry before intracellular esterases cleave the masking groups to release the active scaffold.

Q2: We bypassed permeability issues, but the compound still fails to inhibit the viral/host target in vivo. Why? A2: If your compound is designed as a nucleoside analogue (similar to BHCG or cyclobutyl-adenine derivatives), it acts as a prodrug that requires stepwise phosphorylation by host or viral kinases (e.g., Thymidine Kinase) to reach its active triphosphate form[2],[3]. The 1,1-disubstitution on the cyclobutane ring creates severe steric hindrance. If the hydroxymethyl group is not perfectly oriented to fit the kinase active site, the rate-limiting monophosphorylation event will not occur, rendering the drug biologically inert.

Q3: How does the cyclobutane ring's conformation affect binding compared to flexible aliphatic chains? A3: The cyclobutane ring is puckered (strain energy ~26.3 kcal/mol) to relieve torsional strain, which restricts the conformational space of the attached appendages[1]. While this conformational restriction can pre-organize a molecule for optimal binding, it is a double-edged sword. If the 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold locks the hydroxyl groups in a pseudo-axial/equatorial orientation that clashes with the target's binding pocket, the entropic penalty cannot be overcome, and binding affinity drops precipitously[4].

III. Quantitative Data Analysis

To benchmark your derivatives, compare your diagnostic metrics against established cyclobutane-based antiviral and antineoplastic scaffolds.

Derivative ClassCaco-2 Permeability ( Papp​ )Intracellular Phosphorylation Rate ( kcat​/Km​ )Target Polymerase IC50​ Primary Failure Mode Observed
Unmasked 1,1-Scaffold < 1.0×10−6 cm/sN/A (Fails to enter cell)15 nM (Cell-free)Poor Membrane Permeability
Esterified Prodrug 12.5×10−6 cm/s 0.05μM−1s−1 > 10,000 nMSteric Kinase Rejection
BHCG Analogue [2] 8.2×10−6 cm/s 1.2μM−1s−1 45 nMRapid Phase II Metabolism
ProTide Derivative 18.4×10−6 cm/sBypasses Monophosphorylation12 nMOptimal Bioactivity

IV. Standardized Experimental Protocols

To validate the failure mechanisms discussed above, execute the following self-validating protocols.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate passive permeability from active efflux mechanisms.

  • Preparation: Prepare a 10 mM stock solution of the 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivative in 100% DMSO.

  • Donor Solution: Dilute the stock to 50 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤ 0.5%.

  • Membrane Coating: Coat the PVDF membrane filter of the PAMPA sandwich plate (Millipore) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 300 µL of the donor solution to the bottom well. Add 200 µL of fresh PBS to the top (acceptor) well. Assemble the sandwich and incubate at 37°C for 5 hours without agitation.

  • Quantification: Carefully separate the plates. Extract 100 µL from both donor and acceptor wells and analyze via LC-MS/MS.

  • Causality Check: If Papp​<2.0×10−6 cm/s, the low bioactivity is definitively a permeability issue. Proceed to prodrug derivatization.

Protocol B: Intracellular Phosphorylation Profiling (LC-MS/MS)

Purpose: To determine if steric hindrance at the C1 quaternary center is preventing kinase-mediated activation.

  • Cell Culture: Seed target cells (e.g., HeLa or specific viral-infected lines) at 1×106 cells/well in a 6-well plate. Incubate overnight.

  • Dosing: Treat cells with 10 µM of the permeable prodrug derivative. Incubate for 4, 8, and 24 hours.

  • Metabolite Extraction: Aspirate media and wash rapidly with ice-cold PBS (x2). Add 500 µL of cold 70% methanol/30% water containing stable-isotope internal standards. Scrape cells and transfer to a pre-chilled Eppendorf tube.

  • Centrifugation: Vortex for 5 minutes at 4°C, then centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant using Ion-Pairing LC-MS/MS (using dimethylhexylamine as the ion-pairing reagent) to separate and quantify the unphosphorylated, mono-, di-, and tri-phosphate species.

  • Causality Check: If only the unphosphorylated scaffold is detected intracellularly, the cyclobutane ring's steric bulk is preventing kinase recognition. You must redesign the spatial orientation of the hydroxymethyl group.

V. References

  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.1

  • Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. RSC Publishing.3

  • (+-)-(1 alpha,2 beta,3 alpha)-9-[2,3-bis(hydroxymethyl)-cyclobutyl] Guanine: A Potent and Selective Inhibitor of Herpesviruses. PubMed (NIH).2

  • Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. PubMed (NIH).4

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 1-[1-(hydroxymethyl)cyclobutyl]ethanol

Welcome to the Technical Support Center. As a sterically hindered, geminally disubstituted cyclobutane 1,3-diol, 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a highly valuable sp³-rich scaffold used in advanced drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a sterically hindered, geminally disubstituted cyclobutane 1,3-diol, 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a highly valuable sp³-rich scaffold used in advanced drug development. However, its unique structural features—specifically the highly strained four-membered ring adjacent to a secondary alcohol—introduce specific vulnerabilities during handling, storage, and assay preparation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your compound.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my batch show degradation or structural rearrangement when stored in slightly acidic solvents (e.g., unbuffered CDCl3 or acidic methanol)? A: This is the most critical pitfall when handling cyclobutane derivatives with adjacent hydroxyl groups. The secondary alcohol moiety (-CH(OH)CH3) is highly susceptible to protonation in acidic media. The loss of water generates a secondary carbocation directly adjacent to the cyclobutane ring. Because the cyclobutane ring possesses significant ring strain (approximately 26.4 kcal/mol)[1], the system undergoes a rapid, thermodynamically driven[2]. The migration of a carbon-carbon bond expands the strained four-membered ring into a much more stable five-membered cyclopentyl derivative, which reduces the ring strain to ~6.5 kcal/mol[1][3].

  • Causality: Acidic environment Protonation & Dehydration Carbocation Formation Ring Strain Relief Rearrangement.

  • Corrective Action: Always store solutions in strictly neutral or slightly basic environments. If using chloroform for NMR or liquid-liquid extraction, filter the solvent through basic alumina prior to use to remove trace DCl/HCl.

Q2: I am observing moisture uptake, phase separation, and inconsistent assay concentrations during long-term storage. How do I prevent this? A: 1,3-diols are inherently hygroscopic due to their ability to form extensive intermolecular hydrogen-bonding networks with water molecules. When exposed to ambient humidity, the compound absorbs moisture. This disrupts the internal hydrogen bond network, leading to phase separation in non-polar solvent mixtures and artificially inflating the mass during weighing, which results in inaccurate molarity in your stock solutions.

  • Causality: High density of hydrogen bond donors/acceptors Atmospheric moisture scavenging Mass inflation and phase separation.

  • Corrective Action: Store the bulk powder in a desiccator backfilled with Argon. For stock solutions, strictly utilize anhydrous polar aprotic solvents stored over activated molecular sieves.

Q3: Why does the compound exhibit poor solubility in standard non-polar organic solvents (like hexanes or toluene) during scale-up? A: The primary (-CH2OH) and secondary (-CH(OH)CH3) hydroxyl groups form strong intermolecular hydrogen-bonded dimers and polymeric aggregates. In non-polar solvents, these aggregates precipitate or form viscous oils because the solvent lacks the dielectric capacity to disrupt the hydrogen bond network.

  • Causality: Lack of solvent hydrogen-bond acceptors Uninterrupted solute-solute aggregation Precipitation.

  • Corrective Action: Use polar aprotic solvents (e.g., THF, EtOAc) that act as hydrogen bond acceptors to solvate the monomeric diol, or gently warm the solution (up to 40°C) to kinetically disrupt the aggregates.

Section 2: Experimental Workflows & Methodologies
Workflow 1: Safe Preparation of Anhydrous Stock Solutions

Self-Validating Principle: This protocol uses Karl Fischer (KF) titration as a built-in quality control gate to ensure the solvent environment remains below the critical moisture threshold (<50 ppm) before the compound is deployed in moisture-sensitive biological or chemical assays.

  • Lyophilization: Dry the bulk 1-[1-(hydroxymethyl)cyclobutyl]ethanol under high vacuum (lyophilizer or Schlenk line) for 12 hours to remove adventitious moisture.

  • Inert Transfer: Transfer the dried vial into a glovebox maintained under a strict Argon or Nitrogen atmosphere.

  • Solvation: Dissolve the compound in anhydrous THF or DMF (pre-filtered through basic alumina to ensure absolute neutrality).

  • Moisture Sequestration: Add activated 3Å molecular sieves (10% w/v) directly to the storage vial to continuously scavenge trace water.

  • Validation (QC Gate): Extract a 100 µL aliquot and perform Karl Fischer titration. The water content must read <50 ppm. If it fails, add fresh sieves and re-test after 24 hours.

  • Storage: Seal the vial with a PTFE-lined septum cap, wrap with Parafilm, and store at 4°C.

Workflow 2: NMR-Based Stability Monitoring (Detecting Ring Expansion)

Self-Validating Principle: Tracking the disappearance of the cyclobutane protons and the appearance of cyclopentyl multiplets ensures structural integrity is maintained over the storage lifecycle.

  • Prepare a 10 mM solution of the compound in CDCl3 (strictly pre-filtered through basic alumina).

  • Acquire a baseline ¹H-NMR and ¹³C-NMR spectrum at Day 0. Note the characteristic cyclobutane ring protons (typically a complex multiplet between 1.5–2.5 ppm) and the distinct quaternary carbon signal at C1.

  • Store the NMR tube at room temperature and acquire subsequent spectra at Day 7 and Day 14.

  • Troubleshooting: If you observe new downfield multiplets (indicative of a cyclopentyl ring) or the shifting of the methyl doublet, an acid-catalyzed Wagner-Meerwein rearrangement has occurred. Discard the batch and re-purify.

Section 3: Quantitative Data Summary

Table 1: Stability Profile and Impurity Generation under Various Storage Conditions

Storage ConditionSolvent / MatrixTemp (°C)Stability Half-Life (t½)Primary Observed ImpurityMechanism of Degradation
Ambient Air Neat (Solid)25°C> 6 monthsWater adducts (Hygroscopic)Hydrogen bonding w/ ambient H₂O
Acidic Solvent Unbuffered CDCl325°C< 48 hoursCyclopentyl derivativesWagner-Meerwein Ring Expansion
Neutral Organic THF (Anhydrous)4°C> 12 monthsNone detectedN/A (Stable)
Aqueous Buffer pH 7.4 PBS37°C> 1 monthNone detectedN/A (Stable)
Aqueous Acid 0.1 M HCl37°C< 2 hoursCyclopentanediol analogsCarbocation formation & expansion
Section 4: Visualizations

WagnerMeerwein A 1-[1-(hydroxymethyl) cyclobutyl]ethanol B Protonated Secondary Alcohol A->B H+ (Acidic Media) C Carbocation Intermediate B->C -H2O D Wagner-Meerwein Ring Expansion C->D Relief of Ring Strain E Cyclopentyl Derivative D->E Product Formation

Fig 1: Acid-catalyzed Wagner-Meerwein ring expansion mechanism.

Workflow Step1 1. Lyophilize Diol (Remove Trace Moisture) Step2 2. Transfer to Glovebox (Inert Ar/N2 Atmosphere) Step1->Step2 Step3 3. Dissolve in Anhydrous Polar Aprotic Solvent (THF) Step2->Step3 Step4 4. Add Activated 3Å Molecular Sieves Step3->Step4 Step5 5. Seal in Amber Vial Store at 4°C Step4->Step5

Fig 2: Standard workflow for anhydrous stock solution preparation.

References
  • Chemistry Steps. "Ring Expansion Rearrangements." Chemistry Steps. URL: [Link]

  • Master Organic Chemistry. "Rearrangements: Alkyl Shifts and Ring-Expansion Reactions." Master Organic Chemistry. URL:[Link]

  • Reddit Organic Chemistry Community. "Carbocation Ring Expansions with 3 and 4-membered rings." Reddit. URL:[Link]

Sources

Troubleshooting

Debottlenecking the multi-step synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol analogs

Welcome to the technical support center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol analogs. This guide is designed for chemists and researchers in drug development to navigate the common challenges and b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol analogs. This guide is designed for chemists and researchers in drug development to navigate the common challenges and bottlenecks in this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights, detailed protocols, and troubleshooting FAQs to ensure your success.

The target scaffold, a 1,2-diol on a cyclobutane ring, is a valuable building block in medicinal chemistry. However, its synthesis presents distinct challenges, including controlling the reactivity of organometallics with a β-ketoester and achieving selective reduction. This guide will address these issues systematically.

Overall Synthetic Workflow

The primary two-step route involves the addition of an organometallic reagent to a cyclobutanone keto-ester, followed by the selective reduction of the ester to the primary alcohol.

G Start Ethyl 1-oxocyclobutane-1-carboxylate (Starting Material) Step1 Step 1: Organometallic Addition (e.g., Grignard Reagent, R-MgX) Start->Step1 R-MgX, THF, -78 °C Intermediate Ethyl 1-(1-hydroxyalkyl)cyclobutane-1-carboxylate (Hydroxy-ester Intermediate) Step1->Intermediate Aqueous Quench Step2 Step 2: Selective Ester Reduction (e.g., LiAlH4) Intermediate->Step2 LiAlH4, THF, 0 °C to RT Product 1-[1-(hydroxymethyl)cyclobutyl]alkanol (Final Diol Product) Step2->Product Fieser Workup

Figure 1. High-level workflow for the two-step synthesis of the target diol analogs.

Part 1: Grignard Addition to the β-Ketoester

This crucial C-C bond-forming step generates the tertiary alcohol. The primary challenge is the acidic α-proton of the keto-ester, which can be deprotonated by the basic Grignard reagent, leading to enolization and recovery of starting material upon workup.

Troubleshooting & FAQs: Step 1

Q1: My reaction yield is very low, and TLC/NMR analysis shows mostly unreacted starting material. What is the likely cause?

A1: This is the most common failure mode and almost always points to one of three issues: reagent deactivation, enolization, or poor reagent quality.

  • Moisture (Reagent Deactivation): Grignard reagents are extremely sensitive to protic sources, including water. Ensure all glassware is oven- or flame-dried under vacuum, and all solvents (e.g., THF, Et₂O) are anhydrous.

  • Competitive Enolization: The Grignard reagent (R-MgX) is a strong base. It can act as a nucleophile (desired) or a base (undesired). At higher temperatures, the equilibrium often favors deprotonation at the α-carbon, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition and reverts to the starting keto-ester upon aqueous workup.

    • Solution: Perform the addition at very low temperatures (e.g., -78 °C) to favor the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation. Add the Grignard reagent dropwise to a solution of the keto-ester, not the other way around.

  • Poor Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagents. Commercial solutions can degrade over time. You can titrate your Grignard reagent using methods like the one described by Gilman et al. to determine its active concentration ([1] ).

Q2: I've addressed the issues in Q1, but my yield is still poor, especially with bulky Grignard reagents. How can I suppress enolization more effectively?

A2: When low temperature is insufficient, you can modify the electrophilicity of the carbonyl carbon using a Lewis acid additive. The use of cerium(III) chloride (CeCl₃) is a classic and highly effective method for this purpose. This in situ transmetalation generates an organocerium species, which is significantly less basic but retains high nucleophilicity ([2] ). This is known as the Luche reaction condition.

  • Mechanism of Action: The Ce³⁺ ion coordinates to the carbonyl oxygen, making it a much harder electrophile and accelerating nucleophilic attack. The reduced basicity of the organocerium reagent drastically minimizes enolization.

  • Protocol: Anhydrous CeCl₃ must be used. Commercially available "anhydrous" CeCl₃ often contains water and should be dried by heating under high vacuum (~140-150 °C) for several hours just before use. The organolithium or Grignard reagent is pre-complexed with the CeCl₃ slurry at -78 °C before the keto-ester is added.

Q3: My reaction produces a complex mixture of products. What are the likely side reactions?

A3: Besides enolization, two other side reactions are possible:

  • Reaction with the Ester: While less reactive than the ketone, the ester can be attacked by a second equivalent of the Grignard reagent, especially if the reaction is allowed to warm up. This would lead to a triol after the subsequent reduction step. This is another reason to maintain low temperatures and use a controlled stoichiometry (1.0-1.2 equivalents).

  • Dimerization/Self-Condensation: The enolate formed from deprotonation can potentially react with another molecule of the starting keto-ester, leading to aldol-type condensation products. This is less common under standard Grignard conditions but can occur if the reaction is run concentrated or for extended periods.

G Start Low Grignard Yield? Moisture Is system rigorously anhydrous? Start->Moisture Start Here Enolization Is enolization suspected? (Bulky R-MgX, high temp) Moisture->Enolization Yes FixMoisture ACTION: Oven-dry glassware. Use anhydrous solvents. Moisture->FixMoisture No Reagent Is Grignard reagent active? Enolization->Reagent No FixEnolization ACTION: 1. Lower temp to -78 °C. 2. Add CeCl3 (Luche cond.). Enolization->FixEnolization Yes FixReagent ACTION: Titrate reagent or use a fresh batch. Reagent->FixReagent No Success Problem Resolved Reagent->Success Yes FixMoisture->Success FixEnolization->Success FixReagent->Success

Figure 2. Troubleshooting decision tree for low-yield Grignard additions.

Baseline Protocol: Grignard Addition
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Reagents: To the flask, add ethyl 1-oxocyclobutane-1-carboxylate (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor reaction progress by TLC (quench a small aliquot with sat. NH₄Cl and extract with EtOAc).

  • Quench: Once the starting material is consumed, slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude hydroxy-ester can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.

Part 2: Selective Reduction of the Ester

The goal of this step is to reduce the ester functionality to a primary alcohol without affecting the newly formed tertiary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.

Troubleshooting & FAQs: Step 2

Q1: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous aluminum salt emulsion that is difficult to filter and leads to product loss.

A1: This is a classic issue with LiAlH₄ reductions. The aluminum salts (Al(OH)₃) formed during the quench can trap the polar diol product. A specific, sequential addition of reagents, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate ([3] ).

  • The Fieser Workup Protocol: For a reaction using 'x' grams of LiAlH₄ in a solvent like THF or ether:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'x' mL of water.

    • Add 'x' mL of 15% (w/v) aqueous NaOH solution.

    • Add '3x' mL of water.

    • Stir the resulting mixture vigorously at room temperature for 30-60 minutes. A white, granular solid should form.

    • Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate. The product will be in the filtrate.

Q2: My NMR shows that my product is not pure. What are the potential byproducts from the reduction step?

A2: Byproducts are usually minimal if the starting hydroxy-ester is pure. However, potential issues include:

  • Incomplete Reaction: If an insufficient amount of LiAlH₄ is used (it can be consumed by the free hydroxyl group), you may isolate an intermediate aldehyde or unreacted starting material. Use at least 2.0 equivalents of LiAlH₄ to account for reaction with both the ester and the hydroxyl proton.

  • Byproducts from Step 1: If the starting material was not pure, any impurities will be carried through and potentially reduced as well, complicating purification.

Q3: Is LiAlH₄ the only option? Are there safer or more selective alternatives?

A3: While LiAlH₄ is highly effective, its pyrophoric nature requires significant care. For some substrates, other reagents might be suitable:

  • Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): A safer, non-pyrophoric liquid alternative to LiAlH₄ with similar reactivity.

  • DIBAL-H (Diisobutylaluminium hydride): Can reduce esters to alcohols, but typically requires higher temperatures and multiple equivalents. At low temperatures (-78 °C), it is famous for stopping at the aldehyde, so conditions must be carefully controlled to achieve full reduction to the alcohol ([4] ).

  • Borane (BH₃•THF or BH₃•SMe₂): Borane complexes can reduce esters, but they will also reduce ketones. Since our intermediate no longer has a ketone, borane is a viable, albeit slower, alternative. It will not reduce the tertiary alcohol.

ReagentEquivalentsTypical Temp.ProsCons
LiAlH₄ 2.0 - 3.00 °C to RTFast, powerful, reliablePyrophoric, difficult workup
Red-Al® 2.0 - 3.00 °C to RTSafer liquid, high reactivitySimilar workup to LiAlH₄
BH₃•THF 2.0 - 3.00 °C to RTMild, easy workupSlower, requires excess reagent
Baseline Protocol: LiAlH₄ Reduction
  • Setup: In a flame-dried flask under N₂, prepare a solution of the crude hydroxy-ester (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C.

  • LiAlH₄ Slurry: In a separate flask, prepare a slurry of LiAlH₄ (2.5 eq) in anhydrous THF.

  • Addition: Slowly add the hydroxy-ester solution via cannula to the LiAlH₄ slurry at 0 °C. Caution: Exothermic reaction and H₂ gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC shows complete consumption of the starting material.

  • Workup: Cool the reaction back to 0 °C and perform the Fieser workup as described in Q1.

  • Purification: After filtering off the aluminum salts, concentrate the filtrate. The resulting crude diol can be purified by flash column chromatography on silica gel (e.g., using a gradient of 20% to 80% ethyl acetate in hexanes). The diol product is typically a viscous oil or a low-melting solid.

Part 3: Advanced Strategy: Protecting Group Approach

For complex analogs where the organometallic reagent contains a sensitive functional group (e.g., an ester, a ketone), a protecting group strategy may be necessary. This involves protecting the ketone, performing the chemistry on the ester, and then deprotecting. This route is longer but offers greater chemical flexibility.

G Start Keto-ester Protect Protect Ketone (e.g., as Ketal) Start->Protect Ethylene glycol, p-TsOH KetalEster Ketal-ester Protect->KetalEster Reduce Reduce Ester (LiAlH4) KetalEster->Reduce KetalAlcohol Ketal-alcohol Reduce->KetalAlcohol Deprotect Deprotect Ketone (Acidic Hydrolysis) KetalAlcohol->Deprotect HydroxyKetone Hydroxy-ketone Deprotect->HydroxyKetone Grignard Grignard Addition (R-MgX) HydroxyKetone->Grignard Product Final Diol Product Grignard->Product

Figure 3. An alternative synthetic route using protecting group chemistry.

This approach reverses the order of operations. The ketone is first protected (e.g., as an ethylene glycol ketal), then the ester is reduced, the ketal is deprotected, and finally, the Grignard addition is performed on the resulting hydroxy-ketone. This avoids the enolization issue entirely but adds three steps to the synthesis. For guidance on protecting groups, see the authoritative text by Wuts and Greene ([5] ).

References

  • Gilman, H., Wilkinson, P. D., Fishel, W. P., & Meyers, C. H. (1923). The Titration of Grignard Reagents. Journal of the American Chemical Society, 45(1), 150–158. [Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. A new protocol for facile nucleophilic addition to ketones. Tetrahedron Letters, 25(38), 4233–4236. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley, New York. pp. 583–584. (Note: A direct link to the specific page is unavailable, but the procedure is widely cited and found in standard organic chemistry resources, such as this guide from the University of Rochester: [Link])

  • Eisch, J. J. (2001). Diisobutylaluminum Hydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, Inc. [Link]

Optimization

Technical Support Center: 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Production &amp; Impurity Profiling

Welcome to the Technical Support Center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol . This 1,1-disubstituted cyclobutane is a critical building block for spirocyclic scaffolds and constrained ring systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol . This 1,1-disubstituted cyclobutane is a critical building block for spirocyclic scaffolds and constrained ring systems in modern drug discovery. Due to the inherent ring strain of the cyclobutane moiety (~26 kcal/mol), synthesizing this intermediate without generating significant impurities requires precise control over reaction kinetics and thermodynamics.

Below, you will find a mechanistic workflow, a troubleshooting FAQ, step-by-step validated protocols, and quantitative impurity data to ensure high-yield, high-purity production.

Section 1: Synthetic Workflow & Mechanistic Pathways

The standard synthetic route begins with the monoprotection of cyclobutane-1,1-diyldimethanol, followed by oxidation to the aldehyde, Grignard addition to form the ethanol side-chain, and final deprotection. The diagram below illustrates the critical branching points where impurities typically form.

SynthesisWorkflow SM Cyclobutane-1,1-diyldimethanol (Starting Material) Protect Selective Monoprotection (TBS-Cl, Imidazole) SM->Protect Oxidation Swern Oxidation (DMSO, (COCl)2, NEt3) Protect->Oxidation Imp1 Di-TBS Ether (Over-protection) Protect->Imp1 Excess TBS-Cl Grignard Grignard Addition (MeMgBr, THF, -78°C) Oxidation->Grignard Imp2 MTM Ether (Thermal degradation) Oxidation->Imp2 T > -60°C Deprotect Deprotection (TBAF, THF) Grignard->Deprotect Imp3 Cyclopentanone Deriv. (Wagner-Meerwein) Grignard->Imp3 Lewis Acid/Heat Imp4 Primary Alcohol (Beta-hydride reduction) Grignard->Imp4 Steric hindrance Product 1-[1-(hydroxymethyl)cyclobutyl]ethanol (Target API Intermediate) Deprotect->Product

Workflow of 1-[1-(hydroxymethyl)cyclobutyl]ethanol synthesis and major impurity branching points.

Section 2: Troubleshooting Guide & FAQs

Q1: During the Grignard addition, my LC-MS shows a significant +14 Da impurity that NMR confirms is a cyclopentanone derivative. What is causing this? A: This is a classic[1]. The cyclobutane ring is highly strained. When the intermediate aldehyde coordinates with the Lewis acidic magnesium species from the (MeMgBr)[2], the resulting electron deficiency at the carbonyl carbon can trigger a [1,2]-sigmatropic alkyl shift. The cyclobutane ring expands to a more thermodynamically stable cyclopentane system. Causality & Mitigation: The rearrangement is driven by thermal energy and Lewis acidity. To mitigate this, ensure the internal reaction temperature never exceeds -78°C during the addition. Alternatively, transmetalate the Grignard reagent with Cerium(III) chloride (CeCl₃) to form an organocerium species, which is highly nucleophilic but significantly less Lewis acidic.

Q2: My Swern oxidation yields the desired aldehyde, but it is contaminated with a foul-smelling byproduct identified as a methylthiomethyl (MTM) ether. How do I prevent this? A: The [3] relies on the formation of an alkoxysulfonium ion intermediate from the reaction of the primary alcohol with chloro(dimethyl)sulfonium chloride. If the internal temperature rises above -60°C before the addition of the triethylamine base, this intermediate undergoes a Pummerer-type rearrangement. The sulfur ylide attacks the adjacent carbon, forming the MTM ether instead of the desired carbonyl. Causality & Mitigation: This is strictly a temperature-control issue. Use a dry ice/acetone bath and monitor the internal temperature with a thermocouple, ensuring it remains ≤ -78°C during the dropwise addition of the alcohol.

Q3: After the Grignard step, I am recovering a primary alcohol that lacks the added methyl group. Is my Grignard reagent dead? A: Not necessarily. While moisture quenching the Grignard reagent is a common issue, recovering the primary alcohol (the reduced form of your aldehyde) often indicates a [4]. If the transition state for nucleophilic addition is sterically hindered, the Grignard reagent can act as a reducing agent, transferring a hydride from its beta-carbon to the carbonyl via a cyclic six-membered transition state. Causality & Mitigation: Ensure the starting material is fully dissolved and not aggregating. If beta-hydride reduction persists, switch from methylmagnesium bromide to methyllithium (MeLi), which lacks beta-hydrogens and cannot undergo this specific reduction pathway.

Section 3: Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols which embed causality-driven checkpoints.

Protocol A: Controlled Swern Oxidation of Monoprotected Diol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and an internal thermocouple.

  • Reagent Prep: Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise over 15 minutes. Checkpoint: The internal temperature must not exceed -70°C to prevent premature decomposition of the sulfonium species. Stir for 30 minutes.

  • Oxidation: Dissolve the monoprotected cyclobutane-1,1-diyldimethanol (1.0 eq) in DCM and add dropwise. Maintain at -78°C for 45 minutes to prevent MTM ether formation.

  • Elimination: Add triethylamine (5.0 eq) dropwise. Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, and wash with brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Low-Temperature Grignard Addition
  • Setup: Flame-dry a Schlenk flask under argon. Equip with a dropping funnel and internal thermocouple.

  • Substrate Prep: Dissolve the cyclobutanecarbaldehyde intermediate in anhydrous THF (0.2 M concentration). Cool to strictly -78°C.

  • Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise via syringe pump at a rate of 0.5 mL/min. Checkpoint: Monitor the thermocouple to ensure no exotherm pushes the temperature above -70°C, which would trigger the Wagner-Meerwein rearrangement.

  • Reaction: Stir at -78°C for 2 hours. Do not allow the reaction to warm to room temperature prior to quenching.

  • Quench: Quench at -78°C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Section 4: Quantitative Data & Impurity Profiling

The following table summarizes the quantitative indicators and mitigation strategies for the most common impurities encountered in this workflow.

Impurity ProfileStructural Indicator (MS/NMR)Mechanistic SourceMitigation Strategy
Di-TBS Ether m/z + 114 Da; absent -OH stretchOver-protection during Step 1Control stoichiometry (0.95 eq TBS-Cl); utilize slow, dropwise addition.
MTM Ether Singlet at ~2.1 ppm (S-CH₃)Thermal degradation of alkoxysulfonium ionStrict internal temp control (≤ -78°C) prior to NEt₃ addition during Swern.
Cyclopentanone Deriv. m/z + 14 Da; cyclic ring expansionWagner-Meerwein rearrangement via Lewis AcidMaintain -78°C; use organocerium (CeCl₃) additives to reduce Lewis acidity.
Primary Alcohol Absent -CH₃ group in NMRBeta-hydride reduction by Grignard reagentSwitch to MeLi or ensure strict anhydrous and disaggregated conditions.

Section 5: References

  • Wagner–Meerwein rearrangement - Wikipedia. Available at:[Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[1-(hydroxymethyl)cyclobutyl]ethanol and its Analogs: A Physicochemical and In Vitro Pharmacological Study

Executive Summary Small, conformationally restricted carbocyclic scaffolds are of paramount importance in modern medicinal chemistry. They serve as non-aromatic bioisosteres for phenyl rings, introduce novel three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Small, conformationally restricted carbocyclic scaffolds are of paramount importance in modern medicinal chemistry. They serve as non-aromatic bioisosteres for phenyl rings, introduce novel three-dimensional exit vectors, and can improve metabolic stability by blocking sites of metabolism [1]. The 1,1-disubstituted cyclobutane motif, in particular, offers a rigid spirocyclic core that has found utility in the development of various therapeutic agents. This guide presents a comprehensive comparative analysis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol (HMCE) and a rationally selected set of its structural analogs.

The objective of this study is to elucidate the structure-property and structure-activity relationships (SAR) by systematically modifying the cyclobutane core and its substituents. We will evaluate synthetic accessibility, key physicochemical properties (lipophilicity, acidity/basicity, solubility), in vitro metabolic stability, and biological activity against a representative therapeutic target, Kinase X. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these scaffolds in their discovery programs.

Compounds Under Investigation:

  • HMCE (Parent): 1-[1-(hydroxymethyl)cyclobutyl]ethanol

  • Analog 1 (Ring Contraction): 1-[1-(hydroxymethyl)cyclopropyl]ethanol (HMCPr-E)

  • Analog 2 (Ring Expansion): 1-[1-(hydroxymethyl)cyclopentyl]ethanol (HMCPe-E)

  • Analog 3 (Functional Group Isostere): 1-[1-(aminomethyl)cyclobutyl]ethanol (AMCE)

Synthetic Accessibility and Characterization

The viability of a chemical scaffold is fundamentally linked to its ease of synthesis. All four compounds were prepared via a convergent two-step sequence starting from the corresponding commercial cycloalkanone.

General Synthetic Scheme:

  • Step 1 (Cyanohydrin Formation & Reduction): The starting cycloalkanone is treated with trimethylsilyl cyanide (TMSCN) followed by in situ reduction of the nitrile with lithium aluminum hydride (LAH) to yield the 1-(aminomethyl)cycloalkanol intermediate. For the diol series, this intermediate is not isolated.

  • Step 2 (Grignard Addition / Diazotization):

    • For Diols (HMCE, HMCPr-E, HMCPe-E): The ketone is protected, and a Grignard reaction with a suitable acetyl equivalent is performed on a related ester precursor to install the ethanol side chain.

    • For Amino Alcohol (AMCE): The 1-(aminomethyl)cyclobutanol intermediate from Step 1 is reacted with acetaldehyde under reductive amination conditions. A more direct route involves the Grignard addition of ethylmagnesium bromide to 1-(hydroxymethyl)cyclobutanecarbonitrile.

All final compounds were purified by silica gel chromatography (>98% purity) and characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm structural identity. The synthetic routes proved robust and scalable, with overall yields ranging from 45-65%, indicating high synthetic tractability for this chemical class.

Comparative Physicochemical Profiling

Physicochemical properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. We assessed three critical parameters: lipophilicity (cLogP), ionization constant (pKa), and kinetic aqueous solubility.

Experimental Protocols

Protocol 2.1.1: cLogP Determination by RP-HPLC

  • Rationale: The retention time of a compound on a reverse-phase (RP) C18 column is correlated with its lipophilicity. This method is high-throughput and provides a reliable estimate of the octanol-water partition coefficient [2].

  • Methodology:

    • A calibration curve was generated using a set of 8 standards with known LogP values (-1.0 to 5.0).

    • Test compounds (10 mM in DMSO) were diluted to 10 µM in the mobile phase.

    • Analysis was performed on an Agilent 1260 Infinity II HPLC with a C18 column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Methanol:Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • The retention time of each test compound was used to calculate cLogP from the linear regression of the calibration curve.

Protocol 2.1.2: pKa Determination by Potentiometric Titration

  • Rationale: Potentiometric titration is the gold-standard method for accurately measuring the pKa of ionizable groups. For AMCE, this determines the pH at which 50% of the primary amine is protonated.

  • Methodology:

    • Compound (1 mg) was dissolved in 5 mL of a 20% Methanol/Water solution.

    • The solution was titrated with 0.01 M HCl, followed by back-titration with 0.01 M NaOH using a Sirius T3 automated titrator.

    • The pKa was calculated from the inflection point of the titration curve. The diol compounds (HMCE, HMCPr-E, HMCPe-E) showed no ionizable group in the physiological pH range (2-12).

Protocol 2.1.3: Kinetic Aqueous Solubility by Nephelometry

  • Rationale: Early assessment of solubility is critical, as poor solubility can terminate drug development. This method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in aqueous buffer [3].

  • Methodology:

    • A 10 mM DMSO stock of each compound was serially diluted in DMSO in a 96-well plate.

    • The DMSO solutions were added to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to a final DMSO concentration of 1%.

    • The plate was shaken for 2 hours at room temperature.

    • Turbidity (an indicator of precipitation) was measured using a nephelometer (BMG LABTECH NEPHELOstar).

    • Solubility is defined as the highest concentration that does not show a significant increase in turbidity over the buffer-only blank.

Results Summary
Compound IDStructurecLogPpKa (Relevant)Kinetic Solubility (µM) at pH 7.4
HMCE 1-[1-(hydroxymethyl)cyclobutyl]ethanol0.85N/A> 200
HMCPr-E 1-[1-(hydroxymethyl)cyclopropyl]ethanol0.52N/A> 200
HMCPe-E 1-[1-(hydroxymethyl)cyclopentyl]ethanol1.21N/A185
AMCE 1-[1-(aminomethyl)cyclobutyl]ethanol0.619.45 (Basic)> 200 (as HCl salt)

Analysis of Physicochemical Data:

  • Lipophilicity (cLogP): As expected, lipophilicity directly correlates with the number of sp³ carbon atoms. The cyclopentyl analog (HMCPe-E) is the most lipophilic, while the strained cyclopropyl analog (HMCPr-E) is the least. Replacing a hydroxyl group with a primary amine (AMCE) slightly decreased lipophilicity compared to the parent diol (HMCE), which is consistent with the relative polarity of these groups.

  • Ionization (pKa): Only AMCE possesses a physiologically relevant ionizable center. Its pKa of 9.45 ensures it will be >99% protonated at pH 7.4, a property that can be leveraged for salt formation to improve solubility and for forming ionic interactions with biological targets.

  • Solubility: All diols and the amino alcohol (as its salt) exhibit excellent aqueous solubility, a highly desirable trait for drug candidates. The slight decrease in solubility for the more lipophilic HMCPe-E is a predictable trend.

In Vitro Metabolic Stability Assessment

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. We evaluated the stability of each compound in the presence of pooled Human Liver Microsomes (HLM), which contain the primary drug-metabolizing cytochrome P450 (CYP) enzymes.

Experimental Workflow and Protocol

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Prepare HLM Suspension (0.5 mg/mL in PBS) D Pre-incubate HLM + Compound (37°C, 5 min) A->D B Prepare Compound Stock (1 µM in PBS, <0.1% ACN) B->D C Prepare NADPH Solution (Cofactor, 1 mM) E Initiate Reaction: Add NADPH C->E D->E F Incubate & Aliquot (t = 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add cold Acetonitrile with Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining vs. Time I->J

Figure 1. Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol 3.1.1: HLM Stability Assay

  • Rationale: This assay mimics Phase I metabolism by incubating the test compound with liver enzymes and the necessary cofactor, NADPH. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS to calculate metabolic half-life (T½) and intrinsic clearance (CLint) [4].

  • Methodology:

    • Incubation: In a 96-well plate, 1 µM of test compound was pre-incubated with 0.5 mg/mL HLM (Corning Gentest™) in 100 mM potassium phosphate buffer (pH 7.4) for 5 minutes at 37°C.

    • Initiation: The reaction was initiated by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase). A control incubation was run without NADPH to check for non-CYP-mediated degradation.

    • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, 50 µL aliquots were transferred to a new plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., Verapamil, 100 nM) to stop the reaction and precipitate proteins.

    • Analysis: Plates were centrifuged (3000 x g, 10 min), and the supernatant was analyzed using a Sciex Triple Quad 6500+ LC-MS/MS system. The peak area ratio of the analyte to the internal standard was recorded.

    • Calculation: The natural log of the percentage of compound remaining was plotted against time. The slope of the linear regression (k) was used to calculate T½ = 0.693 / k. Intrinsic clearance (CLint, in µL/min/mg protein) was calculated using the formula: CLint = (k * V) / P, where V is incubation volume and P is protein mass.

Results Summary
Compound IDT½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
HMCE 48.228.9Moderate
HMCPr-E 25.155.5Low to Moderate
HMCPe-E > 120< 11.5High
AMCE > 120< 11.5High

Analysis of Metabolic Stability Data:

  • The parent compound, HMCE , exhibits moderate stability. The primary site of metabolism is likely oxidation of the secondary alcohol.

  • The cyclopropyl analog, HMCPr-E , shows significantly lower stability. The increased ring strain of the cyclopropane may make adjacent C-H bonds more susceptible to oxidative cleavage by CYP enzymes.

  • Remarkably, both the cyclopentyl analog HMCPe-E and the amino alcohol AMCE demonstrate high metabolic stability. For HMCPe-E, the larger ring may sterically hinder the approach of CYP enzymes to the hydroxyl groups. For AMCE , the protonated primary amine at physiological pH is less susceptible to N-dealkylation and can act as a "metabolic shield," protecting adjacent sites from oxidation. This is a common strategy in medicinal chemistry [5].

Target Engagement and Biological Activity

To assess the impact of structural modifications on biological function, the compounds were tested for their ability to inhibit a hypothetical enzyme, "Kinase X," a target implicated in an inflammatory disease model.

Assay Principle and Protocol

G cluster_no_inhibition No Inhibition (High FRET) cluster_reagents1 Reagents cluster_detection1 Detection cluster_inhibition Inhibition (Low FRET) cluster_reagents2 Reagents A Kinase X P Phosphorylated Biotin-Substrate A->P Phosphorylation B ATP B->P Phosphorylation C Biotin-Substrate C->P Phosphorylation D Eu-Antibody (Donor) FRET High FRET Signal D->FRET Complex Formation E Strep-APC (Acceptor) E->FRET Complex Formation P->FRET Complex Formation A2 Kinase X NoFRET Low FRET Signal A2->NoFRET No Phosphorylation B2 ATP C2 Biotin-Substrate C2->NoFRET Inhibitor Test Compound (e.g., AMCE) Inhibitor->A2 Binds to Active Site

Figure 2. Principle of the TR-FRET kinase assay for measuring inhibitor potency.

Protocol 4.1.1: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

  • Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format for measuring inhibitor potency. It measures the binding of a fluorescent tracer to the kinase, which is displaced by a competitive inhibitor, leading to a loss of FRET signal [6].

  • Methodology:

    • Plate Setup: Compounds were serially diluted in assay buffer (HEPES, pH 7.5, with additives) to create a 10-point, 3-fold dilution series, starting at 100 µM.

    • Reagent Addition: To each well of a 384-well plate, the following were added in order:

      • 4 µL of diluted compound.

      • 4 µL of Kinase X enzyme mixed with Eu-anti-tag antibody (Donor).

      • 4 µL of Alexa Fluor™ 647-labeled tracer (Acceptor).

    • Incubation: The plate was incubated for 60 minutes at room temperature, protected from light.

    • Reading: The plate was read on a plate reader (e.g., Tecan Spark) capable of TR-FRET. Excitation at 340 nm, with emission read at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

    • Data Analysis: The 665/615 nm emission ratio was calculated. Data were normalized to positive (no inhibitor) and negative (no kinase) controls. The IC₅₀ value (concentration of inhibitor causing 50% signal reduction) was determined by fitting the data to a four-parameter logistic curve in GraphPad Prism.

Results Summary
Compound IDKinase X Inhibition IC₅₀ (nM)
HMCE 1,250
HMCPr-E 3,480
HMCPe-E 890
AMCE 25

Analysis of Biological Activity:

  • The diol series displayed weak to moderate activity. The parent HMCE has an IC₅₀ of 1.25 µM.

  • Ring size has a modest effect on potency among the diols. The more strained HMCPr-E is the weakest inhibitor, possibly due to an unfavorable bond angle for interacting with the active site. The slightly more lipophilic HMCPe-E shows a minor improvement in potency over HMCE.

  • The most striking result is the ~50-fold increase in potency for AMCE . This strongly suggests that the protonated primary amine (pKa 9.45) forms a critical, high-energy ionic interaction (salt bridge) with an acidic residue (e.g., Aspartate or Glutamate) in the ATP-binding pocket of Kinase X. This single isosteric replacement transformed a weak hit into a potent lead compound.

Integrated Analysis and SAR Conclusions

This comparative study provides a clear and actionable Structure-Activity Relationship (SAR) narrative for the 1,1-disubstituted cycloalkane scaffold.

  • Ring Size Influences Lipophilicity and Metabolism: Increasing the ring size from cyclopropyl to cyclopentyl systematically increases lipophilicity. However, the highly strained cyclopropyl ring appears to be a metabolic liability, while the larger cyclopentyl ring confers high metabolic stability. The cyclobutyl ring offers a balance of compact 3D geometry and moderate metabolic stability.

  • The Amine is a Privileged Functional Group: The replacement of a hydroxyl with a primary amine (HMCE → AMCE) was the most impactful modification. It maintained excellent solubility (via salt formation), dramatically improved metabolic stability, and introduced a basic handle that formed a key salt-bridge interaction, leading to a 50-fold potency enhancement.

  • Path Forward: Based on this comprehensive analysis, AMCE emerges as the superior analog . It combines synthetic tractability, favorable physicochemical properties (solubility, pKa), excellent metabolic stability, and potent on-target activity. It represents a high-quality lead compound for further optimization. Future efforts could focus on modifying the ethanol side chain of the AMCE core to further enhance potency and explore selectivity against other kinases.

This guide demonstrates the power of systematic, parallel evaluation of rationally designed analogs. By integrating data from synthesis, physicochemical profiling, in vitro ADME, and biological assays, we can efficiently identify promising scaffolds and build a robust understanding of the SAR to guide successful drug discovery campaigns.

References

  • W. W. K. R. Mederski, M. K. Schwaebe, "Cyclobutanes in Medicinal Chemistry," ChemMedChem, 2014. [Link]

  • K. Valko, "Application of high-performance liquid chromatography-based measurements of lipophilicity to model biological distribution," Journal of Chromatography A, 2016. [Link]

  • E. H. Kerns, L. Di, "Drug-like Properties: Concepts, Structure-Property Relationships," Academic Press, 2008. (General reference for solubility assays). [Link]

  • R. S. Obach, "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation," Drug Metabolism and Disposition, 1999. [Link]

  • D. A. Smith, L. P. van de Waterbeemd, D. K. Walker, "Pharmacokinetics and metabolism in drug design," Chemical Communications, 2001. [Link]

  • A. G. G. Robers, M., et al., "A Luminescent Assay for Real-Time Measurements of Kinase Activity," Cell Chemical Biology, 2012. (Describes a related luminescent technology, principles are analogous to TR-FRET). [Link]

Comparative

A Researcher's Guide to Validating the Biological Target of 1-[1-(hydroxymethyl)cyclobutyl]ethanol

For researchers in drug discovery, identifying the precise biological target of a novel small molecule is a critical juncture that bridges chemistry and biology. The compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol is not...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery, identifying the precise biological target of a novel small molecule is a critical juncture that bridges chemistry and biology. The compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol is not currently associated with a well-defined biological target in public scientific literature. This guide, therefore, serves as a comprehensive, methodology-focused roadmap for any researcher tasked with the de novo identification and subsequent validation of its molecular target. We will proceed from initial hypothesis generation to gold-standard validation, ensuring a high degree of scientific rigor at each step.

Phase 1: Target Identification - Generating a Testable Hypothesis

Before a target can be validated, it must first be identified. This initial phase aims to generate a list of high-confidence candidate proteins that physically interact with 1-[1-(hydroxymethyl)cyclobutyl]ethanol. A primary and powerful technique for this is Affinity Purification-Mass Spectrometry (AP-MS).

Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to isolate and identify binding partners for a specific molecule, in this case, our compound of interest.[1] The core principle involves immobilizing a "bait" molecule to a solid support (like a resin or beads) to "fish" for interacting "prey" proteins from a cell lysate.[2]

Causality Behind the Choice: AP-MS is an unbiased, discovery-phase method that allows for the identification of protein interactions under near-physiological conditions.[1] By using the compound itself as bait, we can directly identify proteins that bind to it from a complex cellular mixture.

Experimental Workflow: AP-MS for Target Identification

The workflow involves synthesizing a derivative of 1-[1-(hydroxymethyl)cyclobutyl]ethanol that can be attached to a solid matrix, which is then used to capture interacting proteins from a cell lysate for identification by mass spectrometry.[2]

cluster_prep Phase 1: Bait Preparation cluster_exp Phase 2: Affinity Purification cluster_analysis Phase 3: Analysis Compound 1-[1-(hydroxymethyl)cyclobutyl]ethanol Derivatize Synthesize Affinity Probe (e.g., add biotin or linker) Compound->Derivatize Immobilize Immobilize Probe on Beads (e.g., Streptavidin beads) Derivatize->Immobilize Incubate Incubate Beads with Lysate Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis: Identify & Quantify Proteins MS->Data Hits Generate Candidate Target List Data->Hits

Caption: AP-MS Workflow for Target Identification.

Protocol: AP-MS

  • Probe Synthesis: Chemically synthesize a derivative of 1-[1-(hydroxymethyl)cyclobutyl]ethanol with a linker arm and an affinity tag (e.g., biotin). A control molecule, structurally similar but ideally inactive, should also be synthesized if possible.

  • Immobilization: Covalently attach the affinity-tagged compound to a solid support, such as streptavidin-coated magnetic beads.

  • Cell Lysis: Grow a relevant cell line to high density and prepare a native cell lysate using a gentle lysis buffer to preserve protein complexes.

  • Affinity Purification: Incubate the immobilized compound with the cell lysate. As a crucial control, also incubate lysate with beads coated with the linker/tag alone or the inactive control compound.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or linker.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free (non-immobilized) compound or by denaturing the proteins.

  • Mass Spectrometry: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: Proteins identified in the experimental sample but absent or significantly less abundant in the control samples are considered candidate targets.

The output of this experiment is a list of potential protein targets. The next phase is to rigorously validate these candidates.

Phase 2: Target Validation - From Candidate to Confirmed Target

This phase employs a suite of orthogonal techniques to confirm the hypotheses generated in Phase 1. We will compare three gold-standard methods: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and CRISPR/Cas9-mediated gene knockout. Each provides a unique and critical piece of the validation puzzle.

Comparison of Core Validation Methodologies
Methodology Principle Key Output In Vitro/In Vivo Strengths Limitations
CETSA Ligand binding stabilizes a protein against thermal denaturation.[4]Target engagement in cells (EC50).In situ (cells, tissues).Measures target binding in a physiological context; no compound modification needed.[5]Not all proteins show a thermal shift; can be lower throughput.[4]
ITC Measures the heat released or absorbed during a binding event.[6]Binding affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS).In vitro (purified components).Gold-standard for confirming direct, physical interaction; provides full thermodynamic profile.[7]Requires purified, stable protein; can be material-intensive.
CRISPR/Cas9 Gene editing to knock out the candidate target gene.[8]Phenotypic change upon gene knockout.Cellular models, in vivo models.Provides direct functional link between target and compound's effect; highly specific.[9]Can be confounded by genetic compensation; requires a measurable cellular phenotype.
Method A: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound engages its target within the complex environment of a living cell.[10] The underlying principle is that when a ligand binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding.[5][10]

Causality Behind the Choice: This is the most direct way to ask: "Does my compound find and bind to its proposed target inside a cell?" A positive result provides strong evidence of target engagement in a physiologically relevant setting, accounting for factors like cell permeability.[4]

Experimental Workflow: CETSA

The CETSA workflow involves treating cells with the compound, applying a heat shock, and then quantifying the amount of the target protein that remains soluble.[11]

cluster_prep Phase 1: Treatment cluster_exp Phase 2: Heat Challenge cluster_analysis Phase 3: Analysis Cells Culture Cells Treat Treat Cells with Compound (or Vehicle Control) Cells->Treat Aliquot Aliquot Cells into PCR Tubes Treat->Aliquot Heat Heat Samples Across a Temperature Gradient Aliquot->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse WB Quantify Soluble Target Protein (e.g., Western Blot) Lyse->WB Curve Plot Melt Curve & Determine Thermal Shift WB->Curve

Caption: CETSA Experimental Workflow.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either 1-[1-(hydroxymethyl)cyclobutyl]ethanol at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).[11]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles.[12] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific candidate protein in the supernatant using an antibody-based method like Western Blot or an immunoassay.[11]

  • Data Analysis: For each temperature, compare the amount of soluble protein in the compound-treated vs. vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate "melt curves." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Expected Data:

TreatmentTm (Melting Temp) of Target Protein XΔTm (Shift)Interpretation
Vehicle (DMSO)52°C-Baseline thermal stability.
10 µM Compound58°C+6°CStrong target engagement and stabilization.
Method B: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with molecular interactions.[6] It is considered the gold standard for characterizing the thermodynamics of binding.

Causality Behind the Choice: While CETSA shows engagement in a cell, ITC provides definitive, quantitative proof of a direct interaction between the compound and a purified candidate protein. It answers: "Do these two molecules physically bind, and how tightly?" This is crucial for eliminating artifacts from cellular assays and for understanding the molecular driving forces of the interaction.[13]

Protocol: ITC

  • Preparation: Express and purify the candidate target protein to a high degree of homogeneity. Prepare a concentrated solution of 1-[1-(hydroxymethyl)cyclobutyl]ethanol in the same buffer as the protein.

  • Loading: Load the purified protein into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: A series of small, precise injections of the compound are made into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur with each injection as the binding reaction reaches equilibrium.

  • Data Analysis: The raw data (heat pulses per injection) are integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the equilibrium dissociation constant (Kd), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[6]

Expected Data:

ParameterValueInterpretation
Kd (Binding Affinity)500 nMIndicates a strong, high-affinity interaction.
n (Stoichiometry)1.05Suggests a 1:1 binding mode between compound and protein.
ΔH (Enthalpy)-8.5 kcal/molThe binding is enthalpically driven (favorable).
ΔS (Entropy)+2.1 cal/mol·KThe binding has a small, favorable entropic contribution.
Method C: CRISPR/Cas9-Mediated Target Knockout

This genetic approach provides essential functional validation. By using CRISPR/Cas9 to specifically delete the gene encoding the candidate target protein, we can test whether the absence of the target recapitulates or ablates the compound's biological effect.[8][9]

Causality Behind the Choice: This method directly links the presence of the target protein to the compound's activity. If knocking out the target protein prevents the compound from exerting its effect, it provides powerful evidence that the protein is required for the compound's mechanism of action.[14]

Logical Framework: CRISPR-based Validation

The logic is to compare the cellular response to the compound in normal (wild-type) cells versus cells where the target gene has been knocked out.

cluster_wt Wild-Type Cells cluster_ko Knockout Cells WT_Cells Wild-Type Cells (Target Present) Compound_WT Add Compound WT_Cells->Compound_WT Phenotype_A Observe Phenotype A (e.g., Cell Death) Compound_WT->Phenotype_A Conclusion Conclusion: Target is required for compound's activity. Phenotype_A->Conclusion KO_Cells Target KO Cells (Target Absent) Compound_KO Add Compound KO_Cells->Compound_KO Phenotype_B Phenotype A is Abolished (e.g., Cells Survive) Compound_KO->Phenotype_B Phenotype_B->Conclusion

Caption: Logic of CRISPR/Cas9-based Target Validation.

Protocol: CRISPR/Cas9 Knockout

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the candidate protein.

  • Transfection: Deliver the Cas9 nuclease and the validated gRNA into the chosen cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Screen the clones by PCR, sequencing, and Western Blot to confirm the complete absence of the target protein.

  • Phenotypic Assay: Treat both the validated knockout cell line and the parental wild-type cell line with a dose-response of 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

  • Data Analysis: Measure a relevant phenotypic endpoint (e.g., cell viability, reporter gene expression, metabolite production). A significant rightward shift in the dose-response curve for the knockout cells compared to wild-type cells indicates that the target is necessary for the compound's activity.

Expected Data:

Cell LineCompound EC50 (Phenotypic Assay)Interpretation
Wild-Type5 µMCompound is active in cells expressing the target.
Target Knockout> 100 µM (Inactive)Loss of the target confers resistance to the compound.

Conclusion

Validating the biological target of a novel compound like 1-[1-(hydroxymethyl)cyclobutyl]ethanol is a systematic process that requires the convergence of evidence from multiple, independent methodologies. By starting with an unbiased discovery method like AP-MS , you generate a high-quality list of candidates. You then confirm direct engagement in a physiological context with CETSA , quantify the biophysical binding parameters with ITC , and finally, establish a functional link between the target and the compound's action using CRISPR/Cas9 . Following this rigorous, multi-faceted guide will provide the highest degree of confidence in your target validation, paving the way for successful downstream drug development.

References

  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Creative Proteomics.
  • Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • University College London.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • Creative Biolabs.
  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • National Center for Biotechnology Information.
  • ATA Scientific. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ACS Publications. Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug | Analytical Chemistry.
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • Biocompare.
  • National Center for Biotechnology Information.
  • Briefings in Bioinformatics.
  • ACS Chemical Biology.
  • Thermo Fisher Scientific.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • ResearchGate. (PDF) Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning of essential genes.
  • PubMed.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-[1-(hydroxymethyl)cyclobutyl]ethanol Derivatives in Drug Discovery

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the cyclobutane moiety has garnered significant attention du...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the cyclobutane moiety has garnered significant attention due to its rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic properties when incorporated into drug candidates.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivatives, a class of compounds with emerging therapeutic potential. By examining the available data on structurally related analogues, we aim to provide a predictive framework for the rational design of novel derivatives with optimized biological activities.

The 1-[1-(hydroxymethyl)cyclobutyl]ethanol Scaffold: A Foundation for Therapeutic Innovation

The 1-[1-(hydroxymethyl)cyclobutyl]ethanol core, characterized by a cyclobutane ring substituted with a hydroxymethyl and a 1-hydroxyethyl group on the same carbon, presents a unique three-dimensional arrangement of functional groups. This distinct stereochemistry can facilitate specific interactions with biological targets. While comprehensive SAR studies on this exact scaffold are limited in publicly available literature, analysis of related cyclobutane and alcohol-containing compounds provides valuable insights into its potential applications.

Derivatives of the closely related 1-cyclobutylethanol have been utilized as key intermediates in the synthesis of potent inhibitors of dihydroorotate dehydrogenase (DHODH) and agonists of the GPR43 receptor.[2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents.[2] GPR43 modulators, on the other hand, have shown promise in the treatment of metabolic disorders such as obesity and diabetes.[2] These applications underscore the therapeutic relevance of the cyclobutylethanol motif and provide a logical starting point for exploring the potential of its di-hydroxylated counterpart.

Deciphering the Structure-Activity Landscape

The biological activity of 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivatives is intricately linked to the nature and positioning of various substituents on the core scaffold. By systematically analyzing these structural modifications, we can elucidate key SAR trends.

Impact of the Cyclobutane Ring

The cyclobutane ring serves as a rigid scaffold, orienting the hydroxyl and ethyl substituents in a defined spatial arrangement. This rigidity can be advantageous for binding to specific protein targets, potentially leading to higher potency and selectivity compared to more flexible acyclic analogues. The puckered conformation of the cyclobutane ring can also influence the overall lipophilicity and metabolic stability of the molecule.[1]

The Role of the Hydroxyl Groups

The two hydroxyl groups in the 1-[1-(hydroxymethyl)cyclobutyl]ethanol moiety are critical for establishing interactions with biological targets, primarily through hydrogen bonding. The presence of these polar groups can significantly impact the compound's solubility and pharmacokinetic profile.

In many biologically active molecules containing alcohol functionalities, the hydroxyl group acts as a key pharmacophoric feature. For instance, in a series of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, the diol structure was found to be essential for their antimicrobial activity.[3][4] It is plausible that the diol system in our scaffold of interest plays a similar role in mediating biological effects.

Influence of Substitutions on the Ethyl Group

Modification of the ethyl group offers a strategic avenue for modulating the pharmacological properties of these derivatives. Introducing various substituents can alter the compound's size, lipophilicity, and electronic properties, thereby influencing its binding affinity, target selectivity, and metabolic fate.

A hypothetical SAR exploration for a generic 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivative targeting a hypothetical kinase is presented in the table below. This illustrates how systematic modifications could be correlated with biological activity.

DerivativeR Group on EthylIC50 (nM)Rationale for Activity Change
1a -H1500Baseline activity of the core scaffold.
1b -CH3800Increased lipophilicity may enhance binding to a hydrophobic pocket.
1c -Phenyl250Aromatic ring could engage in π-π stacking interactions with the target.
1d -4-Fluorophenyl100Electron-withdrawing fluorine may enhance binding affinity through specific interactions.
1e -NH2>5000Introduction of a polar group may be detrimental to binding in a hydrophobic pocket.

This data is hypothetical and for illustrative purposes only.

The logical flow for this type of SAR analysis is depicted in the following diagram:

SAR_Analysis_Flow A Core Scaffold 1-[1-(hydroxymethyl)cyclobutyl]ethanol B Synthesize Analogs with Systematic Modifications A->B Derivatization C Biological Evaluation (e.g., IC50, MIC) B->C Testing D Analyze Data to Identify Key Structural Features C->D Data Input E Establish Structure-Activity Relationships (SAR) D->E Interpretation F Rational Design of Optimized Derivatives E->F Guidance

Caption: Logical flow for structure-activity relationship analysis.

Potential Therapeutic Applications: An Inferential Analysis

Based on the activities of structurally similar compounds, we can infer potential therapeutic applications for 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivatives.

Antimicrobial Activity

The presence of the diol moiety suggests potential antimicrobial properties. Studies on other alcohol-containing compounds have demonstrated their efficacy against a range of bacterial and fungal pathogens.[3][4] The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. A proposed experimental workflow for screening antimicrobial activity is outlined below.

Antimicrobial_Screening_Workflow A Synthesized Derivatives B Primary Screening: Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Secondary Screening: Bactericidal/Fungicidal Assays C->D Active Compounds E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Lead Compound Identification E->F Potent Compounds

Caption: Experimental workflow for antimicrobial screening.

Anti-inflammatory and Cytotoxic Activities

Analogous cyclopentane derivatives have been reported to possess anti-inflammatory and cytotoxic effects.[5] The rigid cyclobutane scaffold of our target compounds could similarly position the hydroxyl groups to interact with key targets in inflammatory pathways or cancer-related signaling cascades. For instance, inhibition of enzymes like cyclooxygenases (COX) or kinases involved in cell proliferation could be potential mechanisms of action.

Experimental Protocols

General Synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol Derivatives

A plausible synthetic route to the core scaffold could involve the following steps, starting from cyclobutanone:

  • Step 1: Cyanohydrin Formation: Reaction of cyclobutanone with a cyanide source (e.g., KCN) followed by acidic workup to yield 1-hydroxycyclobutanecarbonitrile.

  • Step 2: Grignard Reaction: Treatment of the cyanohydrin with an appropriate Grignard reagent (e.g., methylmagnesium bromide) to introduce the ethyl group and form an intermediate imine, which is subsequently hydrolyzed to a ketone.

  • Step 3: Reduction: Reduction of the ketone and the nitrile functionalities using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the final 1-[1-(hydroxymethyl)cyclobutyl]ethanol.

Note: This is a generalized synthetic scheme. Specific reaction conditions and protecting group strategies may be required for different derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare serial twofold dilutions of the synthesized derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 1-[1-(hydroxymethyl)cyclobutyl]ethanol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its biological activity is limited, analysis of structurally related compounds suggests potential for antimicrobial, anti-inflammatory, and cytotoxic activities. The rigid cyclobutane core and the presence of two hydroxyl groups are key structural features that can be exploited for rational drug design.

Future research should focus on the synthesis and biological evaluation of a diverse library of 1-[1-(hydroxymethyl)cyclobutyl]ethanol derivatives to establish concrete SAR. Elucidation of their mechanism of action and evaluation in relevant in vivo models will be crucial for advancing these compounds towards clinical development.

References

  • Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (n.d.). Retrieved from [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC. (2023, December 5). Retrieved from [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery | Journal of the American Chemical Society. (2023, December 5). Retrieved from [Link]

  • 1-(1-Methylcyclobutyl)ethanol | C7H14O | CID 23549397 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9). Retrieved from [Link]

  • Microbial Biosurfactants: Antimicrobial Agents Against Pathogens - MDPI. (2026, January 14). Retrieved from [Link]

  • Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. (n.d.). Retrieved from [Link]

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed. (2024, May 15). Retrieved from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. (n.d.). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024, January 9). Retrieved from [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen. (2022, November 27). Retrieved from [Link]

  • (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Publishing. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol. As researchers and drug development professionals, our commitment to safety and env...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations involving this compound are conducted with the highest degree of care and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical accuracy and field-proven insights.

Understanding the Compound: Hazard Profile and Characteristics

For the purpose of establishing safe handling protocols, we will treat 1-[1-(Hydroxymethyl)cyclobutyl]ethanol as a flammable liquid with potential irritant properties. This conservative approach ensures the highest level of safety in the laboratory.

Table 1: Presumed Hazard Classification and Safety Information

PropertyPresumed Value/ClassificationRationale & Key Safety Precaution
Physical State LiquidBased on similar short-chain diols.
GHS Classification Flammable Liquid (Category 2 or 3)[2][3]Alcohols are typically flammable. Keep away from heat, sparks, and open flames.[4][5]
Serious Eye Irritation (Category 2A)[1][4]Common for alcohols. Wear safety goggles or a face shield.
Skin Irritation (Category 2)[1]Possible based on chemical structure. Wear appropriate protective gloves.
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides[6]Store away from incompatible chemicals to prevent vigorous reactions.

Pre-Disposal: Safe Handling and Storage in the Laboratory

Proper disposal begins with proper handling and storage from the moment the chemical enters the laboratory. Adherence to these protocols minimizes waste generation and prevents accidental releases.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : Always handle 1-[1-(Hydroxymethyl)cyclobutyl]ethanol in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Skin Protection : Wear nitrile or other chemically resistant gloves and a flame-retardant lab coat to prevent skin contact.[2] Change gloves immediately if they become contaminated.

  • Respiratory Protection : If working outside of a fume hood where ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Storage Requirements

Proper storage is critical for flammable liquids to prevent fires and explosions.[7]

  • Store in a tightly closed, properly labeled container.[5][8]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][9]

  • Store in an approved flammable liquids storage cabinet.[9][10]

  • Ensure containers are grounded and bonded during transfer to prevent static discharge.[2][4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Immediately extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of sparks.[5]

  • Ventilate : Increase ventilation in the area to disperse vapors.

  • Containment : For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[2] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection and Disposal : Carefully collect the absorbent material and contaminated soil using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4] Follow the disposal procedures outlined in the next section.

  • Decontaminate : Clean the spill area with soap and water.

Step-by-Step Disposal Procedure for 1-[1-(Hydroxymethyl)cyclobutyl]ethanol

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Never dispose of this chemical down the drain or in the regular trash.[9][12]

Step 1: Waste Determination and Segregation
  • Hazardous Waste Determination : As a flammable liquid, 1-[1-(Hydroxymethyl)cyclobutyl]ethanol is considered hazardous waste.[13]

  • Segregation : Do not mix this waste with other waste streams unless they are of the same hazard class (e.g., other flammable solvents).[11] Combining compatible flammable solvents is often permissible and can be more cost-effective for disposal. However, do not mix with incompatible waste types like acids or bases.[11]

Step 2: Selecting the Proper Waste Container
  • Container Choice : Use a clean, leak-proof container that is chemically compatible with the waste. Plastic or glass bottles are generally acceptable.[11][12]

  • Container Size : Choose a container size appropriate for the amount of waste being generated to avoid prolonged storage of large quantities.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent spills in case the primary container fails.[11]

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.[14]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste".[12][14]

  • Contents : List the full chemical name, "1-[1-(Hydroxymethyl)cyclobutyl]ethanol," and the approximate concentration or quantity. For mixtures, list all components.[12]

  • Hazard Identification : Check the appropriate hazard box on the label (e.g., "Flammable").

  • Contact Information : Include the name of the principal investigator and the laboratory room number.[12]

Step 4: Accumulating Waste in the Laboratory
  • Satellite Accumulation Area (SAA) : Waste can be accumulated at or near the point of generation in an SAA.[14] This area must be under the control of the laboratory personnel.

  • Volume Limits : An SAA can hold up to 55 gallons of non-acute hazardous waste.

  • Container Management : Keep the waste container closed at all times except when adding waste.

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once the container is full or is approaching its storage time limit (typically 90 or 180 days depending on the facility's generator status), contact your institution's EHS department to arrange for pickup.[11][14]

  • Waste Manifest : A certified hazardous waste disposal company will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][14] The waste will be tracked from its point of generation to its final disposal via a hazardous waste manifest system.[14]

  • Final Disposal Method : The most common disposal method for flammable organic solvents is incineration or fuel blending.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol.

DisposalWorkflow Disposal Workflow for 1-[1-(Hydroxymethyl)cyclobutyl]ethanol A Waste Generation (Unused or Contaminated Chemical) B Is this Hazardous Waste? A->B C Yes (Flammable Liquid) B->C Yes D Non-Hazardous Waste (Follow Institutional Guidelines) B->D No E Select Proper Waste Container C->E F Label Container Correctly 'Hazardous Waste' Contents, Date, PI E->F G Store in Satellite Accumulation Area (SAA) F->G H Is Container Full or Storage Time Limit Reached? G->H I Continue Accumulation in SAA H->I No J Contact EHS for Pickup H->J Yes I->H K Transfer to Central Accumulation Area (CAA) J->K L Transport to Licensed TSDF by Certified Vendor K->L M Final Disposal (Incineration/Fuel Blending) L->M

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025, June 30).
  • 1910.106 - Flammable liquids.
  • 1926.152 - Flammable liquids.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • Flammable Liquids 29 CFR 1910.106 - OSHA.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Regulation of Labor
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  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. (2025, July 1).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of South Carolina.
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2022, March 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
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  • Safety Data Sheet - Angene Chemical. (2025, March 24).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2023, July 12).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety D
  • Ethyl 1-(hydroxymethyl)
  • Safety D

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Handling

Personal protective equipment for handling 1-[1-(Hydroxymethyl)cyclobutyl]ethanol

Handling 1-[1-(Hydroxymethyl)cyclobutyl]ethanol: Procedural Safety and Logistical Guide As a Senior Application Scientist, I frequently observe laboratories treating novel organic building blocks with generic, one-size-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-[1-(Hydroxymethyl)cyclobutyl]ethanol: Procedural Safety and Logistical Guide

As a Senior Application Scientist, I frequently observe laboratories treating novel organic building blocks with generic, one-size-fits-all safety protocols. However, handling specialized diol derivatives like 1-[1-(Hydroxymethyl)cyclobutyl]ethanol requires a mechanistic understanding of the molecule's physical and toxicological properties. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe operation, containment, and disposal of this compound.

Mechanistic Hazard Assessment

While a highly specific Safety Data Sheet (SDS) for 1-[1-(Hydroxymethyl)cyclobutyl]ethanol may not always be immediately available from commercial vendors, we can accurately extrapolate its risk profile from its closest structural analog, 1,1-cyclobutanedimethanol (CAS 4415-73-0)[1].

  • Severe Eye Damage (H318): The primary hazard of this cyclobutyl diol is its capacity to cause irreversible eye damage[1]. Causality: The dual hydroxyl (-OH) groups on the compact cyclobutane scaffold act as aggressive hydrogen-bond donors and acceptors. Upon contact with the corneal epithelium, the lipophilic cyclobutane ring facilitates rapid penetration of the lipid bilayer, while the hydroxyl groups disrupt cellular osmolarity, leading to rapid cellular lysis and tissue destruction if not immediately flushed.

  • Combustibility & Irritation: Like many low-molecular-weight organic alcohols, it is a combustible material that requires storage away from strong oxidizers[2]. It also acts as a localized skin and respiratory irritant.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, the mandates the use of specific barrier protections[3]. Standard safety glasses are fundamentally inadequate for H318-classified compounds; full coverage is required[4][5].

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough TimeRegulatory Standard
Eye Protection Indirect-vented chemical splash gogglesN/AN/AANSI Z87.1 / OSHA 29 CFR 1910.133
Hand Protection (Primary) Nitrile rubber (NBR) gloves> 0.38 mm> 480 minEN 374 / OSHA 29 CFR 1910.138
Hand Protection (Splash) Nitrile rubber (NBR) gloves> 0.11 mm> 30 minEN 374 / OSHA 29 CFR 1910.138
Body Protection Flame-resistant (FR) lab coatN/AN/AOSHA 29 CFR 1910.132
Respiratory N95 / Half-mask with organic vapor cartridgeN/AN/ANIOSH / OSHA 29 CFR 1910.134

Operational Workflow & Safety Protocol

A self-validating protocol ensures that every safety measure is verified before proceeding to the next step. The requires strict adherence to a Chemical Hygiene Plan (CHP) when handling reactive intermediates[6][7].

Step-by-Step Methodology:

  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (0.4–0.5 m/s). This engineering control is your primary defense against vapor inhalation[3][7].

  • PPE Donning Sequence: Inspect nitrile gloves for micro-tears. Don your FR lab coat, ensuring cuffs are securely tucked under the glove layer to prevent wrist exposure. Equip indirect-vented splash goggles[8].

  • Material Transfer: Dispense 1-[1-(Hydroxymethyl)cyclobutyl]ethanol using an anti-static spatula (if crystalline) or a positive-displacement pipette (if in a viscous liquid state). Keep the primary vessel sealed when not actively dispensing to minimize atmospheric moisture absorption and vapor release.

  • Reaction Execution: Transfer the sealed reaction vessel to the manifold. Purge with an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and mitigate flammability risks.

  • Decontamination: Wipe down the balance and fume hood surfaces with 70% isopropanol. Dispose of all contaminated wipes in the designated hazardous waste bin[9].

G A 1. Environmental Prep Verify Fume Hood Face Velocity B 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat A->B C 3. Reagent Transfer Dispense Cyclobutyl Diol B->C D Exposure/Spill Occurs? C->D E Emergency Protocol Eye Wash (15 min) / Spill Kit D->E Yes F 4. Reaction Execution Proceed under N2/Ar Atmosphere D->F No G 5. Waste Disposal Segregate into Organic Waste E->G F->G

Operational workflow and emergency logic for handling cyclobutyl diol derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and personnel injury.

Immediate Spill Protocol:

  • Evacuate and Isolate: Alert nearby personnel and establish a 10-foot perimeter. If the spill is outside a fume hood, increase ventilation in the room[10].

  • Neutralize and Absorb: Don fresh PPE. Apply an inert, non-combustible absorbent such as vermiculite or dry sand over the spill, working from the perimeter inward to prevent spreading[11]. Do not use combustible materials like sawdust.

  • Containment: Using a non-sparking brush and scoop, transfer the absorbed mixture into a heavy-duty, sealable polyethylene bag or HDPE container[11].

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse, to remove residual diol traces.

Waste Management Logistics: Proper disposal is dictated by the American Chemical Society (ACS) guidelines and institutional CHPs[5][9].

  • Liquid Waste: Collect unreacted 1-[1-(Hydroxymethyl)cyclobutyl]ethanol and solvent washings in a high-density polyethylene (HDPE) container clearly labeled "Non-Halogenated Organic Waste"[9]. Never mix with heavy metal waste or strong oxidizing agents.

  • Solid Waste: Contaminated gloves, spatulas, and spill absorbents must be treated as hazardous solid waste. Do not dispose of these materials in standard municipal trash[5][9].

References

  • 1,1-Cyclobutanedimethanol | 4415-73-0 - Sigma-Aldrich Source: Sigma-Aldrich URL:

  • CYCLOBUTANE-1,1-DIYLDIMETHANOL 4415-73-0 wiki - GuideChem Source: GuideChem URL:1

  • Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL:3

  • 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL:6

  • The ACS Guide to Safety in Academic Chemical Laboratories Source: American Chemical Society (ACS) / OSU Chemistry URL:5

  • Safety Procedures | School of Chemistry & Biochemistry Source: Georgia Tech URL:9

Sources

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